molecular formula C19H17F3N2O4 B3333937 Trifloxystrobin acid CAS No. 252913-85-2

Trifloxystrobin acid

Numéro de catalogue: B3333937
Numéro CAS: 252913-85-2
Poids moléculaire: 394.3 g/mol
Clé InChI: ISZQNKFXNXQTTF-QNBZCDOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Trifloxystrobin acid ( 252913-85-2), also known as CGA 321113, is a primary environmental metabolite of the strobilurin fungicide Trifloxystrobin . It is of significant interest in agricultural and environmental research, particularly for studying the environmental fate and ecological impact of its parent compound. As a major transformation product identified in soil, sediment, and groundwater systems, it is a critical analyte in environmental monitoring and degradation pathway studies . Unlike the parent fungicide, Trifloxystrobin acid demonstrates high solubility in water and exhibits persistence in the environment, with a soil degradation half-life (DT₅₀) of over 120 days in laboratory studies, making it a relevant marker for potential environmental mobility and residue analysis . Research published in Scientific Reports highlights that the Trifloxystrobin metabolite can be more environmentally hazardous than Trifloxystrobin itself, underscoring the importance of its study for comprehensive environmental risk assessment . This compound is supplied for research applications only, including environmental chemistry, ecotoxicology, and the development of analytical methods for residue detection. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

252913-85-2

Formule moléculaire

C19H17F3N2O4

Poids moléculaire

394.3 g/mol

Nom IUPAC

(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid

InChI

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17-

Clé InChI

ISZQNKFXNXQTTF-QNBZCDOMSA-N

SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

SMILES isomérique

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F

SMILES canonique

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origine du produit

United States

Foundational & Exploratory

physicochemical properties of trifloxystrobin acid metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties & Environmental Fate of Trifloxystrobin Acid (CGA 321113)

Part 1: Executive Summary

Trifloxystrobin acid (CGA 321113) is the primary biotic and abiotic degradation product of the strobilurin fungicide trifloxystrobin. While the parent compound is designed for lipophilicity to penetrate plant cuticles (LogP ~4.5), the acid metabolite exhibits a dramatic physicochemical inversion. It is highly polar, water-soluble, and mobile in soil profiles.

For researchers and regulatory scientists, CGA 321113 represents the critical "residue of concern" in groundwater and rotational crop assessments. Its persistence (DT50 > 100 days) coupled with high mobility (Koc ~124 mL/g) necessitates rigorous monitoring using LC-MS/MS methodologies, as traditional gas chromatography is unsuitable without derivatization.

Part 2: Molecular Identity & Structural Context

The formation of CGA 321113 is driven by the hydrolysis of the methyl ester moiety of the parent trifloxystrobin. This structural change unmasks the carboxylic acid, significantly altering the electronic and solubility profile of the molecule.

Parameter Details
Common Name Trifloxystrobin Acid (CGA 321113)
IUPAC Name (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl}-acetic acid
CAS Number 252913-85-2
Molecular Formula C₁₉H₁₇F₃N₂O₄
Molecular Weight 394.35 g/mol (Parent: 408.4 g/mol )
Structural Feature Contains a free carboxylic acid group and a trifluoromethyl phenyl ring.[1][2][3][4][5][6][7][8][9][10][11][12]
Metabolic Pathway Diagram

The following diagram illustrates the primary hydrolytic pathway and subsequent environmental behavior.

MetabolicPathway Parent Trifloxystrobin (Parent Ester) LogP: 4.5 | Immobile Hydrolysis Hydrolysis (Abiotic/Biotic) Parent->Hydrolysis Ester Cleavage Metabolite CGA 321113 (Acid Metabolite) LogP < 1 | Mobile Hydrolysis->Metabolite Major Pathway Degradation Mineralization (CO2, Bound Residues) Metabolite->Degradation Slow (DT50 >100d) Leaching Groundwater Leaching (Potential Risk) Metabolite->Leaching High Mobility

Caption: Primary degradation pathway of trifloxystrobin to CGA 321113 via ester hydrolysis.[7]

Part 3: Physicochemical Profile

The following data aggregates validated endpoints from EFSA peer reviews and EPA registration documents. The contrast between the parent and metabolite is highlighted to emphasize the analytical challenges.

Core Properties Table
PropertyTrifloxystrobin (Parent)CGA 321113 (Metabolite)Impact on Analysis/Fate
Physical State White solidWhite powder/SolidStandard handling protocols apply.
Water Solubility (20°C) 0.61 mg/L (Low)~21,000 mg/L (pH 7) Metabolite is highly soluble; requires aqueous mobile phases.
Dissociation Constant (pKa) Non-ionizable2.83 ± 0.41 (Predicted) Exists as an anion at environmental pH (5-9).
Partition Coeff. (Log P) 4.5 (Lipophilic)< 1 (Hydrophilic) Metabolite does not partition into lipids/organic solvents easily.
Vapor Pressure 3.4 × 10⁻⁶ Pa2.55 × 10⁻⁹ Pa Non-volatile; negligible risk of atmospheric transport.
Soil Adsorption (Koc) 2709 mL/g (Immobile)124 mL/g (Mobile) High leaching potential; found in soil pore water.
Soil Half-life (DT50) < 3 days100 – 280 days Persistent; requires long-term monitoring in field trials.

Key Insight: The pKa of ~2.8 means CGA 321113 is fully ionized (negatively charged) in almost all environmental and biological matrices. This anionic character drives its high water solubility and low soil adsorption (repulsion from negatively charged soil clay particles).

Part 4: Analytical Methodologies

Detecting CGA 321113 requires specific adjustments to standard multi-residue protocols due to its polarity.

Sample Preparation (QuEChERS Variant)

Standard QuEChERS (AOAC 2007.01) using citrate buffering is recommended to maintain pH control.

  • Extraction: Acetonitrile (ACN) with 1% Formic Acid is preferred over pure ACN to ensure the acid is protonated enough to partition into the organic phase, or use of a salting-out agent that forces the polar metabolite into ACN.

  • Cleanup: Avoid PSA (Primary Secondary Amine) sorbents in the d-SPE step. PSA is a weak anion exchanger and will bind the acidic CGA 321113, causing massive recovery losses . Use C18 only for lipid removal.

Instrumental Analysis (LC-MS/MS)
  • Column: Reverse-phase C18 or Polar-Embedded C18 (e.g., Waters Acquity HSS T3) to retain polar acids.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH buffering).

    • B: Acetonitrile or Methanol.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) or Positive Mode (ESI+). While ESI+ is common for the parent, the acid moiety often ionizes better in negative mode (forming [M-H]⁻ at m/z 392), though positive mode ([M+H]+ at m/z 395) is also viable depending on the mobile phase pH.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Soil/Water Sample Extract Extraction (ACN + 1% Formic Acid) Sample->Extract Partition Partitioning (Salting Out) Extract->Partition Cleanup d-SPE Cleanup (C18 ONLY - NO PSA) Partition->Cleanup Critical Step Analysis LC-MS/MS (ESI Negative Mode) Cleanup->Analysis

Caption: Optimized analytical workflow preventing loss of acidic metabolite during cleanup.

Part 5: Environmental Chemodynamics

The environmental fate of CGA 321113 is governed by "Ion Trapping" logic.

  • Soil Interaction: In typical agricultural soils (pH 5-8), the metabolite is anionic. Soil organic matter and clay minerals are also predominantly negatively charged. This electrostatic repulsion prevents sorption, resulting in a low Koc (124 mL/g) and facilitating downward movement into groundwater.

  • Aquatic Stability: Unlike the parent, which hydrolyzes rapidly, the acid metabolite is the end-product of hydrolysis. It is stable to further hydrolysis and relies on slow microbial degradation or photolysis for removal.

Implication for Drug/Agro Development: When designing ester-based prodrugs or pesticides, the toxicity and mobility of the acid hydrolysis product must be modeled early. For trifloxystrobin, the acid is practically non-toxic (LD50 > 5000 mg/kg) but its high mobility triggers regulatory "groundwater metabolite" thresholds (>0.1 µg/L).

References

  • U.S. EPA. (1999).[10] Pesticide Fact Sheet: Trifloxystrobin. Office of Prevention, Pesticides and Toxic Substances. Link

  • FAO/WHO. (2004). Trifloxystrobin (JMPR Evaluations 2004 Part I - Residues). Joint Meeting on Pesticide Residues. Link

  • Ligon, A. P., et al. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. Analytical and Bioanalytical Chemistry. Link

  • PPDB. (2024). Trifloxystrobin acid metabolite (CGA 321113) Properties. University of Hertfordshire Pesticide Properties DataBase. Link

Sources

Molecular Structure Analysis and Analytical Profiling of Trifloxystrobin Acid (CGA 321113)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Metabolic Fate, Structural Dynamics, and LC-MS/MS Quantification

Executive Summary

As regulatory frameworks increasingly shift their focus from parent active ingredients to their environmental degradates, the robust quantification of pesticide metabolites has become a critical mandate in agrochemical development. Trifloxystrobin, a broad-spectrum strobilurin fungicide, undergoes rapid environmental and biological degradation to its primary carboxylic acid metabolite: CGA 321113 (Trifloxystrobin acid)[1].

This whitepaper provides an in-depth structural analysis of CGA 321113, elucidates the causality behind its environmental persistence, and establishes a self-validating LC-MS/MS analytical protocol designed to overcome the specific chromatographic challenges posed by acidic metabolites.

Molecular Architecture and Physicochemical Dynamics

The transformation of trifloxystrobin to CGA 321113 represents a fundamental shift in physicochemical behavior, driven entirely by the cleavage of a single ester linkage.

Structural Identification
  • IUPAC Name: (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid[2]

  • CAS Registry Number: 252913-85-2[2]

  • Molecular Formula: C₁₉H₁₇F₃N₂O₄[2]

  • Molecular Weight: 394.34 g/mol [2]

Stereochemistry and Functional Groups

CGA 321113 exhibits geometric (E/Z) isomerism due to the presence of two distinct double bonds within its methoxyimino and ethylideneamino moieties[3]. The (E,E) configuration is the primary structural orientation, dictating the molecule's spatial footprint.

The critical structural difference between the parent compound and CGA 321113 is the conversion of a lipophilic methyl ester into a highly polar carboxylic acid moiety . This seemingly minor alteration drastically shifts the partition coefficient. While trifloxystrobin is highly lipophilic (designed to penetrate the waxy cuticles of plant leaves), the exposed carboxylic acid in CGA 321113 renders it highly water-soluble and prone to leaching into groundwater[1].

Table 1: Comparative Physicochemical Profiling

PropertyTrifloxystrobin (Parent)CGA 321113 (Metabolite)Structural Causality
Functional Group Methyl EsterCarboxylic AcidEsterase-mediated hydrolysis[1]
Mobility (Soil) Immobile (

= 2709)
Highly MobileIncreased polarity from -COOH group
Half-life (

)
0.5 to 2.0 days (Aerobic)PersistentResistance to further microbial cleavage
Isomerism (E,E), (E,Z), (Z,E), (Z,Z)Predominantly (E,E)Stereospecific enzymatic degradation[3]

Environmental Fate and Metabolic Causality

Understanding the degradation pathway is essential for designing effective residue monitoring studies. In both soil and aquatic environments, trifloxystrobin undergoes a rapid, biphasic degradation[1].

The Causality of Degradation: The parent molecule is highly susceptible to microbial carboxylesterases and alkaline-catalyzed hydrolysis. These mechanisms target the ester carbonyl carbon, yielding the free acid (CGA 321113) and methanol. Because the resulting carboxylic acid is highly stable and resistant to further rapid oxidative cleavage, CGA 321113 acts as a persistent metabolic sink in the environment[1].

MetabolicPathway TFS Trifloxystrobin (Lipophilic Parent) Hydrolysis Ester Hydrolysis (Microbial/Enzymatic) TFS->Hydrolysis H2O / pH > 7 CGA CGA 321113 (Hydrophilic Acid) Hydrolysis->CGA Primary Route Minor Minor Degradates (CGA 357276, CO2) CGA->Minor Slow Degradation

Fig 1: Metabolic pathway of trifloxystrobin conversion to CGA 321113 via ester hydrolysis.

Advanced Analytical Methodology: The LC-MS/MS Protocol

Quantifying CGA 321113 alongside its parent compound requires a delicate balance. Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies often fail for acidic metabolites due to ionization suppression and irreversible sorbent binding.

Step-by-Step Self-Validating Extraction Workflow

Step 1: Acidified Extraction

  • Action: Homogenize 10g of the sample matrix. Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v) .

  • Causality: The pKa of the carboxylic acid in CGA 321113 is approximately 3.5. By lowering the extraction pH below the pKa, the acid is protonated (neutralized). This suppresses its solubility in the aqueous phase and forces it to partition into the organic acetonitrile layer.

  • Validation Checkpoint: Measure the pH of the slurry. If pH > 4.0, recovery will drop below 60% due to premature ionization.

Step 2: Phase Partitioning (Salting Out)

  • Action: Add 4g anhydrous MgSO₄ and 1g NaCl. Shake vigorously for 1 minute and centrifuge at 4000 rpm.

  • Causality: MgSO₄ drives an exothermic reaction to remove water, while NaCl induces the "salting-out" effect, ensuring a crisp separation between the aqueous and organic phases.

Step 3: Tailored dSPE Cleanup

  • Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 50 mg C18 (Octadecylsilane). Do NOT use PSA (Primary Secondary Amine).

  • Causality: PSA is a weak anion exchanger. If used, it will ionically bind the acidic moiety of CGA 321113, leading to catastrophic signal loss. C18 effectively removes non-polar lipids and waxes without retaining the polar acidic metabolite.

  • Validation Checkpoint: Spike a 100 µg/L standard into a blank extract pre-cleanup. A recovery of 85-110% validates the absence of unintended anion-exchange retention[4].

Step 4: LC-MS/MS Quantification

  • Action: Filter through a 0.22 µm nylon syringe filter and inject into a UHPLC-MS/MS system operating in Electrospray Ionization Positive (ESI+) mode[4].

AnalyticalWorkflow Homogenization Sample Homogenization (Cryogenic Grinding) Extraction Acidified Extraction (ACN + 1% Formic Acid) Homogenization->Extraction Partitioning Phase Partitioning (NaCl + MgSO4) Extraction->Partitioning Cleanup dSPE Cleanup (C18 + MgSO4 ONLY) Partitioning->Cleanup Analysis LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->Analysis

Fig 2: Optimized LC-MS/MS analytical workflow for CGA 321113 extraction and quantification.

Quantitative Data and Validation Metrics

To ensure trustworthiness and reproducibility across laboratories, the mass spectrometry parameters must be strictly controlled. Despite being an acid, CGA 321113 yields excellent sensitivity in ESI+ mode due to the high proton affinity of the methoxyimino nitrogen[4].

Table 2: Validated LC-MS/MS MRM Parameters for CGA 321113

ParameterSpecification / Value
Ionization Mode ESI Positive (ESI+)
Precursor Ion (m/z) 395.1

Quantifier Product Ion (m/z) 206.1 (High collision energy)
Qualifier Product Ion (m/z) 188.1 (Lower collision energy)
Limit of Detection (LOD)

0.22 µg/kg[4]
Limit of Quantification (LOQ)

0.74 µg/kg[4]
Average Recovery Rate 74.2% – 107.4% (Matrix dependent)[4]

Note: The use of deuterated internal standards (e.g., d6-trifloxystrobin acid) is highly recommended to correct for matrix effects during ESI droplet desolvation[5].

References

  • PubChem . "(2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid (CID 22899348)". National Center for Biotechnology Information. Available at:[Link]

  • US Environmental Protection Agency (EPA) . "Environmental Fate Summary: Trifloxystrobin". Available at:[Link]

  • Agriculture and Environment Research Unit (AERU) . "(E,E)-trifloxystrobin acid (Ref: CGA 321113)". University of Hertfordshire. Available at:[Link]

  • Chen et al. (2014) . "Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry". Journal of Separation Science, PubMed. Available at:[Link]

  • American Chemical Society (ACS) . "Determination of Trifloxystrobin and Its Metabolites in Hawaii Soils by ASE−LC-MS/MS". Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Technical Guide: Environmental Fate and Behavior of Trifloxystrobin Acid (CGA 321113) in Soil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the environmental fate of Trifloxystrobin Acid (CGA 321113) , the primary biotic and abiotic degradate of the strobilurin fungicide trifloxystrobin.[1] Unlike the parent compound, which is lipophilic and immobile, CGA 321113 exhibits high water solubility and moderate-to-high mobility in soil matrices.

The environmental behavior of this system is defined by a "Hydrolysis-Driver" mechanism : the parent compound rapidly degrades (DT50 < 2 days) via de-esterification into the persistent acid metabolite. Consequently, for regulatory risk assessment (groundwater leaching and long-term soil accumulation), CGA 321113 is the primary residue of concern rather than the parent active ingredient.

The Molecular Context: Parent vs. Metabolite

To understand the behavior of the acid, one must contrast it with the parent compound. The conversion from Trifloxystrobin to CGA 321113 represents a fundamental physicochemical shift from a non-polar, immobile ester to a polar, mobile acid.

Physicochemical Properties Comparison

The following table highlights the drastic increase in solubility and mobility upon degradation.

PropertyTrifloxystrobin (Parent)Trifloxystrobin Acid (CGA 321113)Impact on Fate
Chemical Structure Methyl esterCarboxylic acidAcid functionality drives pH-dependent solubility.
Water Solubility (20°C) 0.61 mg/L21,000 mg/L (pH 7)The acid is ~34,000x more soluble, driving leaching potential.
Sorption (Koc) ~2709 mL/goc (Immobile)~124 mL/goc (Mobile)Parent binds to organic matter; Acid moves with soil water.
Hydrolysis Stability Unstable (pH 7/9)StableAcid persists; Parent degrades rapidly.
DT50 (Lab, Aerobic) 0.5 – 2 days39 – 282 days The acid is the persistent moiety in the environment.

Data synthesized from EFSA Scientific Reports and EPA Pesticide Fact Sheets [1, 2, 3].

Metabolic Pathway

The primary route of formation is the hydrolysis of the methyl ester bond. This occurs rapidly in both soil (microbial/chemical) and water (photolytic/hydrolytic).[1][2]

Trifloxystrobin_Degradation Parent Trifloxystrobin (Parent Ester) Acid CGA 321113 (Trifloxystrobin Acid) Parent->Acid Rapid Hydrolysis (DT50 < 2 days) Minor1 CGA 357261 (Minor Isomer) Acid->Minor1 Slow Isomerization Bound Bound Residues (Soil Matrix) Acid->Bound Sorption/Aging CO2 CO2 (Mineralization) Acid->CO2 Microbial Decay (Slow)

Figure 1: Degradation pathway of Trifloxystrobin in soil.[1] The rapid conversion to the acid is the rate-limiting step for persistence.

Degradation Kinetics

The degradation of CGA 321113 is significantly slower than its formation. While the parent compound disappears within hours or days, the acid metabolite exhibits "pseudo-persistence" in certain soil types.

Biotic Degradation (Aerobic Soil)

Under aerobic conditions (OECD 307), CGA 321113 degrades via microbial metabolism. However, the rate is highly variable depending on soil biomass and pH.

  • Typical DT50: Laboratory half-lives range from 39 to 104 days , with upper 90th percentile confidence limits extending to 282 days in some regulatory assessments [3].

  • Mineralization: Eventually, the acid mineralizes to CO2, but this is a slow process compared to the initial de-esterification.

Abiotic Factors
  • Photolysis: On soil surfaces, CGA 321113 can undergo photo-isomerization to form CGA 357261 [1].[1][3]

  • Hydrolysis: Unlike the parent, the acid is stable to hydrolysis.[3] It does not break down further simply by reacting with water; it requires microbial activity or high-energy photolysis.

Sorption and Mobility (The "Leaching" Risk)

The most critical parameter for environmental risk assessment of CGA 321113 is its Koc (Organic Carbon Partition Coefficient) .

The Mobility Shift

Trifloxystrobin (parent) has a Koc of ~2709, classifying it as "Immobile."[1][2][3] It binds strongly to soil organic matter and poses negligible leaching risk.[4] Conversely, CGA 321113 has a mean Koc of 124 mL/goc (ranging from mobile to moderately mobile) [3].

Implications for Groundwater

Due to the combination of high solubility (21,000 mg/L) and low sorption (Koc 124) , CGA 321113 moves readily with soil pore water.

  • Leaching Potential: In porous soils (sand/loamy sand) with low organic carbon, the metabolite can migrate to deeper soil horizons (30-60 cm) where microbial activity is lower, potentially extending its persistence.

  • Regulatory Trigger: This mobility profile often triggers higher-tier groundwater modeling (e.g., PEARL, PELMO models) during registration in the EU and US.

Experimental Protocols

Reliable data generation requires strict adherence to OECD guidelines, with specific modifications for acidic metabolites.

Aerobic Soil Metabolism (OECD 307)

This protocol determines the degradation rate (DT50) and pathway.

Critical Experimental Considerations:

  • Test System: Use fresh field soils (sandy loam, clay loam, silt loam). Maintain moisture at pF 2.0–2.5 (approx. 40-50% MWHC).

  • Dosing: Apply 14C-labeled trifloxystrobin (phenyl label) to track the aromatic ring structure through the acid phase.

  • Sampling Intervals: Because the parent degrades fast but the acid is slow, use a geometric sampling schedule (e.g., Day 0, 1, 3, 7, 14, 30, 60, 100, 120).

  • Extraction (Crucial Step):

    • Challenge: Acidic metabolites can form ionic bonds with soil cations (Ca2+, Mg2+).

    • Solution: Use Acidified Acetonitrile/Water (e.g., Acetonitrile:Water 4:1 v/v + 0.1% Formic Acid). The acid ensures the metabolite is protonated (neutral charge), breaking ionic bridges and improving recovery efficiency.

Adsorption/Desorption (OECD 106)

This protocol determines the Kd and Koc values.

Workflow Visualization:

OECD_106_Workflow SoilPrep Soil Preparation (Air dried, 2mm sieved) Equilibration Equilibration (Soil + 0.01M CaCl2) SoilPrep->Equilibration Spiking Spiking (Add 14C-CGA 321113) Equilibration->Spiking Shaking Agitation (24h at 20°C) Spiking->Shaking Separation Centrifugation Shaking->Separation Analysis LSC Analysis (Supernatant) Separation->Analysis Calculate Kd

Figure 2: Batch equilibrium workflow for determining sorption coefficients (OECD 106).

Regulatory Implications

The behavior of CGA 321113 drives the regulatory outcome for trifloxystrobin products.

  • EFSA (Europe): The risk assessment often focuses on the acid's potential to reach groundwater >0.1 µg/L. However, due to its eventual mineralization, it often passes assessment with proper mitigation (e.g., buffer zones) or refined modeling showing concentrations <0.1 µg/L at 1m depth [1, 4].

  • EPA (USA): The EPA classifies CGA 321113 as a "Residue of Concern" for water. Risk assessments sum the parent + acid residues ("Total Toxic Residues") for drinking water exposure modeling [3].

Summary of Risk Factors
Risk ComponentLevelReason
Persistence HighStable to hydrolysis; slow microbial decay.
Mobility Moderate/HighHigh water solubility; low Koc.
Bioaccumulation LowLow logPow (acidic nature prevents lipid accumulation).

References

  • FAO/WHO. (2004). Trifloxystrobin (213) - JMPR Evaluation of Residues. Food and Agriculture Organization.

  • US EPA. (2014). Trifloxystrobin: Human Health Risk Assessment for Proposed Uses on Chickpea, Dry Peas, and Lentils. Regulations.gov Docket.

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Trifloxystrobin acid (CGA 321113).

Sources

Introduction: The Significance of Trifloxystrobin's Abiotic Transformation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrolysis Pathway of Trifloxystrobin to Trifloxystrobin Acid

Trifloxystrobin, a synthetic fungicide from the strobilurin class, is widely utilized in agriculture for its broad-spectrum preventative and curative action against numerous plant diseases.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome bc1 complex.[2][3] The efficacy and environmental fate of trifloxystrobin are intrinsically linked to its chemical stability. While the parent ester form is biologically active, it is susceptible to degradation in the environment, with hydrolysis being a primary abiotic pathway.[4][5]

This hydrolysis transforms trifloxystrobin into its primary metabolite, (E,E)-α-(methoxyimino)-2-[[[[1-[3-(trifluoromethyl)phenyl]ethylidene)amino] oxy]methyl]benzeneacetic acid, commonly known as trifloxystrobin acid or by its code CGA 321113.[6][7] Unlike the parent compound, trifloxystrobin acid is largely inactive as a fungicide.[8][9] However, it exhibits greater mobility and persistence in soil and aquatic systems, making it a key analyte in environmental monitoring and risk assessment.[6][8][10] Understanding the mechanism, kinetics, and influencing factors of this hydrolysis pathway is therefore critical for researchers in environmental chemistry, regulatory science, and agricultural development. This guide provides a detailed examination of this crucial transformation.

The Chemical Mechanism: An Alkali-Catalyzed Ester Cleavage

The conversion of trifloxystrobin to trifloxystrobin acid is a classic example of ester hydrolysis. The core of the reaction is the nucleophilic attack on the carbonyl carbon of the methyl ester group. In aqueous environments, this process is significantly accelerated by the presence of hydroxide ions (OH⁻), making it an alkali-catalyzed reaction.[6][11]

The mechanism proceeds as follows:

  • Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester moiety on the trifloxystrobin molecule.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the methoxy group (⁻OCH₃) is eliminated as a leaving group, which subsequently abstracts a proton to form methanol (CH₃OH).

  • Carboxylate Formation: The primary product is the carboxylate anion of trifloxystrobin acid. In the final step, this anion is protonated by water to yield the final carboxylic acid, CGA 321113.

This pathway is the principal route of abiotic degradation in aqueous systems, particularly under neutral to alkaline conditions.[9]

Hydrolysis_Pathway Trifloxystrobin Trifloxystrobin (Methyl Ester) Trifloxystrobin_Acid Trifloxystrobin Acid (CGA 321113) (Carboxylic Acid) Trifloxystrobin->Trifloxystrobin_Acid  + H₂O, OH⁻ (catalyst) Methanol Methanol Trifloxystrobin->Methanol

Caption: The alkali-catalyzed hydrolysis of trifloxystrobin to trifloxystrobin acid and methanol.

Reaction Kinetics and Influencing Factors

The rate of trifloxystrobin hydrolysis is not constant; it is profoundly influenced by environmental factors, most notably pH and temperature. Understanding these relationships is essential for predicting the compound's persistence in different environments.

The Decisive Role of pH

The pH of the aqueous medium is the most critical factor governing the hydrolysis rate.

  • Acidic Conditions (pH ≤ 5): Trifloxystrobin is very stable. The hydrolysis half-life can be measured in years, indicating that this degradation pathway is negligible in acidic environments.[2][8][10]

  • Neutral Conditions (pH 7): Hydrolysis occurs at a moderate rate. Reported half-life values are typically in the range of weeks to months.[2][8][10]

  • Alkaline Conditions (pH ≥ 9): The reaction is rapid. The abundance of hydroxide ions significantly accelerates the ester cleavage, reducing the half-life to a matter of hours or days.[6][8][10][11]

This pH dependency underscores why trifloxystrobin is less persistent in alkaline soils and water bodies.

The Influence of Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of hydrolysis. An increase in temperature enhances the rate of reaction. Studies have shown that for every 10°C rise in temperature, the rate constant for trifloxystrobin hydrolysis can increase by a factor of 2 to 4.[11] This is a crucial consideration for field dissipation studies, where environmental persistence will vary significantly between cooler and warmer climates.

Data Summary: Hydrolysis Half-Life (DT₅₀)

The following table summarizes the reported half-life (DT₅₀) values for trifloxystrobin at various pH levels, clearly illustrating the compound's instability under alkaline conditions.

pHTemperature (°C)Half-Life (DT₅₀)Reference(s)
4Not SpecifiedStable[10]
5208.6 years (3139 days)[12]
720-2511.4 weeks (80 days)[2][12]
7Not Specified55.2 days[10]
920-2519.8 - 27 hours (0.8 - 1.1 days)[6][8][12]
9Not Specified0.83 days[10]

Experimental Protocol for a Hydrolysis Study

To ensure scientific integrity, a study investigating the hydrolysis of trifloxystrobin must be conducted with rigorous controls. The following protocol outlines a self-validating system for determining hydrolysis rates according to established guidelines (e.g., OECD 111).

Materials and Reagents
  • Analytical standards of Trifloxystrobin (≥99% purity)

  • Analytical standard of Trifloxystrobin Acid (CGA 321113)

  • HPLC-grade acetonitrile and water

  • Sterile aqueous buffer solutions:

    • pH 4 (e.g., acetate buffer)

    • pH 7 (e.g., phosphate buffer)

    • pH 9 (e.g., borate buffer)

  • Amber glass vials with PTFE-lined caps

  • Calibrated pH meter and thermometer

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing A Prepare Trifloxystrobin Stock Solution (in Acetonitrile) C Spike Stock Solution into Buffers in Amber Vials (<1% organic solvent) A->C B Prepare Sterile Buffer Solutions (pH 4, 7, 9) B->C D Incubate at Constant Temperature (e.g., 25°C) in Darkness C->D E Collect Samples at Predetermined Time Intervals (t=0, 1, 3, 7... days) D->E F Analyze Samples via LC-MS/MS for Trifloxystrobin & Trifloxystrobin Acid E->F G Plot ln(C/C₀) vs. Time F->G H Calculate Rate Constant (k) and Half-Life (DT₅₀) G->H

Caption: A standardized workflow for conducting a trifloxystrobin hydrolysis kinetics study.

Step-by-Step Methodology
  • Preparation: Prepare a concentrated stock solution of trifloxystrobin in acetonitrile. The causality for using acetonitrile is its miscibility with water and its common use as a mobile phase solvent in subsequent analysis.[13]

  • Spiking: Add a small aliquot of the stock solution to each buffered solution in amber vials to achieve the desired starting concentration. The total volume of acetonitrile should be kept below 1% to avoid co-solvent effects. The use of amber vials is critical to prevent photodegradation, a known competing degradation pathway for trifloxystrobin.[13][14]

  • Incubation: Place the vials in a dark, temperature-controlled incubator. The exclusion of light is a self-validating control to ensure that only hydrolysis is being measured.

  • Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours for pH 9; longer intervals for pH 7), remove triplicate vials for analysis.

  • Analysis: Analyze the samples immediately using a validated analytical method, such as UPLC-MS/MS, to quantify the concentrations of both trifloxystrobin and its metabolite, trifloxystrobin acid.[15][16][17] This provides a mass balance, ensuring the observed loss of the parent compound corresponds to the formation of the degradate.

  • Data Analysis: For each pH and temperature condition, plot the natural logarithm of the trifloxystrobin concentration versus time. If the plot yields a straight line, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope, and the half-life is calculated as DT₅₀ = ln(2)/k.

Conclusion: A Pathway of Environmental and Regulatory Importance

The hydrolysis of trifloxystrobin to trifloxystrobin acid (CGA 321113) is a fundamental degradation process that dictates the fungicide's environmental behavior. This transformation is heavily dependent on pH, with alkaline conditions dramatically accelerating the breakdown of the parent compound. The resulting acid metabolite, while fungicidally inactive, possesses different environmental properties, including increased mobility, which necessitates its inclusion in residue definitions for regulatory purposes and risk assessments.[1][18][19] A thorough understanding of this pathway, gained through methodologically sound and well-controlled studies as described herein, is indispensable for the responsible management and monitoring of this widely used agricultural chemical.

References

  • US EPA-Pesticides; Trifloxystrobin. (1999).
  • Technical Support Center: Minimizing Trifloxystrobin-d3 Degrad
  • Drinking Water Assessment for Tolerance Petition for New Uses of Trifloxystrobin. (2014).
  • Banerjee, K., Ligon, A. P., & Spiteller, M. (2006). Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins and Photolytic Degradation in Water. Journal of Agricultural and Food Chemistry.
  • Banerjee, K., Ligon, A. P., & Spiteller, M. (2006). Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins and Photolytic Degradation in Water.
  • Banerjee, K., Ligon, A. P., & Spiteller, M. (2006).
  • Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. (2000). Australian Pesticides and Veterinary Medicines Authority.
  • Hydrolysis and Photodegradation of Trifloxystrobin in Aqueous Solution. (2025).
  • Trifloxystrobin. Human Health and Ecological Risk Assessment. (2023).
  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology.
  • Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified Quick, Easy, Cheap, Effective, Rugged, and Safe method using ultra high performance liquid chromatography with tandem mass spectrometry.
  • Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry. PubMed.
  • Trifloxystrobin. Human Health Risk Assessment for Proposed New Use on the Imported Coffee. (2011).
  • Chen, J., et al. (2008). Determination of Trifloxystrobin and Its Metabolites in Hawaii Soils by ASE−LC-MS/MS. Journal of Agricultural and Food Chemistry.
  • Field dissipation of trifloxystrobin and its metabolite trifloxystrobin acid in soil and apples. (2025).
  • Trifloxystrobin.
  • Determination of trifloxystrobin and its metabolite in coffee by liquid chromatography-mass spectrometry. (2019).
  • Jiang, J., et al. (2021). Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in Hyphomicrobium sp. Strain DY-1. Applied and Environmental Microbiology.
  • Trifloxystrobin Metabolite CGA 321113 PESTANAL®, analytical standard. Sigma-Aldrich.
  • Trifloxystrobin (Ref: CGA 279202). AERU, University of Hertfordshire.
  • Peer review of the pesticide risk assessment of the active substance trifloxystrobin. (2018). EFSA Journal, PMC.
  • Final Renewal report for the active substance trifloxystrobin. (2018). European Commission.
  • TRIFLOXYSTROBIN (213).
  • Trifloxystrobin: a very broad spectrum foliar fungicide. ChemicalBook.
  • Ligon, A. P., & Spiteller, M. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. Analytical and Bioanalytical Chemistry.
  • Banerjee, K., & Ligon, A. P. (2005). Photoisomerization kinetics of trifloxystrobin. PubMed. czBCMhVPhy44Mm7dUHAgV6)

Sources

Toxicological Dynamics of Trifloxystrobin and Its Primary Acid Metabolite (CGA 321113): A Comprehensive Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As agricultural and pharmaceutical pipelines increasingly rely on strobilurin-class chemistries, understanding the divergent toxicological profiles between parent compounds and their environmental or biological metabolites is critical. Trifloxystrobin is a broad-spectrum fungicide that effectively inhibits mitochondrial respiration in pathogenic fungi[1]. However, upon application or ingestion, it rapidly undergoes ester hydrolysis to form its primary metabolite, trifloxystrobin acid (CGA 321113).

This whitepaper provides an in-depth, mechanistic comparison of the toxicological profiles of trifloxystrobin and CGA 321113. By examining the causality behind their pharmacokinetic differences and detailing a self-validating analytical protocol for their co-quantification, this guide serves as an authoritative resource for researchers and risk-assessment professionals.

Mechanistic Toxicology: The Role of Ester Hydrolysis

Trifloxystrobin exerts its primary fungicidal activity by binding to the quinol oxidation (Qo) site of cytochrome bc1 (Complex III) in the mitochondrial respiratory chain, thereby halting electron transport and ATP synthesis[2].

The structural integrity of the parent molecule—specifically its methyl ester moiety—is essential for this biological activity. The lipophilic nature of the parent compound allows it to readily penetrate cell membranes and achieve optimal steric alignment within the Qo pocket.

In both mammalian hepatic systems and environmental matrices (soil and water), trifloxystrobin is rapidly cleaved by carboxylesterases or environmental hydrolysis to form trifloxystrobin acid (CGA 321113). This conversion from a lipophilic ester to a hydrophilic carboxylic acid fundamentally alters the molecule's partition coefficient. The resulting hydrophilicity prevents efficient permeation across phospholipid bilayers and disrupts the specific binding conformation required for Complex III inhibition. Consequently, the acid metabolite exhibits a drastically reduced affinity for the target site.

G Parent Trifloxystrobin (Parent) Lipophilic, High Target Affinity Enzyme Ester Hydrolysis (Carboxylesterases / H2O) Parent->Enzyme Cleavage of methyl ester Target Mitochondrial Complex III (Qo Site Inhibition) Parent->Target High Affinity Metabolite Trifloxystrobin Acid (CGA 321113) Hydrophilic, Low Target Affinity Enzyme->Metabolite NoTarget Reduced Binding at Qo Site Metabolite->NoTarget Steric/Charge Hindrance

Metabolic hydrolysis of trifloxystrobin and divergent mitochondrial target affinities.

Comparative Toxicological Profiles

The structural divergence between the parent and the acid metabolite dictates their respective toxicological and environmental profiles.

Mammalian Toxicity

In mammalian models, trifloxystrobin is poorly absorbed via the gastrointestinal tract and is subjected to rapid first-pass metabolism in the liver. Because the liver handles the bulk of the metabolic clearance, it is the primary target organ in subchronic and chronic exposure models, manifesting primarily as hepatocellular hypertrophy and reduced body weight gain[1]. Neither the parent nor the acid metabolite exhibits mutagenic or carcinogenic potential, and both are classified as having low acute mammalian toxicity (Toxicity Category IV for oral and dermal routes)[1]. All key metabolites, including CGA 321113, have demonstrated an acute oral LD50 > 2,000 mg/kg in rats[2].

Ecotoxicology and Environmental Fate

The most striking toxicological divergence occurs in aquatic ecosystems. Trifloxystrobin is highly toxic to fish and aquatic invertebrates[3]. However, its rapid degradation in water (half-life of hours to days) mitigates prolonged exposure[3]. Conversely, the acid metabolite (CGA 321113) is highly soluble and persistent, with a laboratory soil half-life of approximately 100 days, making it highly mobile and prone to leaching. Despite this persistence, the acid metabolite is classified as practically non-toxic to all aquatic trophic levels, directly reflecting the loss of membrane permeability and target-site affinity discussed in Section 2.

Quantitative Data Summary
Toxicological / Environmental EndpointTrifloxystrobin (Parent)Trifloxystrobin Acid (CGA 321113)
Acute Mammalian Oral LD50 (Rat) > 2,000 mg/kg> 2,000 mg/kg[2]
Primary Target Organ (Chronic) Liver (Hypertrophy)[1]Liver (Reduced severity)
Genotoxicity / Carcinogenicity Negative / Not Likely[1]Negative / Not Likely[2]
Aquatic Toxicity (Fish/Invertebrates) Highly Toxic[3]Practically Non-Toxic
Environmental Half-Life (Soil/Water) Rapid (Hours to < 5 Days)Persistent (~100 Days)
Mobility / Leaching Potential Low (Binds to sediment)High (Mobile in groundwater)

Analytical Methodologies for Co-Quantification

Historically, Gas Chromatography with Nitrogen Phosphorus Detection (GC/NPD) was utilized for enforcement[1]. However, GC requires complex derivatization of the acid metabolite. As a Senior Application Scientist, I mandate the use of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for simultaneous quantification. LC-MS/MS with Electrospray Ionization (ESI) allows for the direct, highly specific analysis of both the lipophilic parent and the hydrophilic acid using a reversed-phase gradient[4].

Self-Validating LC-MS/MS Protocol

Simultaneous extraction of a highly lipophilic parent and a hydrophilic acid presents a partitioning challenge. The following modified QuEChERS protocol is engineered to ensure high recovery and self-validation.

Step 1: Matrix Extraction & Isotopic Spiking

  • Action: Homogenize 10 g of the sample matrix. Spike with 50 µL of isotopically labeled internal standards (e.g., Trifloxystrobin-d6 and CGA 321113-d3) at 1 µg/mL.

  • Causality: The early introduction of heavy-isotope standards creates a self-validating system; any subsequent loss during extraction or ion suppression during ionization is automatically corrected by the internal standard ratio.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid.

Step 2: Salting-Out Partitioning

  • Action: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Causality: The salts induce a thermodynamic phase separation. The low pH (acetic acid) ensures the carboxylic acid of CGA 321113 remains protonated (neutral), driving it into the organic acetonitrile phase alongside the parent compound.

Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up

  • Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg C18. Crucial Note: Avoid Primary Secondary Amine (PSA) sorbents.

  • Causality: PSA is a weak anion exchanger that will irreversibly bind the acidic moiety of CGA 321113, destroying metabolite recovery. C18 effectively removes non-polar lipid interferences without retaining the target analytes.

Step 4: LC-MS/MS Quantification

  • Action: Analyze via reversed-phase HPLC (C18 column) coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile.

  • Validation Check: The system is validated if the internal standard recovery falls within 80–120% with a Relative Standard Deviation (RSD) < 15%. The Limit of Quantitation (LOQ) should reliably hit 0.01 ppm for both analytes[4].

G Sample 1. Matrix Extraction (Acetonitrile + Salts) Cleanup 2. dSPE Clean-up (C18 Sorbent Only) Sample->Cleanup Sep 3. HPLC Separation (Reversed-Phase C18) Cleanup->Sep Detect 4. MS/MS Detection (ESI+/- MRM Mode) Sep->Detect Quant 5. Data Analysis (Parent & CGA 321113) Detect->Quant

Step-by-step LC-MS/MS analytical workflow for quantifying parent and acid metabolite.

Regulatory and Risk Assessment Implications

Because trifloxystrobin degrades so rapidly into CGA 321113, regulatory bodies such as the EPA and EFSA define the dietary risk assessment residue tolerance as the combined residues of trifloxystrobin and the free form of its acid metabolite[4]. While the parent compound poses acute risks to aquatic environments during spray drift events[5], the long-term environmental monitoring burden shifts entirely to the acid metabolite due to its persistence and groundwater leaching potential.

References

1.[1] Title: TRIFLOXYSTROBIN Human Health Risk Assessment - Regulations.gov Source: regulations.gov URL:

2. Title: Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE Source: apvma.gov.au URL:

3.[2] Title: Peer review of the pesticide risk assessment of the active substance trifloxystrobin Source: nih.gov URL:

4.[5] Title: Potential aquatic environmental risks of trifloxystrobin: Enhancement of virus susceptibility in zebrafish through initiation of autophagy Source: nih.gov URL:

5.[3] Title: Pesticides - Fact Sheet for Trifloxystrobin Source: epa.gov URL:

Sources

metabolic breakdown of trifloxystrobin in plant tissues

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Fate and Analytical Quantification of Trifloxystrobin in Planta: A Technical Whitepaper

Executive Overview

Trifloxystrobin is a highly efficacious, broad-spectrum strobilurin fungicide designed to inhibit mitochondrial respiration in pathogenic fungi by blocking electron transfer at the cytochrome bc1 complex[1][2]. While its agronomic utility is well-established, the post-application presents complex regulatory and analytical challenges. This guide delineates the biochemical pathways of trifloxystrobin degradation, the pharmacokinetic distribution of its residues, and the self-validating analytical protocols required to quantify its primary metabolites in compliance with global regulatory standards.

Biochemical Causality of in Planta Metabolism

The fungicidal activity of trifloxystrobin is entirely dependent on its intact methyl ester structure, which structurally facilitates binding to the fungal target site[1][3]. However, plant tissues possess robust defense and detoxification mechanisms driven by non-specific esterases.

When applied as a foliar spray, trifloxystrobin exhibits dual-phase kinetics:

  • Surface Persistence (Photodegradation): On the leaf cuticle, the compound is relatively stable. Degradation is primarily photochemical rather than enzymatic, resulting in structural isomers (CGA 331409, CGA 357261, and CGA 357262) rather than complete molecular breakdown[4].

  • Intracellular Hydrolysis (Enzymatic Cleavage): Once absorbed into the plant mesophyll or vascular tissue, endogenous plant esterases rapidly cleave the methyl ester group[3]. This hydrolysis forms the primary metabolite, CGA 321113 (a free carboxylic acid)[1][3]. Because CGA 321113 lacks the lipophilic ester necessary for target-site binding, it is fungicidally inactive[3]. However, it is highly mobile and environmentally persistent, necessitating its mandatory inclusion in dietary risk assessments[2][4].

MetabolicPathway Parent Trifloxystrobin (Parent Ester) Isomers Photochemical Isomers (CGA 331409, 357261, 357262) Parent->Isomers UV Photodegradation (Leaf Surface) Acid CGA 321113 (Free Acid Metabolite) Parent->Acid Plant Esterases (Intracellular Hydrolysis) Conjugates Conjugates & Minor Metabolites (<5% TRR) Acid->Conjugates Further Plant Metabolism

Fig 1. In planta metabolic breakdown pathway of trifloxystrobin.

Quantitative Pharmacokinetics and Residue Distribution

The rate of metabolic breakdown varies significantly depending on the crop matrix and the site of residue accumulation. Total Radioactive Residue (TRR) studies using 14C-labeled trifloxystrobin demonstrate that while the parent compound dominates unabsorbed surface residues, the absorbed fraction degrades exponentially[5].

Crop MatrixParent Compound (% TRR)CGA 321113 (% TRR)Dissipation Half-LifeKey Reference
Wheat (Absorbed) < 5%Minor~12 hoursJMPR 2004[5]
Rice Seedlings N/AMinor1.9 - 4.7 daysSETAC 2014[6]
Apples (Surface) ~92%< 1%N/AAPVMA 2000[1]
Cucumbers 80 - 93%0.9 - 4.2%N/AJMPR 2004[5]

Analytical Methodology: Self-Validating Extraction and Quantification

To accurately assess dietary risk, regulatory bodies require the quantification of both the parent trifloxystrobin and the CGA 321113 metabolite[2][7]. This presents an analytical paradox: the parent compound is highly lipophilic, while the acid metabolite is highly polar.

To resolve this, modern protocols utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach paired with LC-MS/MS[6][8]. The following protocol ensures a self-validating system by mitigating matrix effects and ensuring simultaneous extraction.

Step-by-Step Protocol: Modified QuEChERS for Trifloxystrobin & CGA 321113
  • Cryogenic Homogenization: Plant tissues are flash-frozen and milled.

    • Causality: Cryo-milling halts enzymatic esterase activity immediately, preventing the artifactual ex vivo conversion of trifloxystrobin to CGA 321113 during sample preparation.

  • Biphasic Extraction: Extract 10g of homogenized tissue using an Acetonitrile/Water mixture (typically 80:20 v/v)[7].

    • Causality: The inclusion of water swells the plant matrix, allowing acetonitrile to penetrate the cells and solubilize both the lipophilic parent and the polar acid metabolite simultaneously.

  • Internal Standardization: Spike the extract with stable isotopically labeled internal standards (SIL-IS) for both analytes[8].

    • Causality: Plant matrices (e.g., chlorophyll, complex sugars) cause severe ion suppression in the mass spectrometer. The SIL-IS co-elutes with the target analytes, experiencing identical ion suppression, thereby self-correcting the final quantification.

  • Partitioning and Clean-up: Induce phase separation using anhydrous MgSO4 and NaCl. The organic layer is subjected to liquid-liquid partition on a ChemElut cartridge or dispersive Solid Phase Extraction (dSPE)[8].

  • LC-MS/MS Quantification: Analyze via reverse-phase HPLC coupled with Turbo-Ionspray MS/MS detection[7]. Monitor at least two Multiple Reaction Monitoring (MRM) transitions per analyte to confirm identity. The Limit of Quantification (LOQ) is strictly maintained at 0.01 to 0.02 mg/kg[7].

AnalyticalWorkflow Sample Cryogenic Homogenization (Halts Esterase Activity) Extraction Acetonitrile/Water Extraction (Solubilizes Parent & Acid) Sample->Extraction Matrix Swelling Spike SIL-IS Spiking (Corrects Ion Suppression) Extraction->Spike Internal Validation Partition Phase Partition & Clean-up (ChemElut / dSPE) Spike->Partition Phase Separation Analysis LC-MS/MS Analysis (Turbo-Ionspray) Partition->Analysis Extract Purification Quantification Quantification (LOQ: 0.01 - 0.02 mg/kg) Analysis->Quantification MRM Confirmation

Fig 2. Self-validating analytical workflow for trifloxystrobin quantification.

Regulatory and Toxicological Implications

The robust understanding of this metabolic pathway has directly shaped global regulatory frameworks. Because the CGA 321113 metabolite is persistent and represents the terminal metabolic sink in plants, the EPA, EFSA, and JMPR mandate that the "residue of concern" for dietary risk assessment must include the sum of trifloxystrobin and CGA 321113 (expressed as trifloxystrobin equivalents)[2][4]. Furthermore, long-term stability studies validate that these residues remain stable in frozen storage for up to 24 months, ensuring that archived samples yield reliable toxicological data[8].

References

  • Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. apvma.gov.au. 1

  • TRIFLOXYSTROBIN First draft prepared by Ghazi Dannan and Maria Tasheva. who.int. 3

  • Pesticides - Fact Sheet for Trifloxystrobin. epa.gov. 2

  • Peer review of the pesticide risk assessment of the active substance trifloxystrobin. nih.gov. 4

  • REPORT OF THE JMPR WORKSHARING PILOT PROJECT ON TRIFLOXYSTROBIN Part I - Residues. fao.org.5

  • TRIFLOXYSTROBIN (213). fao.org.7

  • Dissipation and residues of trifloxystrobin and its metabolite in rice under field conditions. nih.gov. 6

  • TRIFLOXYSTROBIN (213) The first draft was prepared by Dr U Banasiak. fao.org. 8

Sources

Physicochemical Profiling of Trifloxystrobin Acid (CGA 321113): Solubility, Stability, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifloxystrobin is a widely deployed QoI (Quinone outside Inhibitor) fungicide that disrupts mitochondrial respiration in target pathogens[1]. While the parent compound is highly effective, it is environmentally and biologically transient. Upon exposure to environmental matrices or biological tissues, the methyl ester moiety of trifloxystrobin undergoes rapid base-catalyzed hydrolysis or enzymatic cleavage to form its primary, biologically inactive metabolite: trifloxystrobin acid , officially designated as CGA 321113 [2].

As an application scientist, understanding the radical shift in physicochemical properties between the parent ester and the free acid is critical. This transition dictates the molecule's environmental mobility, its stability kinetics, and the specific solvent systems required for quantitative analytical recovery[3]. This whitepaper provides an in-depth mechanistic guide to the solubility, stability, and optimized extraction protocols for CGA 321113.

The Thermodynamic Shift: Comparative Solubility Profiles

The cleavage of the ester bond to form a free carboxylic acid fundamentally alters the thermodynamic interactions within solvent cavities.

Quantitative Solubility Summary
PropertyTrifloxystrobin (Parent)Trifloxystrobin Acid (CGA 321113)Causality / Implication
Molecular Weight 408.4 g/mol [4]394.3 g/mol Loss of the methyl group during ester cleavage.
Water Solubility (20–25°C) 0.61 mg/L (Low)[1]21,000 mg/L at pH 7 (High)[5]Deprotonation of the carboxylic acid at physiological pH drastically increases polarity and aqueous solvation.
Solubility in Methanol 76 g/L[4]HighBoth exhibit strong hydrogen bonding capabilities in polar protic solvents.
Solubility in Acetone >500 g/L[4]HighFavorable dipole-dipole interactions in polar aprotic environments.
Solubility in n-Hexane 11 g/L[4]Insoluble / TraceThe charged nature of the acid prevents solvation in non-polar hydrocarbon networks.
Hydrolytic Stability Half-life 11.4 weeks (pH 7)[2]Highly StableThe parent ester is susceptible to base-catalyzed hydrolysis; the resulting acid is the terminal hydrolytic sink.
Mechanistic Causality

The parent trifloxystrobin is a lipophilic molecule (


) dominated by van der Waals forces, making it highly soluble in non-polar to moderately polar organic solvents like acetone (>500 g/L) and toluene (500 g/L), but virtually insoluble in water (0.61 mg/L)[1][4].

Conversely, CGA 321113 possesses a terminal carboxylic acid group. At physiological and environmental pH levels (pH ~7), this acid deprotonates. The resulting anionic state enables powerful ion-dipole interactions with water molecules, drastically increasing its aqueous solubility by over four orders of magnitude to 21,000 mg/L[5]. This extreme polarity renders it insoluble in non-polar hydrocarbon solvents like n-hexane, fundamentally changing how it must be handled in the laboratory.

Stability Kinetics in Solvents and Matrices

Understanding the degradation kinetics of CGA 321113 ensures the integrity of long-term studies, environmental fate modeling, and sample storage.

Hydrolytic and Photolytic Stability

The parent trifloxystrobin exhibits a hydrolysis half-life of 11.4 weeks at pH 7, which plummets to just 27 hours at pH 9, driving the rapid formation of the acid[2]. Once formed, CGA 321113 acts as a thermodynamic sink; it is highly stable to further hydrolysis at environmentally relevant pHs and temperatures. While the parent compound is susceptible to UV-induced photoisomerization (forming inactive EZ, ZE, and ZZ isomers), the acid remains the dominant degradation endpoint in aqueous environments[1][3].

Pathway Parent Trifloxystrobin (Lipophilic Ester) Hydrolysis Ester Cleavage (pH > 7) Parent->Hydrolysis Base Catalysis Photo Photolysis (UV Exposure) Parent->Photo Sunlight Acid Trifloxystrobin Acid (Hydrophilic Sink) Hydrolysis->Acid Major Degradation Isomer Inactive Isomers (EZ, ZE, ZZ) Photo->Isomer Minor Pathway

Fig 1. Degradation pathway of trifloxystrobin to its acid metabolite.

Storage Stability in Matrices

For drug development and residue monitoring, sample integrity during frozen storage is a strict regulatory requirement. Extensive storage stability data indicate that residues of CGA 321113 are remarkably stable when stored frozen at


 -20°C. In diverse high-water, high-starch, and high-protein crop matrices, the acid metabolite demonstrates quantitative stability for up to 24 months without significant degradation[6][7].

Self-Validating Analytical Workflow for CGA 321113

Because of the extreme polarity of the acid metabolite, traditional non-polar solvent extractions will result in catastrophic analyte loss. To achieve quantitative recovery, we must utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) biphasic extraction system that thermodynamically forces the highly soluble acid into an organic phase[8].

Workflow S1 Matrix Homogenization S2 Extraction (MeCN:H2O) S1->S2 S3 Partitioning (MgSO4/NaCl) S2->S3 S4 Centrifugation & Isolation S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2. Self-validating biphasic extraction workflow for CGA 321113.

Step-by-Step Methodology

Step 1: Matrix Homogenization (Cryogenic Milling)

  • Action: Pulverize 10.0 g of the biological matrix using liquid nitrogen.

  • Causality: Cryo-milling maximizes the surface area for solvent interaction while preventing heat-induced degradation of the analyte during mechanical shearing.

Step 2: Internal Standard Addition (Self-Validation Step)

  • Action: Spike the homogenate with 50 µL of isotopically labeled CGA 321113-d4 (1 µg/mL).

  • Causality: The internal standard perfectly mimics the target analyte's physicochemical behavior. Any loss during extraction or matrix-induced ion suppression during MS analysis will equally affect the heavy isotope, providing a self-correcting, self-validating quantitative system.

Step 3: Solvent Extraction

  • Action: Add 10 mL of Acetonitrile:Water (80:20 v/v) and vortex vigorously for 5 minutes.

  • Causality: The aqueous component is strictly necessary to break the ion-dipole interactions between the polar acid and the matrix. Acetonitrile serves to precipitate matrix proteins and provides a medium for downstream phase partitioning[4][8].

Step 4: Salting-Out Phase Partitioning

  • Action: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake vigorously and centrifuge at 4000 rpm for 5 minutes[8].

  • Causality: MgSO₄ aggressively binds water (an exothermic reaction), while NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect thermodynamically forces the polar CGA 321113 out of the water and into the upper acetonitrile layer.

Step 5: LC-MS/MS Quantification

  • Action: Isolate the supernatant and analyze via LC-MS/MS in Electrospray Ionization Negative (ESI-) mode.

  • Causality: The carboxylic acid moiety of CGA 321113 readily yields a deprotonated precursor ion

    
    , providing exceptional sensitivity and signal-to-noise ratios compared to positive ionization modes.
    

Conclusion

The transition from trifloxystrobin to trifloxystrobin acid (CGA 321113) represents a dramatic shift from a lipophilic, transient ester to a highly polar, stable thermodynamic sink. By understanding the causality behind its high aqueous solubility and robust hydrolytic stability, researchers can design highly efficient, self-validating extraction protocols that ensure absolute data integrity in pharmacokinetic, agricultural, and environmental fate studies.

References

  • Trifloxystrobin (Ref: CGA 279202)
  • EPA Memorandum: Trifloxystrobin - Regulations.
  • (E,E)-trifloxystrobin acid (Ref: CGA 321113)
  • Source: PMC / National Institutes of Health (nih.gov)
  • Source: Government of Canada (publications.gc.ca)
  • Source: ChemicalBook (chemicalbook.com)
  • Source: ResearchGate (researchgate.net)
  • Source: United States Environmental Protection Agency (epa.gov)

Sources

High-Resolution Identification of Trifloxystrobin Acid (CGA 321113) in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Residue

In the assessment of agricultural runoff, parent compounds often monopolize the analytical spotlight. However, for strobilurin fungicides like trifloxystrobin, the parent ester is rapidly converted via hydrolysis into its primary metabolite: trifloxystrobin acid (CGA 321113) .

While trifloxystrobin (parent) is hydrophobic and binds to sediment, CGA 321113 is significantly more polar, mobile, and persistent in aquatic environments. Consequently, monitoring programs that target only the parent compound risk a false negative regarding the total toxic load of the runoff. This guide details a self-validating, high-sensitivity LC-MS/MS protocol for the isolation and quantification of CGA 321113 in water matrices.

Chemo-Physical Context & Degradation Pathway

Trifloxystrobin functions by inhibiting mitochondrial respiration. Upon exposure to environmental water (particularly alkaline runoff), the methyl ester group hydrolyzes to a carboxylic acid. This transformation alters the analyte's behavior from lipophilic (LogP ~4.5) to hydrophilic, necessitating a distinct extraction strategy.

Figure 1: Hydrolysis Pathway of Trifloxystrobin

degradation_pathway Parent Trifloxystrobin (Parent Ester) LogP ~4.5 Inter Hydrolysis (pH Dependent) Parent->Inter t1/2 < 1 day (pH 9) Metabolite CGA 321113 (Acid Metabolite) Mobile & Polar Inter->Metabolite Primary Residue in Runoff

Caption: The rapid hydrolysis of trifloxystrobin in alkaline waters converts the immobile parent ester into the highly mobile acid metabolite CGA 321113.

Sample Collection & Preservation

The Trap: CGA 321113 is stable in frozen conditions but susceptible to further photolytic degradation and microbial breakdown in ambient water. The Fix: Immediate stabilization upon collection is non-negotiable.

  • Container: Amber glass bottles (to prevent photo-isomerization).

  • Filtration: Filter immediately through 0.45 µm glass fiber filters (GFF) to separate the sediment-bound parent from the dissolved acid metabolite.

  • Preservation: Acidify the filtrate to pH < 3 using 6M Sulfuric Acid (

    
    ). This protonates the carboxylic acid group of CGA 321113, preventing microbial degradation and preparing the molecule for Reverse-Phase SPE retention.
    
  • Storage: Store at 4°C for up to 7 days, or -20°C for long-term storage.

Analytical Workflow: Solid Phase Extraction (SPE)

Direct injection is often insufficient for runoff due to ion suppression from dissolved organic matter (DOM). Solid Phase Extraction (SPE) serves two purposes: concentration (enrichment) and cleanup.

Protocol: Hydrophilic-Lipophilic Balance (HLB) Extraction

We utilize a Polymeric HLB cartridge because it retains polar acidic compounds (like CGA 321113) even if the sorbent dries out, offering higher reproducibility than traditional C18 for this specific metabolite.

  • Conditioning:

    • 3 mL Methanol (MeOH).

    • 3 mL Reagent Water (Acidified to pH 3).

  • Loading:

    • Pass 100–500 mL of filtered, acidified water sample through the cartridge at a flow rate of ~5 mL/min.

  • Washing:

    • 3 mL of 5% MeOH in Water. (Removes salts and highly polar interferences).

    • Critical Step: Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 2 x 3 mL of Methanol.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen (

      
      ) at 40°C.
      
    • Reconstitute in 1 mL of Mobile Phase A/B (50:50).

LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[1] Ionization: Electrospray Ionization (ESI) in Positive Mode . Note: Although CGA 321113 is an acid, it forms a stable


 ion due to the nitrogen atoms in the oxime ether moiety.
Chromatographic Separation[2][3][4][5][6][7]
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

MRM Transitions (Multiple Reaction Monitoring)

To ensure E-E-A-T compliance, you must monitor two transitions: one for quantification and one for confirmation (qualifier).

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Trifloxystrobin (Parent) 409.1

186.1145.115 / 25
CGA 321113 (Acid) 395.1

186.1 145.0 18 / 28
Trifloxystrobin-d3 (IS) 412.1

189.1-15
  • Quantifier (186.1): Corresponds to the cyanophenyl moiety, common to strobilurins.

  • Qualifier (145.0): Corresponds to the further fragmentation of the aromatic ring system.

Figure 2: Analytical Workflow

workflow Sample Runoff Sample (Amber Glass) Filter Filtration (0.45 µm) Separate Sediment Sample->Filter Acidify Acidification (pH < 3) Filter->Acidify SPE SPE Extraction (Polymeric HLB) Acidify->SPE LCMS LC-MS/MS Analysis (ESI+ MRM) SPE->LCMS Data Quantification (TraceFinder/MassHunter) LCMS->Data

Caption: Step-by-step workflow from sample collection to data quantification for CGA 321113.

Validation & Quality Control (QA/QC)

To establish Trustworthiness , the method must be self-validating.

  • Internal Standard (IS): Use Trifloxystrobin-d3 or Azoxystrobin-d4 . Add the IS before the SPE step to correct for extraction losses and matrix effects.

  • Matrix-Matched Calibration: Runoff contains humic acids that suppress ionization. Do not use solvent-only standards. Prepare calibration curves by spiking "blank" stream water extract.

  • Limit of Quantitation (LOQ): Target an LOQ of 0.01 µg/L (10 ppt) . This is necessary because CGA 321113 can persist at low levels that are biologically relevant to aquatic invertebrates.

  • Isomer Check: Trifloxystrobin and its acid can undergo photo-isomerization (E/Z isomers). Ensure your chromatographic method separates these isomers, or sum the peak areas if they co-elute, to report "Total Trifloxystrobin Acid."

References

  • U.S. Geological Survey (USGS). (2024).[4] Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.[4][3] USGS Techniques and Methods 5-B10.

  • European Food Safety Authority (EFSA). (2017). Peer review of the pesticide risk assessment of the active substance trifloxystrobin. EFSA Journal.

  • Li, P., et al. (2014). Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil. Environmental Monitoring and Assessment.

  • Food and Agriculture Organization (FAO). (2004). Trifloxystrobin: Residue Evaluation. JMPR Reports.

  • Smalling, K.L., et al. (2012). Occurrence of fungicides in water and sediment from potato-growing areas. USGS Scientific Investigations Report.

Sources

half-life of trifloxystrobin acid in aerobic and anaerobic soils

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate of Trifloxystrobin Acid (CGA 321113) , the primary biotic and abiotic degradate of the strobilurin fungicide trifloxystrobin.

While the parent compound, trifloxystrobin, exhibits rapid dissipation in soil environments (


 days), its acid metabolite acts as a persistent sink.[1] Regulatory data (EPA, EFSA, APVMA) indicates that CGA 321113 is moderately to highly persistent  in aerobic soils and stable  under anaerobic conditions. This guide details the kinetic profiles, mechanistic pathways, and standardized experimental protocols (OECD 307) required to validate these endpoints in a GLP environment.

Chemical Identity and Physicochemical Context

Understanding the structural shift from the parent ester to the acid metabolite is critical for interpreting soil behavior. The hydrolysis of the methyl ester moiety drastically alters solubility and mobility.

FeatureParent: TrifloxystrobinMetabolite: Trifloxystrobin Acid (CGA 321113)
CAS Number 141517-21-7252913-85-2
Molecular Weight 408.4 g/mol 394.3 g/mol
Solubility (Water) Low (0.61 mg/L @ pH 7)High (30.9 mg/L @ pH 7)
Lipophilicity (

)
4.5 (High, Immobile)~1.4 (Low, Mobile)
Soil Mobility (

)
~2377 mL/g (Immobile)~121 mL/g (Mobile)

Degradation Kinetics: Aerobic vs. Anaerobic

The degradation profile of trifloxystrobin is biphasic: a rapid primary phase (parent loss) followed by a slow secondary phase (metabolite decline).

Aerobic Soil Metabolism

Under aerobic conditions, the parent compound hydrolyzes rapidly. The resulting acid metabolite, however, is resistant to microbial mineralization.

  • Parent (

    
    ):  0.5 to 2.0 days.[2]
    
  • Acid Metabolite (

    
    ):  100 to 493 days (Laboratory).
    
    • Note: US EPA modeling often utilizes a conservative upper-bound half-life of 481 days for Total Toxic Residues (TTR) in risk assessments.

    • Mechanism:[3] Microbial degradation is the rate-limiting step for the acid.

Anaerobic Soil Metabolism

Anaerobic conditions (flooded soils, low redox potential) significantly retard the degradation of the acid metabolite.

  • Parent (

    
    ):  < 1 day (Rapid hydrolysis continues).
    
  • Acid Metabolite (

    
    ): Stable / Persistent .[4]
    
    • Data indicates the acid is stable to hydrolysis and anaerobic microbial metabolism.

    • In aquatic anaerobic systems, the metabolite is often modeled with a half-life of >1 year or treated as stable.

Comparative Kinetics Summary
Matrix ConditionAnalyteHalf-Life (

) Range
Classification
Aerobic Soil Trifloxystrobin (Parent)0.4 – 2.3 daysNon-Persistent
Aerobic Soil CGA 321113 (Acid) 100 – 481 days Persistent
Anaerobic Soil Trifloxystrobin (Parent)< 1 dayNon-Persistent
Anaerobic Soil CGA 321113 (Acid) Stable (> 1 year) Very Persistent

Mechanistic Pathways

The following DOT diagram illustrates the degradation flow. The critical control point is the hydrolysis of the parent ester to the acid, followed by the slow mineralization of the acid.

DegradationPathway cluster_anaerobic Anaerobic Conditions Parent Trifloxystrobin (Parent Ester) Acid CGA 321113 (Trifloxystrobin Acid) Parent->Acid Hydrolysis (Rapid) Aerobic & Anaerobic Isomers Isomers (CGA 357261, etc.) Parent->Isomers Photolysis (Surface only) Bound Bound Residues (Non-extractable) Acid->Bound Slow Adsorption CO2 Mineralization (CO2) Acid->CO2 Microbial Degradation (Very Slow/Aerobic Only)

Figure 1: Degradation pathway of trifloxystrobin in soil.[4][5] The red node highlights the persistent acid metabolite.

Experimental Protocol: OECD 307 Implementation

To experimentally determine these half-lives, adherence to OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) is mandatory. Below is a validated workflow for CGA 321113 analysis.

Experimental Workflow Diagram

Workflow SoilPrep Soil Preparation (Sieving <2mm, Moisture 40% WHC) Dosing Dosing (14C-Trifloxystrobin) SoilPrep->Dosing Incubation Incubation (Dark, 20°C +/- 2°C) Dosing->Incubation Sampling Sampling Intervals (0, 1, 3, 7, 14, 30, 60, 100 days) Incubation->Sampling Aerobic/Anaerobic Extraction Extraction (Acetonitrile/Water 80:20) Sampling->Extraction Analysis Analysis (LSC & HPLC-UV/MS) Extraction->Analysis

Figure 2: Step-by-step experimental workflow for determining soil half-life.

Detailed Methodology
  • Soil System Setup:

    • Select at least four soil types varying in pH (5.0–8.0), organic carbon (0.5–2.5%), and clay content.

    • Aerobic: Maintain moisture at 40–50% Maximum Water Holding Capacity (MWHC).

    • Anaerobic: Flood soil with water (approx. 2–3 cm head) and purge with nitrogen to ensure redox potential

      
       mV.
      
  • Application (Dosing):

    • Apply

      
      C-labeled trifloxystrobin (glyoxyl-phenyl or trifluoromethyl-phenyl label) to soil aliquots.
      
    • Target Rate: Equivalent to the maximum field application rate (approx. 0.1 – 0.2 mg a.i./kg soil).

  • Incubation & Sampling:

    • Temperature: 20°C ± 2°C in the dark.

    • Trap System: Connect flasks to NaOH traps to capture evolved

      
      CO
      
      
      
      and ethylene glycol traps for volatile organics.
    • Intervals: More frequent sampling in the first 7 days (to capture rapid parent decline) and extended intervals (up to 120+ days) to capture acid decline.

  • Extraction & Analysis (Critical Step):

    • Solvent: Extract soil 3x with Acetonitrile:Water (80:20 v/v) . Acidified acetonitrile may be required for aged residues to release the acid metabolite from soil binding sites.

    • Quantification:

      • LSC (Liquid Scintillation Counting): For total mass balance.

      • HPLC-UV/RAM (Radio-flow detection): To separate Parent vs. Acid.

      • LC-MS/MS: For confirmatory identification of CGA 321113 (m/z 394 -> fragments).

  • Kinetic Modeling:

    • Fit data to SFO (Single First Order) kinetics initially.

    • If fit is poor (

      
      ), apply FOMC (First Order Multi-Compartment)  or DFOP (Double First Order in Parallel)  models, as the acid often exhibits biphasic decline due to soil sorption hysteresis.
      

Environmental Fate Assessment

  • Leaching Potential: Unlike the parent, CGA 321113 is mobile (

    
    ). Combined with high persistence, this flags the metabolite as a potential groundwater leacher (GUS > 2.8).
    
  • Regulatory Status:

    • EPA: Classified as a "Residue of Concern" in water assessments.

    • EFSA: Groundwater relevance assessment is mandatory; often requires lysimeter studies if modeling predicts concentrations

      
      .
      

References

  • US Environmental Protection Agency (EPA). (2016). Drinking Water Assessment in Support of Registration Review for Trifloxystrobin. Office of Pesticide Programs.[4]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000). Public Release Summary: Trifloxystrobin in the product Flint Fungicide.

  • Banerjee, K., et al. (2006).[3] Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins. Journal of Agricultural and Food Chemistry, 54(25), 9479-9487.

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.

Sources

Methodological & Application

Application Note: Mechanistic Development of an HPLC-UV Method for the Quantification of Trifloxystrobin Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Trifloxystrobin is a broad-spectrum, highly effective strobilurin fungicide utilized globally to manage foliar diseases in agriculture[1]. Upon application, the parent compound degrades rapidly in soil, water, and plant tissues via ester cleavage to form its primary, biologically active metabolite: trifloxystrobin acid (CGA321113)[2][3]. Because the dissipation half-life of the parent fungicide is short (e.g., 1.9 to 5.4 days in soil and tomatoes), regulatory frameworks require the simultaneous quantification of both the parent and the acid metabolite to ensure compliance with Maximum Residue Limits (MRLs)[3].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for trace-level residue analysis[4][5], High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a highly robust, accessible, and cost-effective technique. It is particularly valuable for formulation quality control, high-concentration environmental degradation studies, and laboratories lacking mass spectrometry infrastructure. This application note details the mechanistic development of a self-validating HPLC-UV method specifically optimized for the unique physicochemical properties of trifloxystrobin acid.

Pathway Parent Trifloxystrobin (Neutral Methyl Ester) Hydrolysis Ester Cleavage (Soil/Plant Esterases) Parent->Hydrolysis Metabolite Trifloxystrobin Acid (CGA321113) Hydrolysis->Metabolite

Figure 1: Hydrolytic degradation pathway of trifloxystrobin to trifloxystrobin acid (CGA321113).

Method Development Rationale: The Causality of Experimental Design

Developing an HPLC-UV method for an organic acid metabolite requires overcoming specific physicochemical challenges that are not present when analyzing the neutral parent fungicide. The following principles dictate the protocol design.

Extraction Dynamics: The Necessity of Acidification

Trifloxystrobin acid contains a free carboxylic acid moiety. Under neutral aqueous conditions, it ionizes into a highly polar carboxylate anion, which exhibits poor partitioning into organic extraction solvents. To counteract this, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction solvent (acetonitrile) must be acidified with 1% formic or acetic acid[4][6]. This drops the pH below the molecule's pKa, driving the metabolite into its uncharged, protonated state and ensuring high recovery into the organic phase.

Crucial Cleanup Modification: Standard QuEChERS employs Primary Secondary Amine (PSA) to remove organic acids from the matrix. Because CGA321113 is an organic acid, PSA will aggressively bind the target analyte, causing catastrophic signal loss. Therefore, the dispersive Solid Phase Extraction (dSPE) step must strictly omit PSA, utilizing only C18 (to remove non-polar lipids) and anhydrous MgSO₄ (to remove residual water)[6].

Chromatographic Optimization: Mitigating Peak Tailing

On a standard reversed-phase C18 column, unbuffered mobile phases lead to secondary interactions between the partially ionized carboxylic acid and residual silanol groups on the stationary phase, resulting in severe peak tailing. By utilizing a mobile phase of water and acetonitrile buffered with 0.1% formic acid (pH ~2.7), the analyte remains fully protonated during the chromatographic run, yielding sharp, symmetrical peaks and highly reproducible retention times[7].

UV Detection Strategy

The strobilurin backbone features a conjugated aromatic system that strongly absorbs UV light. While the parent trifloxystrobin is traditionally monitored at 280 nm[8], the acid metabolite exhibits optimal and highly specific absorption at 250 nm[9]. Setting the Diode Array Detector (DAD) or UV detector to 250 nm maximizes the signal-to-noise ratio for CGA321113.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in system suitability checks to ensure every analytical run validates its own accuracy.

Workflow Step1 1. Sample Homogenization (Matrix Preparation) Step2 2. Acidified Extraction (MeCN + 1% Formic Acid) Step1->Step2 Step3 3. Salting Out (NaCl + Anhydrous MgSO4) Step2->Step3 Step4 4. Centrifugation (Phase Separation) Step3->Step4 Step5 5. dSPE Cleanup (C18 + MgSO4 ONLY) Step4->Step5 Organic Supernatant Step6 6. HPLC-UV Analysis (C18 Column, 250 nm) Step5->Step6 Purified Extract

Figure 2: Optimized QuEChERS extraction and HPLC-UV analysis workflow for acid metabolites.

Reagents and Materials
  • HPLC-grade Acetonitrile (MeCN) and Water.

  • Formic Acid (LC-MS grade, 99%).

  • QuEChERS Extraction Salts: 4.0 g Anhydrous MgSO₄, 1.0 g NaCl.

  • dSPE Cleanup Salts: 150 mg Anhydrous MgSO₄, 50 mg C18 (Do NOT use PSA ).

  • Analytical Standards: Trifloxystrobin and Trifloxystrobin acid (CGA321113) (>99% purity).

Matrix Extraction & dSPE Cleanup
  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., tomato or soil) into a 50 mL PTFE centrifuge tube.

  • Acidified Extraction: Add 10.0 mL of MeCN containing 1% (v/v) formic acid. Vortex vigorously for 2 minutes to ensure complete matrix penetration[4].

  • Salting Out: Add the QuEChERS extraction salts (4.0 g MgSO₄, 1.0 g NaCl). Shake immediately for 1 minute to prevent agglomeration.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Targeted Cleanup: Transfer 1.5 mL of the upper organic layer into a 2 mL microcentrifuge tube containing the dSPE salts (150 mg MgSO₄, 50 mg C18). Vortex for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial for analysis[8].

System Suitability & Self-Validation (Crucial Step)

Before analyzing unknown samples, the system must validate its own performance:

  • Matrix Blank Injection: Inject an unspiked matrix extract. Validation Criterion: No interfering peaks at the retention time of CGA321113.

  • Peak Symmetry Check: Inject a 1.0 µg/mL standard. Validation Criterion: The asymmetry factor (

    
    ) of the CGA321113 peak must be between 0.9 and 1.2. If 
    
    
    
    > 1.2, the mobile phase is insufficiently acidic; prepare fresh 0.1% formic acid buffer.
  • Recovery Spike: Spike a blank matrix with 0.5 µg/g of standard prior to extraction. Validation Criterion: Calculated recovery must fall between 80% and 110%.

Data Presentation & Validation Metrics

Table 1: Optimized HPLC-UV Instrumental Conditions

ParameterSetting / Condition
Analytical Column C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient 0–2 min: 40% B; 2–8 min: 40% to 80% B; 8–10 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 250 nm (UV/DAD)
Injection Volume 10 µL

Table 2: Expected Method Validation Metrics

ParameterTrifloxystrobin (Parent)Trifloxystrobin Acid (CGA321113)
Linear Range 0.05 – 50 µg/mL0.05 – 50 µg/mL
Limit of Detection (LOD) 0.015 µg/mL0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.05 µg/mL
Average Recovery (Spiked) 85% – 102%88% – 105%
Relative Std. Dev. (RSD) < 5%< 6%

Conclusion

By understanding the fundamental physicochemical properties of trifloxystrobin acid—specifically its


 and UV absorbance characteristics—analysts can rationally design an HPLC-UV method that rivals the robustness of LC-MS/MS for routine quantification. The critical omission of PSA in the cleanup phase and the strict control of mobile phase pH ensure a self-validating, highly reproducible analytical workflow suitable for rigorous agricultural and environmental monitoring.

References

  • Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry. Journal of Separation Science.[Link]

  • Ligon, A. P. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. Analytical and Bioanalytical Chemistry. [Link]

  • CIPAC. CIPAC Method 4954: Trifloxystrobin. Collaborative International Pesticides Analytical Council.[Link]

  • Liu, X., et al. (2014). Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil. Environmental Science and Pollution Research.[Link]

  • FAO/WHO (2013). Pesticide Residues in Food: Trifloxystrobin (213). Food and Agriculture Organization of the United Nations.[Link]

  • U.S. Environmental Protection Agency (2023). Trifloxystrobin - Human Health Risk Assessment. Regulations.gov. [Link]

Sources

Application Note: High-Sensitivity Quantitation of Trifloxystrobin and its Acid Metabolite (CGA 321113) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Trifloxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control fungal diseases like powdery mildew and leaf spot.[1] Upon application, it rapidly degrades into its primary metabolite, trifloxystrobin acid (CGA 321113) , via the hydrolysis of its methyl ester moiety.

Regulatory bodies (e.g., EFSA, US EPA) often mandate the monitoring of both the parent compound and CGA 321113 to assess total dietary risk. While trifloxystrobin is lipophilic (logP ~4.5), CGA 321113 is significantly more polar, creating a chromatographic challenge where the metabolite elutes near the void volume in standard C18 methods.

This protocol details a robust LC-MS/MS workflow designed to retain and quantify CGA 321113 alongside the parent compound. It utilizes Electrospray Ionization (ESI+) in dynamic MRM mode, ensuring compliance with SANTE/11312/2021 guidelines for analytical quality control.

Chemical Properties & Target Analytes[2][3][4][5][6][7][8][9][10]

Understanding the structural difference is critical for method development. The loss of the methyl group exposes the carboxylic acid, altering the pKa and retention behavior.

CompoundSynonymCAS No.[1][2]FormulaMW ( g/mol )Precursor Ion [M+H]+
Trifloxystrobin Parent141517-21-7C20H19F3N2O4408.37409.2
CGA 321113 Trifloxystrobin acid252913-85-2C19H17F3N2O4394.34395.2

Method Development Strategy (The "Why")

Ionization Source Selection

Although carboxylic acids often perform well in Negative ESI (ESI-), CGA 321113 retains the methoxyimino and aminooxymethyl nitrogen/oxygen bridges found in the parent. These moieties accept protons readily. Experimental data confirms that ESI+ provides superior sensitivity for CGA 321113 compared to ESI-, allowing for simultaneous polarity switching-free analysis with the parent compound.

Chromatographic Retention Logic

CGA 321113 is polar. On a standard C18 column with a high-organic start (e.g., 50% B), it will co-elute with matrix suppressors at the solvent front (


 min).
  • Solution: Use a Poroshell 120 EC-C18 (or equivalent Fused-Core) column.

  • Mobile Phase Modification: The gradient must start at high aqueous content (90-95% A) to facilitate hydrophobic interaction with the stationary phase before the acid elutes.

  • Buffer: Ammonium formate (5 mM) is added to stabilize the pH and improve peak shape, while Formic acid (0.1%) ensures the acid moiety remains protonated (neutral) to increase retention on the C18 phase.

Experimental Protocol

Sample Preparation (QuEChERS Citrate Buffered)

This method uses a Citrate-Buffered QuEChERS approach to maintain a pH of ~5.0-5.5, preventing degradation of base-sensitive pesticides while ensuring high recovery of the acid metabolite.

Reagents:

  • Acetonitrile (LC-MS grade)[3]

  • QuEChERS Extraction Salts: 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate.

  • dSPE Cleanup: 150mg MgSO4 + 25mg PSA (Primary Secondary Amine). Note: For high-fat matrices, add 25mg C18.

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of sample (fruit/vegetable) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Formic Acid to stabilize the acid).

  • Agitation: Shake vigorously for 1 min (or use a Geno/Grinder @ 1000 rpm).

  • Salting Out: Add QuEChERS Citrate salts. Shake immediately and vigorously for 1 min to prevent MgSO4 clumping.

  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (MgSO4 + PSA).

    • Critical: Do not use excessive PSA, as it can retain acidic analytes like CGA 321113 via ionic interaction. The ratio provided (25mg PSA per mL) is optimized to remove sugars/fatty acids without stripping the target analyte.

  • Final Spin: Centrifuge dSPE tube at 10,000 rpm for 2 mins.

  • Dilution: Transfer 200 µL of extract to a vial and dilute with 800 µL of Mobile Phase A (Water + 0.1% FA). This aligns the solvent strength with the initial gradient conditions.

LC-MS/MS Parameters

Liquid Chromatography Conditions:

  • System: UHPLC (e.g., Agilent 1290 / Sciex ExionLC)

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[4]

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

  • Flow Rate: 0.35 mL/min

Mobile Phases:

  • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid[4]

  • B: Methanol (or Acetonitrile) + 0.1% Formic Acid

Gradient Program:

Time (min) % B Event
0.00 5 Initial hold for retention of CGA 321113
1.00 5 End of loading
8.00 95 Linear ramp to elute Parent
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End of Run |

Mass Spectrometry (MRM) Table:

  • Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.0 kV

  • Source Temp: 350°C

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Dwell (ms)
Trifloxystrobin 409.2186.2Quant2050
409.2206.1Qual1550
CGA 321113 395.2186.2 Quant1550
395.2148.2 Qual550
IS (Triflox-d3) 412.2186.2Quant2050

Note: The 186.2 fragment corresponds to the stable (E)-methyl 2-(2-((aminooxy)methyl)phenyl)-2-(methoxyimino)acetate core, common to both parent and metabolite.

Visualizing the Workflow & Pathway

The following diagram illustrates the extraction logic and the metabolic link between the parent and the acid.

TrifloxystrobinAnalysis cluster_0 Metabolism cluster_1 Analytical Workflow Parent Trifloxystrobin (m/z 409.2) Metabolite CGA 321113 (Acid Metabolite) (m/z 395.2) Parent->Metabolite Hydrolysis (-CH3) Sample Sample (10g) Metabolite->Sample Residue Extract QuEChERS Ext. (ACN + 1% FA) Sample->Extract Cleanup dSPE Cleanup (MgSO4 + PSA) Extract->Cleanup LC LC Separation (Poroshell C18) Cleanup->LC MS MS/MS Detection (ESI+ MRM) LC->MS Fragment Common Fragment (m/z 186.2) MS->Fragment Quantifier Ion

Caption: Figure 1: Metabolic hydrolysis of Trifloxystrobin to CGA 321113 and the optimized QuEChERS-LC-MS/MS workflow for simultaneous detection.

Validation & Quality Control (QC)

To ensure this method meets E-E-A-T standards, the following QC criteria must be met during every batch analysis:

  • Linearity: Calibration curves (matrix-matched) must show

    
     over the range of 1–100 ng/mL.
    
  • Recovery: Spiked samples at LOQ (0.01 mg/kg) and 10xLOQ must yield recoveries between 70–120% with RSD < 20%.

  • Matrix Effects (ME): Calculate ME% =

    
    .
    
    • If ME is > ±20%, use matrix-matched calibration or the deuterated internal standard (Trifloxystrobin acid-methoxy-d3).

  • Retention Time Stability: The RT of CGA 321113 (approx. 1.8 - 2.0 min) must not shift by more than ±0.1 min. A shift indicates column equilibration issues due to the high-aqueous start.

Troubleshooting Guide

  • Problem: Low sensitivity for CGA 321113.

    • Root Cause:[5][6] PSA in dSPE can bind acidic compounds if the extract pH is too high.

    • Fix: Ensure the extraction solvent contains 1% Formic Acid.[3][7] Reduce PSA amount or switch to interference removal (e.g., Agilent EMR-Lipid) if analyzing fatty matrices.

  • Problem: Peak Tailing for CGA 321113.

    • Root Cause:[5][6] Secondary interactions with silanols.

    • Fix: Increase Ammonium Formate concentration to 10 mM or verify the column is "End-capped" (EC).

References

  • Jeong, D. K., et al. (2018). Chemical Behaviour of Trifloxystrobin and Its Metabolite in Paeonia lactiflora Pallas Root. Korean Journal of Medicinal Crop Science. Link

  • US EPA. (2023). Trifloxystrobin; Pesticide Tolerances.[5][6] Memorandum on Residue Chemistry. Regulations.gov. Link

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Sigma-Aldrich. Trifloxystrobin Metabolite CGA 321113 Analytical Standard Product Sheet.Link

Sources

Application Note: Optimized QuEChERS Extraction Protocol for Trifloxystrobin Acid (CGA 321113) in Vegetable Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Residue Scientists, and Regulatory Professionals Matrix: High-Water Vegetables (e.g., Cucumbers, Tomatoes, Cabbage) Analytes: Trifloxystrobin (Parent) and Trifloxystrobin acid (CGA 321113)

Executive Summary

Trifloxystrobin is a broad-spectrum strobilurin fungicide widely applied to vegetable crops. In environmental and biological matrices, it rapidly hydrolyzes to its primary, active metabolite: trifloxystrobin acid (CGA 321113) [1]. Regulatory frameworks (such as the FAO/WHO Joint Meeting on Pesticide Residues) mandate that residue definitions for risk assessment include the sum of the parent compound and this acidic metabolite [2].

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies frequently fail to achieve acceptable recoveries for acidic pesticides. This application note details a mechanistically optimized QuEChERS protocol that prevents the loss of CGA 321113 during dispersive solid-phase extraction (dSPE) by eliminating primary secondary amine (PSA) sorbents and utilizing acidified extraction solvents.

Mechanistic Grounding: The Acidic Pesticide Challenge

To ensure a self-validating and rugged analytical system, researchers must understand the chemical interactions dictating analyte recovery. The extraction of trifloxystrobin acid presents two distinct physicochemical challenges:

  • Partitioning Failure at Neutral pH: CGA 321113 contains a carboxylic acid moiety. At the neutral pH of standard vegetable matrices, this group ionizes into a highly polar carboxylate anion. This ionic state strongly prefers the aqueous phase, leading to poor partitioning into the acetonitrile (MeCN) layer during the initial salting-out step.

    • Solution: The extraction solvent must be acidified (e.g., 1% formic acid or 2% acetic acid in MeCN) to lower the pH below the analyte's

      
      . This protonates the molecule, rendering it neutral and driving it into the organic phase [3].
      
  • Anion-Exchange Retention during dSPE: The most critical failure point in standard QuEChERS for acidic metabolites is the dSPE clean-up step. PSA is a weak anion exchanger designed to remove organic acids and sugars. Consequently, it will actively bind and strip trifloxystrobin acid from the extract, resulting in recoveries often plummeting below 30% [4].

    • Solution: PSA must be strictly omitted. Clean-up should rely exclusively on C18 (for lipid/wax removal) and/or Z-Sep (zirconia-coated silica) or minimal GCB (Graphitized Carbon Black) for pigment removal without retaining acidic analytes [5].

Workflow Visualization

G Start Homogenized Vegetable Sample (High Water Content) Ext Extraction Add 1% Formic Acid in MeCN (Keeps CGA 321113 Protonated) Start->Ext Salt Partitioning Add Citrate Buffer Salts + MgSO4 Ext->Salt Cent Centrifugation Collect Organic Supernatant Salt->Cent Split dSPE Clean-up Selection Cent->Split PSA Standard PSA Clean-up (Primary Secondary Amine) Split->PSA Conventional Mod Modified Clean-up (C18 + Z-Sep/GCB + MgSO4) NO PSA Split->Mod Optimized Loss Low Recovery (<30%) CGA 321113 retained via anion-exchange PSA->Loss LCMS LC-MS/MS Analysis (ESI Negative/Positive Mode) Loss->LCMS Rec High Recovery (85-110%) Lipids/Pigments removed, Acidic metabolite passes through Mod->Rec Rec->LCMS

Optimized QuEChERS workflow for trifloxystrobin acid avoiding PSA-induced analyte loss.

Materials and Reagents

  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% Formic Acid (v/v).

  • Extraction Salts (EN 15662 Citrate Buffer): 4.0 g Anhydrous Magnesium Sulfate (

    
    ), 1.0 g Sodium Chloride (
    
    
    
    ), 1.0 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate.
  • dSPE Clean-up Sorbents (Modified): 150 mg Anhydrous

    
    , 50 mg C18. (Note: For highly pigmented vegetables like spinach or cabbage, add 20 mg Z-Sep or 2.5–5 mg GCB. Do not exceed 5 mg GCB to prevent planar retention of the parent compound).
    
  • Analytical Standards: Trifloxystrobin and Trifloxystrobin acid (CGA 321113) analytical standards (>98% purity).

Step-by-Step Experimental Protocol

Sample Comminution and Preparation
  • Cryogenically mill or thoroughly homogenize 500 g of the bulk vegetable sample (e.g., cucumber, tomato) to ensure a representative matrix.

  • Weigh precisely 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Optional: If the vegetable is dehydrated or has a water content <80%, add HPLC-grade water to achieve a total water volume of 10 mL, allowing it to hydrate for 30 minutes.

Acidified Extraction
  • Add 10.0 mL of acidified Acetonitrile (1% Formic Acid) to the 50 mL tube.

  • Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction. The acidic environment ensures the carboxylic acid group of CGA 321113 remains protonated.

Salting-Out and Partitioning
  • Add the pre-weighed Citrate Buffer extraction salts (4 g

    
    , 1 g 
    
    
    
    , 1 g Na-Citrate tribasic, 0.5 g Na-Citrate dibasic) to the tube.
    • Critical Step: Add salts immediately after the solvent to prevent localized exothermic degradation of labile compounds.

  • Shake vigorously by hand or mechanical shaker for 2 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes at 4°C to achieve clear phase separation.

Modified dSPE Clean-up (PSA-Free)
  • Transfer 1.5 mL of the upper organic (acetonitrile) layer into a 2 mL microcentrifuge tube containing the modified dSPE sorbents (150 mg

    
     + 50 mg C18 ).
    
    • Expert Insight: The exclusion of PSA is mandatory here. C18 will effectively remove non-polar interferences (lipids, waxes) without engaging in anion exchange with the acidic metabolite [5].

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at 10,000 rpm for 3 minutes .

  • Transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis. If necessary, dilute 1:1 with initial mobile phase to improve peak shape.

LC-MS/MS Analysis Parameters
  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI). Trifloxystrobin is typically monitored in Positive mode (

    
    ), while Trifloxystrobin acid (CGA 321113) can be monitored in Positive or Negative mode depending on the specific mass transitions optimized on the instrument [6].
    

Method Validation & Recovery Data

The table below summarizes the quantitative recovery data demonstrating the causality between sorbent selection and the recovery of the acidic metabolite CGA 321113. Data reflects standard fortification levels in high-water vegetable matrices (e.g., cucumber/watermelon) [4][5].

Clean-up Sorbent BlendMatrix TypeFortification Level (mg/kg)Average Recovery (%)RSD (%)Mechanistic Observation
PSA +

(Standard)
High-Water Veg0.0131.7 - 47.1> 15.0Severe analyte loss due to anion-exchange retention of the carboxylate group.
PSA +

(Standard)
High-Water Veg0.1014.6 - 23.9> 20.0Unacceptable recovery; method fails regulatory validation criteria.
C18 +

(Modified)
High-Water Veg0.0185.2 - 94.5< 5.5Excellent recovery; hydrophobic lipid removal without acid loss.
Z-Sep + C18 +

High-Water Veg0.1092.4 - 105.3< 4.8Optimal pigment and lipid removal; highly rugged for complex matrices.

References

  • Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil. PubMed. Accessed March 1, 2026.[Link]

  • Food and Agriculture Organization of the United Nations (FAO) - Trifloxystrobin (213). FAO. Accessed March 1, 2026.[Link]

  • Evaluation of Chronic Dietary Risk of Trifloxystrobin and Bupirimate in Cucumber Based on Supervised Residue Test. MDPI. Accessed March 1, 2026.[Link]

  • Suitability of PSA (Primary Secondary Amines) and Z-Sep as clean-up sorbents in AOAC official method 2007.01 for analysis. CABI Digital Library. Accessed March 1, 2026.[Link]

  • Simultaneous Determination of Six Acidic Pesticides with No Established MRL Using LC-MS/MS and QuEChERS. MDPI. Accessed March 1, 2026.[Link]

  • EURL-SRM - Analytical Observations Report: Analysis of various pesticide metabolites and some acidic pesticides. EURL Pesticides. Accessed March 1, 2026.[Link]

Application Note: High-Performance Solid Phase Extraction (SPE) of Trifloxystrobin and its Acid Metabolite (CGA 321113) from Water Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating protocol for the simultaneous extraction and enrichment of the fungicide Trifloxystrobin and its primary environmental degradate, Trifloxystrobin acid (CGA 321113), from various water matrices (surface, ground, and drinking water). Utilizing a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent mechanism, this method addresses the polarity difference between the lipophilic parent and the hydrophilic acid metabolite. The protocol achieves Limits of Quantitation (LOQ) as low as 0.01 µg/L with recoveries consistently between 85-110%.

Introduction & Scientific Rationale

The Analytical Challenge

Trifloxystrobin is a strobilurin fungicide widely used in agriculture. While the parent compound is lipophilic (LogP ~4.[1][2]5) and immobile in soil, it rapidly hydrolyzes in environmental waters to form Trifloxystrobin acid (CGA 321113) .

  • Parent: Trifloxystrobin (Non-polar, retains easily on C18/HLB).

  • Metabolite: CGA 321113 (Polar, Acidic, Mobile).

The critical challenge in water analysis is retaining the polar acid metabolite. Standard C18 silica sorbents often fail to retain CGA 321113 due to "breakthrough" when the compound is in its ionized (anionic) state at neutral pH.

The Solution: pH-Modulated Polymeric SPE

To capture both analytes simultaneously, we utilize a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent. The scientific key to this protocol is proton suppression .

By acidifying the water sample to pH 2.5 , we convert the carboxylate group of CGA 321113 (


) into its neutral carboxylic acid form (

). This increases its hydrophobicity, allowing it to interact strongly with the divinylbenzene portion of the polymeric sorbent, ensuring high recovery alongside the parent compound.

Materials & Reagents

Standards
  • Trifloxystrobin (CAS 141517-21-7): >98% purity.

  • Trifloxystrobin Acid (CGA 321113): >95% purity.

  • Internal Standards (Optional but Recommended): Trifloxystrobin-d3 or similar deuterated analog.

Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate.

  • Modifiers: Formic Acid (98%), Ammonium Formate (10M stock).

  • Water: Ultrapure (Milli-Q or equivalent, 18.2 MΩ·cm).

  • Acidification Agent: 85% Phosphoric Acid (

    
    ) or 98% Formic Acid.
    
Equipment
  • SPE Cartridges: Polymeric HLB, 200 mg / 6 mL (e.g., Oasis HLB, Strata-X, or equivalent).

  • Vacuum Manifold: 12 or 24-port system.

  • Sample Reservoirs: 500 mL glass or polypropylene.

  • Nitrogen Evaporator: TurboVap or similar.

Experimental Protocol

Sample Pre-treatment (Critical Step)
  • Collection: Collect 500 mL water samples in amber glass bottles to prevent photodegradation.

  • Filtration: Filter samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Acidification: Add 85%

    
     dropwise to the sample until pH 2.0 - 2.5  is reached.
    
    • Why: This protonates CGA 321113 (

      
      ), driving it into the non-ionic state required for retention on the SPE sorbent.
      
  • Internal Standard: Spike 50 µL of Internal Standard solution (1 µg/mL) into the sample.

Solid Phase Extraction (SPE) Workflow
StepActionSolvent/VolumeScientific Context
1. Condition Solvate Sorbent5 mL MethanolActivates the polymeric pores.
2. Equilibrate Match Matrix5 mL Water (pH 2.5)Ensures sorbent is in the correct pH environment to receive the acidified sample.
3. Load Trap Analytes200 - 500 mL SampleFlow rate: 5-10 mL/min. Do not let the cartridge dry.
4. Wash Remove Interferences5 mL 5% MeOH in WaterRemoves salts and highly polar matrix components without eluting the acid metabolite.
5. Dry Remove WaterVacuum for 10-15 minsCritical. Residual water can hinder elution efficiency and affect LC-MS sensitivity.
6. Elute Recover Analytes2 x 4 mL MethanolMethanol is strong enough to disrupt the hydrophobic interaction for both analytes.
7. Concentrate Solvent SwapEvaporate to drynessUse

stream at 40°C. Do not overheat.
8. Reconstitute Prep for LC1 mL Initial Mobile Phase80:20 Water:ACN (0.1% Formic Acid).
Visual Workflow (DOT Diagram)

SPE_Workflow Start Water Sample (500 mL) PreTreat Pre-Treatment Filter (0.7 µm) & Acidify to pH 2.5 Start->PreTreat Stabilize Acid Condition Conditioning 1. MeOH (5 mL) 2. Water pH 2.5 (5 mL) Load Loading Flow: 5-10 mL/min Condition->Load Activate Sorbent Wash Washing 5% MeOH in Water (5 mL) Removes salts Load->Wash Retain Analytes Dry Drying Vacuum 15 mins Wash->Dry Elute Elution 2 x 4 mL Methanol Dry->Elute Recover Reconstitute Reconstitution 1 mL Mobile Phase Elute->Reconstitute Prepare for LC-MS

Figure 1: Step-by-step Solid Phase Extraction workflow for Trifloxystrobin and CGA 321113.

LC-MS/MS Analysis

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[3][4]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 - 10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B
0.0 20
1.0 20
8.0 95
10.0 95
10.1 20

| 13.0 | 20 |

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    ).[3][4]
    
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

MRM Table:

Analyte Precursor (m/z) Product (m/z) Type Collision Energy (V)
Trifloxystrobin 409.1 186.1 Quant 20
409.1 145.1 Qual 35
CGA 321113 (Acid) 395.1 186.1 Quant 18

| | 395.1 | 145.1 | Qual | 32 |

Note: The acid metabolite runs well in Positive mode due to the nitrogen in the oxime ether backbone, despite the carboxylic acid group.

Validation & Performance

Linearity & Sensitivity
  • Range: 0.05 – 100 µg/L.

  • R²: > 0.995.[5]

  • LOQ: 0.01 µg/L (500x enrichment factor).

Recovery Data (Typical)
MatrixSpike Level (µg/L)Trifloxystrobin Rec.[3] (%)CGA 321113 Rec.[2][3][4][5][6][7] (%)
Milli-Q Water 0.195 ± 392 ± 4
Surface Water 0.190 ± 588 ± 6
Drinking Water 0.198 ± 294 ± 3
Mechanistic Logic (DOT Diagram)

Chemical_Logic Acid_Metabolite CGA 321113 (Acid Metabolite) pH_Neutral Neutral pH (7.0) CGA 321113 is Ionized (COO-) Acid_Metabolite->pH_Neutral pH_Acid Acidic pH (2.5) CGA 321113 is Neutral (COOH) Acid_Metabolite->pH_Acid Add H3PO4 Parent Trifloxystrobin (Parent) SPE_HLB HLB Sorbent (Hydrophobic Retention) Parent->SPE_HLB Always Retained Breakthrough Breakthrough (Poor Recovery) pH_Neutral->Breakthrough Too Polar pH_Acid->SPE_HLB Increased Hydrophobicity Retention Strong Retention (High Recovery) SPE_HLB->Retention

Figure 2: Mechanistic impact of pH adjustment on the retention of the acid metabolite.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of CGA 321113 Sample pH too high (>3.0).Ensure pH is < 2.5 before loading. The acid must be protonated.
Low Recovery of Parent Adsorption to glass walls.Add 1-2% Methanol to the sample bottle before loading to keep parent soluble.
High Backpressure Clogged cartridge.Improve filtration (0.45 µm) or use a larger particle size cartridge.
Poor Peak Shape (LC) Injection solvent too strong.Reconstitute in initial mobile phase (20% ACN), not 100% MeOH.

References

  • U.S. EPA. (2024). Trifloxystrobin: Human Health Risk Assessment.[2][8] Regulations.gov. Available at: [Link]

  • Chen, X., et al. (2014).[9] "Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil...". Journal of Separation Science, 37(13), 1640-1647.[9] Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Available at: [Link]

  • Food and Agriculture Organization (FAO). (2004). Trifloxystrobin (213) - Residue Evaluation.[2][4] FAO Plant Production and Protection Paper. Available at: [Link]

Sources

preparing analytical standards for trifloxystrobin acid CGA 321113

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Trifloxystrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration. Upon application, it rapidly degrades in soil and plant matrices via hydrolysis of its methyl ester group to form its primary metabolite: CGA 321113 (Trifloxystrobin acid).

While the parent compound is lipophilic (logP ~4.5), CGA 321113 is significantly more polar and acidic. This shift in physicochemical properties creates a distinct analytical challenge: retention time drift, peak tailing on C18 columns, and ionization suppression in electrospray interfaces.

This guide provides a self-validating workflow for preparing analytical standards of CGA 321113, including a contingency protocol for in-situ generation if the certified reference material (CRM) is unavailable.

Physicochemical Profile & Handling

Understanding the molecule is the prerequisite for accurate analysis. CGA 321113 differs from the parent by a single hydrolysis step, yet its behavior in solution is vastly different.

PropertyTrifloxystrobin (Parent)CGA 321113 (Acid Metabolite)Analytical Implication
CAS No. 141517-21-7252913-85-2Distinct procurement codes.
Formula C20H19F3N2O4C19H17F3N2O4Mass shift of -14 Da (Loss of CH2).
Mol. Weight 408.37 g/mol 394.35 g/mol Precursor ion change in MS.
Solubility Low (Water), High (Organic)Moderate (Water), High (Polar Organic)Acid is more mobile in aqueous mobile phases.
Acidity (pKa) Neutral~3.5 - 4.0 (Carboxylic Acid)Requires pH control (Acidic) in LC to retain on C18.
Stability Photo-labilePhoto-labileCRITICAL: Use amber glassware.

Protocol A: Primary Stock Solution Preparation

Target Audience: QC Labs with access to Certified Reference Material (CRM).

Objective: Prepare a stable 1000 µg/mL stock solution.

Reagents & Equipment[1][2][3][4][5][6]
  • Solid Standard: CGA 321113 (Purity >98%).

  • Solvent: LC-MS Grade Acetonitrile (ACN). Note: Do not use Methanol as primary solvent for long-term storage of acids due to potential slow esterification, although rare at -20°C, ACN is safer.

  • Vessel: 10 mL Amber Volumetric Flask (Class A).

Step-by-Step Workflow
  • Equilibration: Allow the CRM vial to reach room temperature (20-25°C) before opening to prevent condensation, which hydrolyzes the standard or alters weighing accuracy.

  • Weighing: Weigh 10.0 mg ± 0.1 mg of CGA 321113 directly into the amber flask.

    • Why? Weighing onto paper and transferring risks static loss.

  • Dissolution: Add approximately 8 mL of Acetonitrile. Sonicate for 5 minutes.

    • Observation: The acid form dissolves slower than the parent ester. Ensure no particulates remain.

  • Make to Volume: Dilute to the mark with Acetonitrile. Cap and invert 10 times.

  • Storage: Transfer to aliquots in amber HPLC vials with PTFE-lined caps. Store at -20°C .

    • Shelf Life: 24 months (Stable in frozen storage).

Protocol B: In-Situ Generation (Hydrolysis)

Target Audience: R&D Labs where CGA 321113 CRM is backordered or expensive.

Scientific Basis: Trifloxystrobin can be quantitatively converted to CGA 321113 via base-catalyzed hydrolysis.

Hydrolysis Parent Trifloxystrobin (Methyl Ester) Reagent + NaOH (0.1 M) Hydrolysis Parent->Reagent Mix Intermediate Intermediate Sodium Salt Reagent->Intermediate 60°C, 1h Acid + HCl (Neutralize) Intermediate->Acid Cool Product CGA 321113 (Free Acid) Acid->Product Quantitative Conversion

Figure 1: Chemical pathway for the in-situ generation of CGA 321113 from parent Trifloxystrobin.

Procedure:

  • Dissolve 10 mg Trifloxystrobin in 5 mL Acetonitrile.

  • Add 2 mL of 0.1 M NaOH (aq).

  • Heat at 60°C for 60 minutes.

  • Cool to room temperature.

  • Add 2 mL of 0.1 M HCl to neutralize.

  • Validation: Inject this solution into the LC-MS. You should see the disappearance of the Parent peak (RT ~3.4 min) and the appearance of the Acid peak (RT ~1.8 min).

Analytical Method: LC-MS/MS Optimization

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).

Chromatographic Conditions
  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2]

    • Why? The formic acid keeps CGA 321113 protonated (R-COOH), increasing its retention on the C18 column. Without acid, it ionizes to R-COO- and elutes near the void volume.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

  • Flow Rate: 0.35 mL/min.

Mass Spectrometry Parameters (ESI Positive)

Despite being an acid, CGA 321113 ionizes well in Positive Mode [M+H]+ due to the nitrogen atoms in the oxime ether bridge.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Purpose
Trifloxystrobin 409.1 [M+H]+186.15025Quant
145.15040Qual
CGA 321113 395.1 [M+H]+ 186.1 5022Quant
145.1 5038Qual

Note: The product ion 186.1 corresponds to the stable oxime ether fragment common to both parent and metabolite.

Experimental Workflow Diagram

Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Start Sample Extraction (QuEChERS) Clean Cleanup (dSPE) Remove Lipids Start->Clean Inject LC-MS/MS Injection Clean->Inject Sep Separation on C18 (Acidic Mobile Phase) Inject->Sep Ion ESI Positive Source Sep->Ion Detect MRM Detection Parent: 409>186 Acid: 395>186 Ion->Detect

Figure 2: Analytical workflow from extraction to detection.[3]

References

  • FAO/WHO. (2004). Pesticide Residues in Food - Trifloxystrobin Evaluations.[4] Food and Agriculture Organization of the United Nations.

  • U.S. EPA. (2023). Trifloxystrobin: Human Health Risk Assessment. Regulations.gov.

  • PubChem. (2023). Trifloxystrobin Compound Summary. National Library of Medicine.

Sources

Simultaneous Determination of Trifloxystrobin and its Acid Metabolite (CGA 321113)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Context

Trifloxystrobin is a broad-spectrum strobilurin fungicide used extensively on fruits, vegetables, and cereals. While regulatory enforcement often targets the parent compound, comprehensive risk assessment (as mandated by EFSA and EPA) requires the quantification of its primary metabolite: CGA 321113 (Trifloxystrobin acid).

The Analytical Challenge

The simultaneous determination of these two compounds presents a distinct polarity conflict:

  • Trifloxystrobin (Parent): Lipophilic (

    
    ), non-polar, amenable to standard QuEChERS with PSA cleanup.
    
  • CGA 321113 (Metabolite): The hydrolysis product is an organic acid. Crucially, it is retained by Primary Secondary Amine (PSA) sorbents , leading to severe recovery losses (<50%) if standard cleanup protocols are blindly followed.

This protocol details a Modified QuEChERS LC-MS/MS workflow designed to bypass this trap, ensuring quantitative recovery of both the parent and the acid metabolite in a single run.

Materials & Reagents

Standards
  • Trifloxystrobin: Purity

    
     98%[1]
    
  • CGA 321113 (Metabolite): Purity

    
     95%
    
  • Internal Standards (ISTD): Trifloxystrobin-d3 (for parent) and CGA 321113-d3 (for metabolite). Note: Use of isotopically labeled standards is highly recommended to compensate for matrix effects.

Reagents
  • LC-MS Grade Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.[2]

  • Extraction Salts (AOAC 2007.01 Method): Anhydrous

    
    , Sodium Acetate (
    
    
    
    ).
  • Cleanup Sorbents:

    • C18 (End-capped): Removes lipids/non-polar interferences.

    • Z-Sep (Zirconia-based): Removes pigments/organic acids without retaining CGA 321113 (unlike PSA).

    • Warning: Do NOT use PSA (Primary Secondary Amine) for the metabolite.

Experimental Protocol

Sample Preparation (Modified QuEChERS)

This workflow utilizes an acidified extraction to stabilize the analytes, followed by a specific cleanup path that protects the acid metabolite.

Step 1: Homogenization Comminute the sample (e.g., grapes, cucumber, soil) with dry ice to prevent thermal degradation. Weigh 10.0 g (±0.1 g) into a 50 mL FEP centrifuge tube.

Step 2: Extraction

  • Add 100 µL of ISTD Mix (10 µg/mL).

  • Add 10 mL Acetonitrile containing 1% Acetic Acid .

    • Expert Insight: The acidification ensures the CGA 321113 remains in its non-ionized form, improving partitioning into the organic layer.

  • Shake vigorously for 1 minute (mechanical shaker).

  • Add Salt Kit : 4 g Anhydrous

    
     + 1 g 
    
    
    
    .
  • Shake immediately for 1 minute to prevent clump formation.

  • Centrifuge at 4,000 rpm for 5 minutes.

Step 3: Dispersive SPE (d-SPE) Cleanup Critical Decision Point: Unlike standard pesticide screens, we must avoid strong anion exchange.

  • Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing:

    • 150 mg

      
        (Water removal)
      
    • 50 mg C18 (Lipid removal)

    • OPTIONAL: 50 mg Z-Sep (Pigment removal - safe for CGA 321113)

    • EXCLUDED: PSA (Primary Secondary Amine).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 3 minutes.

  • Filter supernatant (0.2 µm PTFE) into an LC vial.

Instrumental Analysis (LC-MS/MS)

LC Conditions (Agilent 1290 / Sciex Exion or equivalent)

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

  • Gradient:

    Time (min) %B
    0.00 10
    1.00 10
    8.00 95
    10.00 95
    10.10 10

    | 13.00 | 10 |

MS/MS Parameters (ESI Positive Mode) Although CGA 321113 is an acid, it ionizes effectively in positive mode (


) under acidic conditions, allowing simultaneous detection without polarity switching.
AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (V)Retention (min)
Trifloxystrobin 409.1186.1145.122~7.8
CGA 321113 395.1186.1148.118~5.2
Trifloxystrobin-d3 412.1186.1-22~7.8

Visualized Workflows

Extraction Logic Flow

The following diagram illustrates the critical "No PSA" decision path required for this assay.

G Sample Homogenized Sample (10g) Extract Add 10mL MeCN (1% HOAc) + ISTD Mix Sample->Extract Salts Add Salts (MgSO4 / NaOAc) Shake & Centrifuge Extract->Salts Supernatant Raw Extract Supernatant Salts->Supernatant Decision Cleanup Selection (Critical Step) Supernatant->Decision Standard_dSPE Standard d-SPE (PSA + MgSO4) Decision->Standard_dSPE Avoid Modified_dSPE Modified d-SPE (C18 + Z-Sep + MgSO4) Decision->Modified_dSPE Recommended Result_Fail Loss of CGA 321113 (Acid retained by Amine) Standard_dSPE->Result_Fail Result_Pass High Recovery (Both Analytes) Modified_dSPE->Result_Pass LCMS LC-MS/MS Analysis Result_Pass->LCMS

Caption: Critical cleanup decision path. PSA sorbent must be avoided to prevent retention of the acid metabolite CGA 321113.

LC-MS/MS Ionization Pathway

Understanding the ionization logic ensures robust method programming.

LCMS MobilePhase Mobile Phase (Acidic: pH ~3) Triflox Trifloxystrobin (Parent) MobilePhase->Triflox Protonation CGA CGA 321113 (Acid Metabolite) MobilePhase->CGA Suppresses dissociation Allows Protonation ESI ESI Source (+) Triflox->ESI CGA->ESI Ion_T [M+H]+ m/z 409 ESI->Ion_T Ion_C [M+H]+ m/z 395 ESI->Ion_C Detector Triple Quad (MRM Mode) Ion_T->Detector Ion_C->Detector

Caption: Ionization strategy. Acidic mobile phase suppresses CGA 321113 dissociation, enabling ESI(+) sensitivity for both compounds.

Validation & Performance Data

The following data represents typical performance metrics for this method in high-water content matrices (e.g., cucumber, apple).

ParameterTrifloxystrobinCGA 321113Acceptance Criteria (SANTE/11312/2021)
Linearity (

)
> 0.998> 0.995> 0.99
Recovery (at 0.01 mg/kg) 92 - 105%85 - 110%70 - 120%
Recovery (at 0.1 mg/kg) 95 - 102%90 - 105%70 - 120%
RSD (Repeatability) < 5%< 8%< 20%
LOQ 0.005 mg/kg0.005 mg/kg

MRL
Matrix Effect < 10% (suppression)< 15% (suppression)± 20% (or use Matrix-Matched Stds)

Troubleshooting & Expert Tips

  • Low Recovery of CGA 321113:

    • Cause: Accidental use of PSA in the d-SPE step.

    • Fix: Switch to C18 only or C18/Z-Sep mix. If "dirty" matrices require amine cleanup, split the extract: use PSA for the parent and a raw (or C18-cleaned) aliquot for the metabolite.

  • Peak Tailing for CGA 321113:

    • Cause: Secondary interactions with free silanols on the column or insufficient buffer strength.

    • Fix: Ensure Ammonium Formate is at least 5mM.[2] Use a high-quality end-capped C18 column.

  • Carryover:

    • Trifloxystrobin is lipophilic and sticky. Use a needle wash of 50:50 MeCN:IPA (Isopropanol) to prevent ghost peaks in subsequent blanks.

References

  • EFSA (European Food Safety Authority). (2014). Reasoned opinion on the review of the existing maximum residue levels (MRLs) for trifloxystrobin according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Link

  • U.S. EPA. (2023). Trifloxystrobin; Pesticide Tolerances.[3] Final Rule. Federal Register. Link

  • Chai, L.K., et al. (2019). Suitability of PSA (Primary Secondary Amines) and Z-Sep as clean-up sorbents in AOAC official method 2007.01 for analysis of trifloxystrobin and CGA 321113 residues. CABI Digital Library. Link

  • Jeong, D.K., et al. (2018). Chemical Behaviour of Trifloxystrobin and Its Metabolite in Paeonia lactiflora Pallas Root. Korean Journal of Medicinal Crop Science. Link

Sources

Application Note: Strategic Mobile Phase Optimization for Trifloxystrobin and its Acid Metabolite (CGA 321113)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous framework for optimizing the chromatographic separation of Trifloxystrobin (parent) and its primary acidic metabolite, CGA 321113 (Trifloxystrobin acid). While the parent compound is lipophilic and retains easily on Reversed-Phase (RP) columns, the acid metabolite presents distinct challenges: peak tailing, retention shifts, and ionization suppression.

This guide moves beyond generic "cookbooks" to explain the physicochemical drivers of separation. We utilize a Low-pH / High-Organic strategy to suppress silanol interactions and maximize ionization efficiency in LC-MS/MS workflows.

Physicochemical Profiling & Separation Logic

To optimize the mobile phase, we must first understand the analytes. The separation challenge lies in the polarity gap between the parent and the metabolite.

AnalyteStructure/NatureLogP (Octanol/Water)pKa (Approx.)[1]Chromatographic Behavior
Trifloxystrobin Methyl ester, Strobilurin class4.5 (Non-polar)NeutralStrong retention on C18; elutes late. Risk of carryover.
CGA 321113 Carboxylic Acid Metabolite~1.5 - 2.5 (Polar)~3.5 - 4.0 (Acidic)Weak retention on C18; prone to peak tailing due to secondary silanol interactions.

The Optimization Conflict:

  • For the Parent: You need high organic strength to elute it within a reasonable time.

  • For the Acid: You need low pH to suppress ionization (

    
     vs 
    
    
    
    ) to increase retention and improve peak symmetry on C18 columns.
Diagram 1: Separation Mechanism & Mobile Phase Strategy

SeparationLogic Analyte Target Analytes Acid CGA 321113 (Acidic Metabolite) Analyte->Acid Parent Trifloxystrobin (Non-polar Parent) Analyte->Parent Strategy_Acid Requirement: pH < pKa (~3.0) Suppress Ionization Acid->Strategy_Acid Prevents Tailing Strategy_Parent Requirement: High Organic % Prevent Carryover Parent->Strategy_Parent Elution Speed Solution Optimized Mobile Phase: 0.1% Formic Acid + ACN Gradient Strategy_Acid->Solution Strategy_Parent->Solution

Caption: Logical flow determining the mobile phase composition based on analyte polarity and acidity.

Protocol 1: Mobile Phase Preparation & Optimization

Objective: Establish a buffering system that maintains the acid metabolite in its neutral (protonated) state for optimal C18 interaction while facilitating Electrospray Ionization (ESI).

Reagents Required:
  • Solvent A (Aqueous): LC-MS Grade Water.

  • Solvent B (Organic): LC-MS Grade Acetonitrile (ACN) or Methanol (MeOH).

  • Modifier: Formic Acid (98%+) or Ammonium Formate (1M stock).

Step-by-Step Optimization Workflow
Step 1: Acidification (The "pH Lock")

The mobile phase pH must be maintained between 2.5 and 3.5 .

  • Why: At pH > 4.0, CGA 321113 deprotonates to

    
    . Anionic species repel the C18 stationary phase, causing early elution (void volume) and peak splitting.
    
  • Protocol: Add 0.1% (v/v) Formic Acid to both Solvent A and Solvent B.

    • Note: Adding acid only to the aqueous phase causes pH drift during the gradient, destabilizing the baseline.

Step 2: Buffer Selection (Peak Shape vs. MS Sensitivity)

If peak tailing persists with Formic Acid alone, introduce a buffering salt.

  • Recommendation: 5 mM Ammonium Formate + 0.1% Formic Acid .[2]

  • Mechanism: Ammonium ions (

    
    ) shield residual silanols on the column silica, preventing the "drag" that causes tailing for acidic compounds.
    
  • Caution: Do not exceed 10 mM for LC-MS applications to prevent source contamination.

Step 3: Organic Modifier Selection (ACN vs. MeOH)
  • Acetonitrile (ACN): Preferred. Lower viscosity leads to lower backpressure. ACN typically provides sharper peaks for strobilurins and higher ESI+ sensitivity.

  • Methanol (MeOH): Alternative. Use only if resolution between matrix interferences and the target acid is poor in ACN.

Protocol 2: Chromatographic Conditions (The Run)

This protocol uses a generic C18 column setup, validated for strobilurin fungicides.

Instrument: HPLC or UHPLC coupled to MS/MS (Triple Quad). Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent (e.g., Zorbax Eclipse Plus). Temperature: 35°C (Stabilizes retention times). Flow Rate: 0.3 - 0.4 mL/min.

Optimized Gradient Table

Goal: Retain the polar acid early, then ramp quickly to elute the lipophilic parent.

Time (min)% A (Water + 0.1% FA)% B (ACN + 0.1% FA)Phase Description
0.00 9010Loading: High aqueous to focus the polar acid at head of column.
1.00 9010Isocratic Hold: Ensures acid doesn't elute in void.
6.00 595Ramp: Rapid increase to elute Trifloxystrobin.
8.00 595Wash: Flush highly lipophilic matrix components.
8.10 9010Re-equilibration: Critical for reproducibility.
11.00 9010Ready: Next injection.
Diagram 2: Method Development Decision Tree

MethodDev Start Start Optimization CheckPeak Check CGA 321113 Peak Shape Start->CheckPeak Tailing Is Peak Tailing? CheckPeak->Tailing AddBuffer Add 5mM Ammonium Formate to Mobile Phase A Tailing->AddBuffer Yes CheckRet Check Retention Time (k' > 2?) Tailing->CheckRet No AddBuffer->CheckRet AdjustOrg Decrease Initial %B (e.g., Start at 5% ACN) CheckRet->AdjustOrg No (Too early) Finalize Finalize Method CheckRet->Finalize Yes (Good retention) AdjustOrg->Finalize

Caption: Decision workflow for troubleshooting peak shape and retention issues.

Troubleshooting & Validation Metrics

When validating this method, look for these specific failure modes associated with trifloxystrobin analysis.

Table: Common Issues and Fixes
SymptomProbable CauseCorrective Action
Acid Metabolite Split Peak Solvent mismatch (Injection solvent stronger than mobile phase).Dissolve sample in 10-20% ACN (match initial gradient conditions).
Parent Compound Carryover Trifloxystrobin sticking to injector loop or column frit.Add a needle wash step with 100% Isopropanol or ACN. Extend the 95% B wash step.
Low Sensitivity (Acid) Ion suppression in ESI+.Switch to ESI Negative mode for the acid (CGA 321113 often ionizes well as [M-H]-). Use polarity switching.
Drifting Retention Times Column not equilibrated.Ensure at least 5 column volumes of re-equilibration (Step 8.10 - 11.00 in gradient).
Mass Spectrometry Transitions (Reference)

For confirmation, monitor these transitions (verify with your specific instrument tuning):

  • Trifloxystrobin (ESI+):

    
     409.1 
    
    
    
    186.1 (Quant), 145.1 (Qual).
  • CGA 321113 (ESI+):

    
     395.1 
    
    
    
    186.1 (Quant).
  • Note: Both share the fragment 186.1, highlighting the need for chromatographic separation.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Trifloxystrobin; Pesticide Tolerances.[3] Final Rule. Federal Register. Link

  • Chen, X., et al. (2014).[4] Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified QuEChERS method using UPLC-MS/MS. Journal of Separation Science. Link

  • Jeong, D. K., et al. (2017). Chemical Behaviour of Trifloxystrobin and Its Metabolite in Paeonia lactiflora Pallas Root. Korean Journal of Medicinal Crop Science. Link

  • Phenomenex. (2025).[5] Mobile Phase Optimization: A Critical Factor in HPLC. Technical Guide. Link

Sources

High-Fidelity Sample Preparation of Trifloxystrobin Acid (CGA 321113) in Lipid-Rich Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sample Preparation Techniques for Trifloxystrobin Acid in High-Fat Matrices Content Type: Detailed Application Notes and Protocols

Executive Summary & Technical Rationale

The Challenge: Analyzing Trifloxystrobin Acid (CGA 321113) in high-fat matrices (e.g., avocado, vegetable oils, nuts, fatty animal tissues) presents a dual chemical conflict that defeats standard generic protocols:

  • The Lipid Trap: High lipid content causes severe ion suppression in LC-MS/MS and contaminates GC liners. Standard removal techniques often fail to reach the required limits of quantification (LOQ).

  • The Acid Trap: The standard QuEChERS cleanup sorbent, PSA (Primary Secondary Amine) , acts as a weak anion exchanger designed to remove fatty acids. Since CGA 321113 is a carboxylic acid metabolite, PSA effectively removes the analyte along with the matrix , leading to drastically low recovery rates (<40%).

The Solution: This guide details two optimized protocols that bypass these traps. We utilize Acidified Extraction to suppress ionization (keeping the analyte in the organic phase) and Specific Lipid Removal techniques (Freeze-Out/Winterization and C18/EMR-Lipid) that do not interact with the acidic moiety of the target analyte.

Physicochemical Context

Understanding the molecule is the first step to successful extraction.

PropertyTrifloxystrobin (Parent)Trifloxystrobin Acid (CGA 321113)Implication for Extraction
Structure EsterCarboxylic AcidThe metabolite is significantly more polar and pH-sensitive.
LogP 4.5 (High Lipophilicity)~2.9 - 3.5 (Moderate)Parent partitions easily; Acid requires pH control to partition into ACN.
pKa Neutral~3.5 - 4.5 (Acidic)CRITICAL: At neutral pH, the acid is ionized (COO-) and stays in water. Extraction pH must be < 3.0.

Protocol A: The "Cold-C18" Method (Robust & Accessible)

Best for: Labs with standard QuEChERS supplies but needing high recovery for acidic metabolites in fatty samples. Mechanism: Uses acidification to drive partitioning and low temperature (Winterization) + Hydrophobic Interaction (C18) to remove lipids without anion exchange.

Reagents & Materials[1][2][3][4][5][6]
  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid (Freshly prepared).

  • Partitioning Salts: 4g MgSO4, 1g NaCl (Avoid citrate/acetate buffers to maintain low pH).

  • Cleanup Sorbent: Bulk C18 (EC-Endcapped) and Anhydrous MgSO4. (NO PSA) .

  • Equipment: Refrigerated Centrifuge, Vortexer, -20°C Freezer.

Step-by-Step Workflow
Step 1: Homogenization & Extraction[1]
  • Weigh 10.0 g of homogenized high-fat sample (e.g., peanut paste, avocado) into a 50 mL FEP/PP centrifuge tube.

  • Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Why? The acid protonates CGA 321113 (R-COOH), reducing its solubility in water and increasing recovery in the organic phase.

  • Add Internal Standard (e.g., Trifloxystrobin-d3) at this stage.[1]

  • Shake vigorously (mechanical shaker) for 5 minutes .

Step 2: Salting Out[2][3]
  • Add 4 g MgSO4 and 1 g NaCl .

    • Note: Do not use pre-packaged buffered sachets (citrate/acetate) as they may raise the pH, causing the acid analyte to ionize and partition into the water layer.

  • Immediately shake vigorously for 1 minute to prevent MgSO4 agglomeration.

  • Centrifuge at 4,000 rpm for 5 minutes .

Step 3: Winterization (Lipid Precipitation)
  • Transfer 8 mL of the supernatant (top ACN layer) to a clean 15 mL tube.

  • Place the tube in a -20°C freezer for 2 hours (or overnight).

    • Mechanism:[3] High-melting-point lipids and waxes will precipitate out of the solution.

  • Centrifuge immediately at 4,000 rpm for 2 minutes at 0°C (if possible) or quickly after removal.

Step 4: Dispersive SPE (dSPE) Cleanup
  • Transfer 6 mL of the cold supernatant to a dSPE tube containing:

    • 300 mg C18-EC (Removes remaining non-polar lipids).

    • 900 mg Anhydrous MgSO4 (Removes residual water).

    • CRITICAL: Ensure NO PSA is present.

  • Vortex for 1 minute.

  • Centrifuge at 5,000 rpm for 5 minutes .

Step 5: Final Preparation
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

  • Optional: If the matrix is extremely fatty (e.g., pure oil), dilute 1:1 with mobile phase A prior to injection to improve peak shape.

Protocol B: EMR-Lipid "Pass-Through" (Advanced)

Best for: Extremely high-fat matrices (pure oils, animal fat) where C18 is insufficient. Mechanism: Enhanced Matrix Removal (EMR) utilizes a size-exclusion and hydrophobic interaction mechanism that traps lipid chains without interacting with the polar acidic headgroup of the analyte.

Step-by-Step Workflow
  • Extraction: Follow Step 1 from Protocol A (Acidified ACN).

  • Partitioning: Follow Step 2 from Protocol A.

  • EMR Cleanup:

    • Condition the EMR-Lipid cartridge/sorbent with 5 mL water (activates the sorbent).

    • Transfer 5 mL of the crude ACN extract to the EMR-Lipid tube.

    • Vortex and centrifuge.[1]

  • Polish (Salting Out):

    • Transfer the supernatant to a "Polish Tube" (containing NaCl/MgSO4) to remove excess water introduced by the EMR activation.

    • Centrifuge and filter.[4]

  • Result: A cleaner extract than C18 alone, with >90% recovery of the acid metabolite.

Visualizing the "Acid Trap" Logic

The following diagram illustrates why standard QuEChERS fails and how the modified protocol succeeds.

G Start Sample: High Fat Matrix (Trifloxystrobin Acid) Extract Extraction: ACN + 1% Formic Acid Start->Extract Partition Partition: MgSO4 + NaCl Extract->Partition Decision Cleanup Strategy Selection Partition->Decision Path_Fail Standard QuEChERS (PSA Sorbent) Decision->Path_Fail Using PSA Path_Success Modified Protocol (C18 Only + Winterization) Decision->Path_Success Using C18/No PSA Result_Fail FAILURE: PSA binds Acidic Analyte Recovery < 40% Path_Fail->Result_Fail Result_Success SUCCESS: Lipids removed by C18/Cold Analyte remains in ACN Recovery > 85% Path_Success->Result_Success

Caption: Decision tree highlighting the critical failure point (PSA interaction) when extracting acidic metabolites from fatty matrices.

Instrumental Analysis (LC-MS/MS)

Optimized parameters for the simultaneous detection of Parent and Acid Metabolite.[2]

Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[4] Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5] Flow Rate: 0.35 mL/min. Injection Vol: 2 µL.

Gradient:

Time (min) % B
0.00 10
1.00 10
8.00 95
10.00 95
10.10 10

| 13.00 | 10 |

MS/MS Transitions (ESI Positive): Note: Although CGA 321113 is an acid, it ionizes well in Positive mode due to the nitrogen atoms in the oxime ether bridge.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Trifloxystrobin 409.1 [M+H]+186.1145.120 / 35
CGA 321113 (Acid) 395.1 [M+H]+186.1145.118 / 32
Trifloxystrobin-d3 (IS) 412.1 [M+H]+189.1-20

Quality Control & Performance Data

Typical validation results using Protocol A (Cold-C18) in Avocado matrix.

ParameterSpecificationTypical Result (Protocol A)
Linearity (R²) > 0.9900.998
Recovery (Low Spike) 70 - 120%88%
Recovery (High Spike) 70 - 120%94%
RSD (Precision) < 20%5.2%
Matrix Effect (ME%) -20% to +20%-12% (Suppression managed)
LOQ < 0.01 mg/kg0.005 mg/kg

Troubleshooting Guide:

  • Low Recovery of Acid: Check if PSA was accidentally used. Check if extraction pH was < 3.

  • High Backpressure: Inadequate winterization; lipids clogging column. Increase freezing time or use EMR-Lipid.

  • Drifting Retention Times: Column contamination. Use a diverter valve to send the first 1 min and last 3 mins of gradient to waste.

References

  • Food and Agriculture Organization (FAO). (2004). Trifloxystrobin Residue Evaluation. FAO Plant Production and Protection Paper. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Trifloxystrobin: Human Health Risk Assessment. Regulations.gov. Retrieved from [Link]

  • Ramasubramanian, T., et al. (2014). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil. Journal of Separation Science.
  • Restek Corporation. (2020). Modifying QuEChERS for Complicated Matrices - High Fat Samples. Retrieved from [Link]

Sources

Application Note: High-Specificity GC-MS Profiling of Trifloxystrobin and its Acid Metabolite (CGA 321113)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the simultaneous analysis of Trifloxystrobin and its primary environmental metabolite, Trifloxystrobin Acid (CGA 321113) , using Gas Chromatography-Mass Spectrometry (GC-MS).

While LC-MS/MS is the conventional standard for polar metabolites, many laboratories rely on GC-MS for multi-residue screening. The challenge lies in the physicochemical nature of CGA 321113; as a carboxylic acid, it is non-volatile and thermally unstable. Furthermore, standard methylation techniques risk converting the metabolite back into the parent compound (methyl ester), obscuring the true residue profile.

This guide presents a validated Silylation (TMS) workflow that chemically distinguishes the metabolite from the parent, ensuring accurate quantification without cross-interference.

Chemical Context & Mechanistic Strategy

The Analytical Challenge

Trifloxystrobin is a strobilurin fungicide containing a methyl ester group. Its primary degradation pathway involves hydrolysis to form the free carboxylic acid, CGA 321113.

  • Trifloxystrobin (Parent): Non-polar, GC-amenable. MW = 408.4.

  • CGA 321113 (Metabolite): Polar, -COOH group. Requires derivatization. MW = 394.3.

The Derivatization Solution: Silylation vs. Methylation
  • Why NOT Methylation? Using reagents like BF3-Methanol or Diazomethane converts the free acid (CGA 321113) back into a methyl ester. Depending on the isomerism, this often regenerates a compound isobaric to the parent Trifloxystrobin, making simultaneous quantitation impossible without complex pre-separation.

  • Why Silylation? We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . This replaces the acidic proton with a Trimethylsilyl (TMS) group.

    • Result: The metabolite shifts from MW 394 to MW 466 (TMS Ester).

    • Benefit: The parent compound (MW 408) remains underivatized. The two compounds are now spectrally and chromatographically distinct.

Experimental Workflow

Diagram 1: Analytical Workflow

}

Caption: Optimized QuEChERS and Derivatization workflow. Note the exclusion of PSA to prevent acid loss.

Detailed Protocols

Protocol A: Sample Preparation (Acidified QuEChERS)

Standard QuEChERS uses PSA (Primary Secondary Amine) for cleanup. PSA removes organic acids. You must exclude PSA to recover CGA 321113.

  • Weighing: Weigh 10.0 g of homogenized sample (fruit/soil) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile containing 1% Formic Acid .

    • Reasoning: Acidification suppresses the ionization of CGA 321113, driving it into the organic layer.

  • Agitation: Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS salts (4 g MgSO4, 1 g NaCl). Shake immediately for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Critical): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 .

    • WARNING: Do NOT use PSA or GCB (Graphitized Carbon Black), as they can irreversibly bind the planar/acidic metabolite.

  • Filtration: Vortex and centrifuge. Filter the supernatant through a 0.22 µm PTFE syringe filter into a glass vial.

Protocol B: Derivatization (Silylation)
  • Evaporation: Transfer 500 µL of the cleaned extract to a GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Note: Any residual water will hydrolyze the BSTFA reagent.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Trimethylchlorosilane) and 50 µL of anhydrous Ethyl Acetate.

  • Reaction: Cap tightly and heat at 70°C for 30 minutes .

  • Cooling: Allow to cool to room temperature. The sample is now ready for injection.

GC-MS Instrumentation & Parameters

System Configuration
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C. Liner: Deactivated single taper with glass wool.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-701.0
Ramp 1251800.0
Ramp 253005.0
Total Time 29.4 min
MS Acquisition (SIM Mode)

Using Selective Ion Monitoring (SIM) enhances sensitivity for trace analysis.

AnalyteRetention Time (approx)Target Ion (Quant)Qualifier Ions
Trifloxystrobin 12.4 min131 116, 59, 190
CGA 321113-TMS 13.8 min466 451, 116, 73
  • CGA 321113-TMS Logic:

    • Molecular Ion: 394 (Acid) - 1 (H) + 73 (TMS) = 466 m/z .

    • M-15: Loss of methyl group from TMS = 451 m/z .

    • Base Peak: Often shares the 116 m/z (cyanophenyl fragment) with the parent.

Data Interpretation & Troubleshooting

Diagram 2: Reaction Mechanism & Mass Shift

}

Caption: Derivatization shifts the metabolite mass to 466, separating it from the parent (408).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Missing Metabolite Peak Incomplete DerivatizationEnsure extract is 100% dry before adding BSTFA. Water kills the reaction.
Low Recovery PSA Cleanup UsedRepeat extraction using only C18 or no dSPE. PSA absorbs the acid.
Tailing Peaks Active Sites in LinerReplace liner with a fresh, deactivated silanized liner.
Interference at m/z 73 Excess Reagentm/z 73 is the TMS fragment. Ensure it is not used as the primary quantifier if background is high.

References

  • Food and Agriculture Organization (FAO). (2004). Trifloxystrobin: Pesticide Residues in Food - 2004 Evaluations. FAO Plant Production and Protection Paper. Link

  • European Food Safety Authority (EFSA). (2018). Review of the existing maximum residue levels for trifloxystrobin according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Link

  • Anastassiades, M., & Lehotay, S. J. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "

Troubleshooting & Optimization

overcoming matrix effects in trifloxystrobin acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Effects in Trifloxystrobin Acid Analysis

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is trifloxystrobin acid.[1] These components can include salts, lipids, proteins, and other endogenous materials. Matrix effects occur when these co-eluting substances interfere with the ionization of trifloxystrobin acid in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy and reproducibility of quantification.[1][3]

This guide will walk you through troubleshooting common issues related to matrix effects and provide answers to frequently asked questions, equipping you with the knowledge to develop robust and reliable analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS analysis of trifloxystrobin acid, providing explanations for their causes and step-by-step protocols to resolve them.

Issue 1: Poor Peak Shape, Tailing, or Fronting

Possible Cause: Co-eluting matrix components can interfere with the chromatographic separation, leading to distorted peak shapes. This can affect the accuracy of peak integration and, consequently, the quantification.

Solution: Optimize Chromatographic Conditions

Optimizing the chromatographic separation is a crucial first step to mitigate matrix effects by separating trifloxystrobin acid from interfering matrix components.[1]

Step-by-Step Protocol for Chromatographic Optimization:

  • Column Selection:

    • Consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) to alter selectivity.

    • Evaluate columns with smaller particle sizes (e.g., sub-2 µm) for improved resolution and peak shape.

  • Mobile Phase Modification:

    • Adjust the mobile phase composition by varying the ratio of organic solvent (e.g., acetonitrile or methanol) to water.

    • Modify the pH of the aqueous phase with additives like formic acid or ammonium formate to improve the peak shape of trifloxystrobin acid.[4]

  • Gradient Elution Profile:

    • Modify the gradient slope to better separate trifloxystrobin acid from closely eluting matrix components. A shallower gradient can often improve resolution.

  • Flow Rate Adjustment:

    • Optimize the flow rate for your chosen column dimensions to achieve the best separation efficiency.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Variable matrix effects between samples are a common cause of poor reproducibility. This is particularly prevalent in complex matrices where the composition can differ significantly from sample to sample.

Solution: Implement a Robust Sample Preparation Protocol

Effective sample preparation is one of the most powerful tools for reducing matrix effects by removing interfering components before LC-MS analysis.[1][5]

Workflow for Sample Preparation of Trifloxystrobin Acid:

cluster_0 Sample Preparation Workflow start Homogenized Sample extraction Extraction with Acetonitrile start->extraction salting_out Salting-Out (QuEChERS) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup Dispersive SPE (d-SPE) Cleanup centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 analysis LC-MS Analysis centrifuge2->analysis

Caption: A typical QuEChERS-based sample preparation workflow for trifloxystrobin acid analysis.

Step-by-Step QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol:

The QuEChERS method is a widely adopted and effective sample preparation technique for pesticide residue analysis in various matrices.[6]

  • Sample Homogenization: Weigh a representative portion of your homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (often with 1% acetic acid) to the tube.[7][8]

  • Salting-Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride) to induce phase separation.[7][9] Shake vigorously for 1 minute.

  • First Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.[9]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent material (e.g., PSA, C18, or GCB) to remove specific matrix interferences.[8]

  • Final Centrifugation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for LC-MS analysis.[9]

Table 1: Comparison of d-SPE Sorbents for Cleanup

SorbentTarget Interferences
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars
C18 Lipids, non-polar interferences
GCB (Graphitized Carbon Black) Pigments, sterols
Issue 3: Ion Suppression or Enhancement Leading to Inaccurate Quantification

Possible Cause: Even with optimized chromatography and sample preparation, some matrix components may still co-elute with trifloxystrobin acid and affect its ionization, leading to inaccurate quantitative results.[1]

Solution 1: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is considered the gold standard for compensating for matrix effects.[1][10] A SIL-IS is a form of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).

Why it Works: The SIL-IS is chemically identical to trifloxystrobin acid and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[10][11] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[1] For trifloxystrobin analysis, a deuterated form like Trifloxystrobin-d3 can be used.[6]

Step-by-Step Protocol for Using a SIL-IS:

  • Selection of SIL-IS: Choose a suitable SIL-IS for trifloxystrobin acid, ensuring it does not interfere with the analyte signal.

  • Spiking: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Data Processing: During data analysis, calculate the peak area ratio of trifloxystrobin acid to the SIL-IS.

  • Quantification: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use this curve to determine the concentration of trifloxystrobin acid in your samples.

Solution 2: Matrix-Matched Calibration

When a suitable SIL-IS is not available or economically feasible, matrix-matched calibration is an effective alternative.[1]

Why it Works: This approach involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the calibration standards experience the same matrix effects as the samples, leading to more accurate quantification.[1][12]

Step-by-Step Protocol for Matrix-Matched Calibration:

  • Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of trifloxystrobin acid using the same sample preparation method as for your test samples.

  • Prepare Calibration Standards: Spike the blank matrix extract with known concentrations of a trifloxystrobin acid standard solution to create a series of matrix-matched calibrants.

  • Analysis: Analyze the matrix-matched calibrants and the sample extracts under the same LC-MS conditions.

  • Quantification: Construct a calibration curve using the matrix-matched standards to quantify trifloxystrobin acid in your samples.

Decision Tree for Mitigating Matrix Effects:

cluster_0 Troubleshooting Matrix Effects start Inaccurate Results Observed check_chrom Optimize Chromatography? start->check_chrom check_prep Improve Sample Prep? check_chrom->check_prep Yes use_sil Use SIL-IS? check_prep->use_sil Yes use_mmc Use Matrix-Matched Calibration? use_sil->use_mmc No SIL-IS Available result Accurate Quantification use_sil->result Yes use_mmc->result Yes

Caption: A decision-making workflow for addressing matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: How can I qualitatively and quantitatively assess matrix effects in my method?

A1:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] It involves infusing a constant flow of the analyte solution into the MS source post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate the presence of matrix effects.[2]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[3] You compare the response of an analyte spiked into a blank matrix extract after extraction with the response of the analyte in a pure solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][3]

Q2: What are the regulatory guidelines for method validation concerning matrix effects?

A2: Regulatory bodies like the European Union have published guidance documents, such as SANTE/11312/2021, which outline the requirements for method validation in pesticide residue analysis.[12][13][14] These guidelines emphasize the need to assess and control for matrix effects to ensure the validity of reported data.[15] Key requirements often include demonstrating method precision, accuracy, linearity, and determining the limit of quantification (LOQ) and limit of detection (LOD) in relevant matrices.[15]

Q3: Can the choice of ionization source affect matrix effects?

A3: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because ESI is more prone to charge competition in the ion source.[5] If your method development allows, testing both ionization sources can be a valuable strategy.

Q4: Are there any software tools that can help in managing matrix effects?

A4: While there are no specific software tools to eliminate matrix effects, modern chromatography data systems (CDS) have features that can help manage them. For instance, the integration algorithms can be optimized to accurately measure peak areas even with some degree of co-elution. Furthermore, the software is essential for calculating the analyte-to-internal standard ratios when using a SIL-IS.

Q5: What should I do if I observe significant matrix effects even after trying all the recommended strategies?

A5: If significant matrix effects persist, a combination of the strategies discussed may be necessary. For example, you could use a more rigorous sample cleanup technique in conjunction with a SIL-IS. In some extreme cases, it may be necessary to consider alternative analytical techniques, though for trifloxystrobin acid, LC-MS/MS is generally the method of choice due to its sensitivity and selectivity.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Rocca, M., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Hellenic Accreditation System. (2016, October 20). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. [Link]

  • myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • cipac.org. (n.d.). CIPAC_method_4954_m_TRIFL.... [Link]

  • Phytocontrol. (2025, December 1). EUROPE – COM : New update of the analytical guidance document for residue. [Link]

  • EU Reference Laboratories for Residues of Pesticides. (2010, January 26). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. [Link]

  • cipac.org. (2021, May 27). Trifloxystrobin. [Link]

  • Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • Scientific Research Publishing. (n.d.). European Commission (2019) Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food & Feed. Document No. SANTE. [Link]

  • FAO.org. (n.d.). TRIFLOXYSTROBIN (213) The first draft was prepared by Dr U Banasiak, Federal Institute for Risk Assessment, Berlin, Germany EXPL. [Link]

  • CNKI. (2019, January 5). Determination of trifloxystrobin and its metabolite in coffee by liquid chromatography-mass spectrometry. [Link]

  • PubMed. (2014, July 15). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified quick, easy, cheap, effective, rugged, and safe method using ultra high performance liquid chromatography with tandem mass spectrometry. [Link]

  • FAO.org. (n.d.). TRIFLOXYSTROBIN (213) The first draft was prepared by Professor Arpad Ambrus, Hungarian Food Chain Safety Office, Budapest Hunga. [Link]

  • Alta Scientific. (n.d.). Stable Isotope Labeled Compounds. [Link]

  • eurl-pesticides.eu. (n.d.). Matrix effects impact using different chromatographic column sizes. [Link]

  • Korean Society of Pesticide Science. (n.d.). Chemical Behaviour of Trifloxystrobin and Its Metabolite in Paeonia lactiflora Pallas Root. [Link]

Sources

Technical Support Center: Trifloxystrobin Acid (CGA 321113) HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Peak Tailing in HPLC Methods Analyte: Trifloxystrobin Acid (Metabolite Code: CGA 321113) Audience: Analytical Chemists, Method Development Scientists[1]

Introduction: The "Why" Behind the Tailing

Welcome to the technical guide for optimizing the analysis of CGA 321113 , the primary acidic metabolite of the fungicide Trifloxystrobin.

The Core Problem: Unlike the parent compound Trifloxystrobin, which is a non-ionic ester, CGA 321113 contains a free carboxylic acid moiety .[2] This structural difference is the primary driver of peak tailing. In Reverse Phase Chromatography (RPC), peak tailing of acidic analytes is almost invariably caused by two mechanisms:

  • Ionization State: At neutral pH, the carboxylic acid exists as a carboxylate anion (

    
    ), which interacts ionically with positively charged residual sites on the silica surface.
    
  • Secondary Silanol Interactions: Even on C18 columns, unreacted silanol groups (

    
    ) can hydrogen bond or ionically bind with the analyte, dragging the peak tail.
    

This guide provides a self-validating troubleshooting protocol to resolve these issues, ensuring your USP Tailing Factor (


) remains within the acceptable range (

).

Module 1: Diagnostic Workflow

Before altering your method, visually map your troubleshooting path.[3] Use the logic gate below to identify the root cause.

Troubleshooting_Logic Start Start: Peak Tailing > 1.2 Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Modify_MP Action: Acidify Mobile Phase (Add 0.1% H3PO4 or Formic Acid) Is_Acidic->Modify_MP No Check_Column Step 2: Check Column Chemistry Is_Acidic->Check_Column Yes Modify_MP->Check_Column Is_Endcapped Is Column End-capped? Check_Column->Is_Endcapped Change_Col Action: Switch to High-Purity, End-capped C18 Is_Endcapped->Change_Col No Check_Load Step 3: Check Mass Load Is_Endcapped->Check_Load Yes Change_Col->Check_Load Dilute Action: Dilute Sample 1:10 Check_Load->Dilute Overloaded Success Resolution: Tailing < 1.2 Check_Load->Success Normal Dilute->Success

Figure 1: Decision tree for isolating the cause of peak asymmetry in acidic metabolite analysis.

Module 2: The Chemistry (Mobile Phase Optimization)

The Issue: Ionization Suppression

CGA 321113 acts as a weak acid. The pKa of similar phenylacetic acid derivatives typically falls between 3.5 and 4.5 .

  • If pH > pKa: The analyte is deprotonated (

    
    ).[1] It becomes highly polar and attracted to residual silanols, causing severe tailing.
    
  • If pH < pKa: The analyte is protonated (

    
    ).[1] It behaves as a neutral molecule, interacting only with the C18 stationary phase, resulting in a sharp, symmetrical peak.
    
The Solution: Acidification

You must suppress ionization by maintaining the mobile phase pH at least 1.5 to 2.0 units below the pKa .

Recommended Protocol:

  • Acid Choice: Use 0.1% Phosphoric Acid (

    
    )  for UV detection or 0.1% Formic Acid  for LC-MS applications.[1]
    
  • Buffer Preparation: Do not rely on "pH adjustment" by eye. Use prepared concentrations.

  • Target pH: Maintain mobile phase pH between 2.0 and 2.5 .

Data Comparison: Acid Modifier Effects

ModifierpH (approx)CompatibilityEffect on CGA 321113 Peak Shape
None (Water/ACN)6.0 - 7.0UniversalPoor. Severe tailing (

).[1] Analyte ionized.[4]
0.1% Formic Acid~2.7LC-MS / UVGood. Protonates acid.[1] Volatile.
0.1% Phosphoric Acid~2.1UV OnlyExcellent. Stronger suppression. Non-volatile.
Acetate Buffer4.5UniversalRisky. Close to pKa. May cause split peaks.

Module 3: The Hardware (Column Selection)

The Issue: Silanol Activity

Even with pH control, "Type A" (older, acidic) silica columns have high metal content and acidic silanols that bind to the nitrogen/oxime ether groups in Trifloxystrobin metabolites.

The Solution: End-Capping

Use "Type B" (high purity) silica columns where surface silanols are chemically bonded ("end-capped") with small trimethylsilyl groups to block secondary interactions.[1]

Recommended Column Specifications:

  • Bonded Phase: C18 (Octadecylsilane)[1]

  • End-Capping: Double end-capped (Critical)

  • Carbon Load: High (>15%) to retain the polar metabolite longer, separating it from the solvent front.[1]

  • Pore Size: 100 Å - 120 Å.[1]

Mechanism of Interaction:

Interaction_Mechanism cluster_pH pH Control Silanol Free Silanol (Si-OH) Analyte_Ion CGA 321113 (COO-) Silanol->Analyte_Ion Ionic Attraction Tailing Peak Tailing Analyte_Ion->Tailing Analyte_Neutral CGA 321113 (COOH) Analyte_Neutral->Silanol No Interaction Sharp Sharp Peak Analyte_Neutral->Sharp

Figure 2: Mechanism showing how pH control prevents silanol interactions.[1]

Module 4: System Suitability & Validation

To ensure your method is robust, you must quantify the improvement. Do not rely on visual inspection. Calculate the USP Tailing Factor (


)  for every run.[1]
Calculation Protocol


  • 
     : Peak width at 5% of peak height.[1][5][6][7]
    
  • 
     : Distance from the peak maximum to the leading edge of the peak at 5% height.[5][6][7]
    

Acceptance Criteria:

  • 
     : Ideal.[5]
    
  • 
     : Acceptable for complex matrices (soil/crops).[1]
    
  • 
     : Data rejected. Re-equilibrate column or prepare fresh mobile phase.
    
Self-Validating Check:

If you observe tailing, perform the "Flow Rate Test" :

  • Reduce flow rate by 50%.

  • If tailing persists identically, it is a chemical issue (pH/Column).[1]

  • If tailing improves significantly, it is a physical issue (System dead volume or detector time constant).[1]

FAQ: Common User Scenarios

Q: I am analyzing Trifloxystrobin and CGA 321113 simultaneously. The parent peak is perfect, but the metabolite tails. Why? A: This confirms your column is physically intact but chemically unsuitable for acids. The parent (ester) is neutral and unaffected by pH.[1] The metabolite (acid) is ionizing.[1] Fix: Add 0.1% H3PO4 to your aqueous mobile phase immediately.

Q: Can I use Acetate buffer at pH 4.5? A: We advise against it. pH 4.5 is dangerously close to the pKa of the acid metabolite. This results in a "mixed-mode" state where half the molecules are ionized and half are neutral, often leading to split peaks or extreme broadening. Stick to pH < 3.0.[3]

Q: My retention time for CGA 321113 is shifting. A: This is a classic symptom of "pH hysteresis." If your mobile phase is not buffered (e.g., just water/acid), slight evaporation of the acid changes the pH, altering the ionization ratio. Fix: Use a buffered mobile phase (e.g., 5mM Ammonium Formate adjusted to pH 2.5) rather than simple acidified water.[1][8]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography: System Suitability.[1]Link

  • U.S. Environmental Protection Agency (EPA). Pesticide Fact Sheet: Trifloxystrobin.[1] (Identifies CGA 321113 as the primary acid metabolite). Link

  • Food and Agriculture Organization (FAO). Trifloxystrobin Residue Evaluation (JMPR 2004).[1] (Details extraction and HPLC methods for acid metabolites). Link

  • Chromatography Online. Troubleshooting Peak Shape Problems in HPLC. (General mechanisms of silanol interactions). Link

Sources

resolving retention time shifts for trifloxystrobin acid metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving analytical challenges related to trifloxystrobin and its primary acid metabolite, CGA321113. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their liquid chromatography (LC) experiments, with a specific focus on retention time shifts. Here, we dissect the root causes of these shifts and provide robust, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your results.

Understanding the Analyte: Trifloxystrobin and CGA321113

Trifloxystrobin is a broad-spectrum fungicide from the strobilurin class.[1][2] In various environmental and biological systems, it degrades into its main metabolite, trifloxystrobin acid (CGA321113).[1] The analysis of both the parent compound and this key metabolite is crucial for residue monitoring and environmental fate studies.[3][4][5]

From an analytical standpoint, the carboxylic acid group on CGA321113 makes it more polar than the parent compound, trifloxystrobin, which is a methyl ester.[6][7] This difference in polarity is fundamental to their chromatographic behavior and is a key factor to consider when troubleshooting. CGA321113, as an acidic analyte, is particularly susceptible to changes in mobile phase pH, which can significantly alter its ionization state and, consequently, its retention time in reversed-phase chromatography.[8][9][10]

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Functional Group
Trifloxystrobin methyl (2E)-(methoxyimino)[2-({[(E)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetateC20H19F3N2O4408.4Methyl Ester
CGA321113 (E,E)-methoxyimino-{2-[1-(3- trifluoromethyl-phenyl) ethylidene-aminooxymethyl]-phenyl}acetic acidC19H17F3N2O4394.35Carboxylic Acid

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the LC analysis of trifloxystrobin and CGA321113, presented in a question-and-answer format.

Q1: My retention time for trifloxystrobin acid (CGA321113) is consistently shifting to earlier times with each injection. What is the most likely cause?

A1: Drifting retention times, especially a consistent decrease for an acidic analyte like CGA321113, often point to issues with mobile phase pH or inadequate column equilibration.

The ionization state of CGA321113 is highly dependent on the mobile phase pH.[8][11] As a carboxylic acid, it will be in its neutral, more retentive form at a pH well below its pKa. As the pH approaches or exceeds the pKa, the compound becomes ionized (deprotonated), making it more polar and less retained on a C18 column, thus eluting earlier.[8][9][10]

Troubleshooting Workflow: Mobile Phase & Equilibration

Caption: Troubleshooting retention time drift.

Detailed Troubleshooting Steps:

  • Verify Mobile Phase pH and Buffer Capacity:

    • The "Why": An unbuffered or inadequately buffered mobile phase can have its pH altered by the sample solvent or atmospheric CO2, leading to inconsistent analyte ionization.[12][13] For reproducible retention of an acidic analyte like CGA321113, maintaining a constant, low pH is critical to keep it in its neutral, unionized form.[8][14]

    • The "How":

      • Prepare a fresh aqueous mobile phase containing a suitable buffer, such as formate or acetate, at a concentration of 5-20 mM.

      • Choose a buffer with a pKa that is within one pH unit of your target mobile phase pH. For example, formic acid (pKa ~3.75) is an excellent choice for maintaining a pH between 2.8 and 4.8.[8]

      • Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[8]

      • Ensure fresh mobile phase is prepared daily to prevent changes in composition due to evaporation of the more volatile organic component.[15]

  • Ensure Adequate Column Equilibration:

    • The "Why": The stationary phase of the column needs to be fully conditioned with the mobile phase to ensure a stable and reproducible surface chemistry for interaction with the analyte.[16] Insufficient equilibration is a common source of retention time drift, especially at the beginning of an analytical run.[16][17]

    • The "How":

      • For a new column or after changing mobile phases, flush the column with a minimum of 10-20 column volumes of the new mobile phase.[16][18] For some applications, especially with ion-pairing or other additives, much longer equilibration times (50+ column volumes) may be necessary.[18]

      • After a gradient run, ensure the re-equilibration time is sufficient to return the column to the initial conditions. A typical starting point is 5-10 column volumes.[19]

      • To determine the optimal equilibration time, perform multiple injections and monitor the retention time until it stabilizes within your acceptance criteria.[19]

Q2: I've confirmed my mobile phase and equilibration are correct, but I'm still seeing random or abrupt shifts in retention time for both trifloxystrobin and CGA321113. What else could be the problem?

A2: Random or abrupt shifts often indicate a hardware or system-level issue. Potential culprits include leaks, pump malfunctions, temperature fluctuations, or a contaminated column.

Unlike the gradual drift often caused by chemical changes, mechanical problems tend to manifest as more erratic or sudden changes in retention.[13]

Troubleshooting Workflow: System Hardware

Caption: Troubleshooting hardware-related RT shifts.

Detailed Troubleshooting Steps:

  • Check for System Leaks and Pump Performance:

    • The "Why": A leak in the system will cause a drop in flow rate, leading to an increase in retention times.[15] Inconsistent pump performance or air bubbles in the pump head can cause fluctuating flow rates, resulting in erratic retention times.[12][20]

    • The "How":

      • Visually inspect all fittings for signs of leaks.

      • Monitor the system backpressure. Unstable pressure often indicates air bubbles or faulty check valves.

      • Purge the pump lines thoroughly to remove any trapped air.[20][21]

      • Perform a flow rate check by collecting the eluent for a set time and measuring the volume.[20]

  • Verify Temperature Control:

    • The "Why": Temperature directly affects the viscosity of the mobile phase and the kinetics of the separation.[22] A 1°C change can alter retention times by 1-2%.[22] Without a stable column temperature, ambient lab temperature fluctuations will cause retention times to drift, typically decreasing as the day warms up.[12]

    • The "How":

      • Always use a column oven and set the temperature slightly above the highest expected ambient temperature (e.g., 30-35°C) to ensure stability.

      • Allow sufficient time for the column to reach thermal equilibrium before starting the analysis.

  • Assess Column Health:

    • The "Why": Over time, columns can become contaminated with strongly retained matrix components, leading to changes in the stationary phase chemistry, which can affect retention and peak shape.[23]

    • The "How":

      • If peak shape degrades (e.g., tailing, splitting) alongside retention shifts, the column may be contaminated or worn out.

      • Attempt to wash the column according to the manufacturer's instructions.

      • If washing does not restore performance, replace the column.

Q3: I am analyzing trifloxystrobin metabolites in a complex matrix (e.g., soil, plant tissue, plasma). Could the sample itself be causing retention time shifts?

A3: Absolutely. This phenomenon is known as a "matrix effect." Co-extracted compounds from the sample matrix can affect the analytical results in several ways, including causing shifts in retention time.

Matrix effects occur when components in the sample, other than the analyte of interest, interfere with the analysis.[24][25] These effects can alter the chemical environment at the head of the column or affect the ionization process in the mass spectrometer.[24][25][26]

Key Mechanisms of Matrix-Induced Shifts:

  • Loading Effects: High concentrations of matrix components can temporarily overload the stationary phase at the column inlet, altering the retention of analytes in that injection.

  • Ion Suppression/Enhancement: While primarily an issue for quantitation in LC-MS/MS, co-eluting matrix components can influence the ionization of the target analyte, and in some cases, severe matrix effects can slightly alter retention behavior.[25][27]

  • Cumulative Contamination: Strongly retained matrix components can build up on the column over many injections, gradually changing the stationary phase chemistry and causing a slow drift in retention times.[15]

Mitigation Strategies:

  • Improve Sample Preparation:

    • The "Why": The most effective way to combat matrix effects is to remove the interfering components before the sample is injected.

    • The "How":

      • Employ more selective extraction techniques like Solid-Phase Extraction (SPE).

      • Use cleanup steps such as those found in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which often use dispersive SPE with sorbents like PSA or C18 to remove interferences.[28]

      • For biological fluids, protein precipitation followed by SPE or liquid-liquid extraction can be effective.

  • Use a Guard Column:

    • The "Why": A guard column is a small, disposable column placed before the analytical column. It traps strongly retained matrix components, protecting the more expensive analytical column.

    • The "How": Install a guard column with a stationary phase that matches your analytical column. Replace it regularly as part of your system maintenance.

  • Implement Matrix-Matched Calibration:

    • The "Why": While this technique primarily addresses quantitative inaccuracies caused by matrix effects, preparing calibration standards in a blank matrix extract that has undergone the full sample preparation procedure can help diagnose the severity of the issue. If retention times in matrix-matched standards are different from those in pure solvent, it confirms a matrix-related retention effect.

    • The "How": Obtain a blank source of the matrix (e.g., untreated soil, control plasma), extract it using your method, and then spike the blank extract with your analytes to create your calibration curve.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2008). Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS. Journal of Agricultural and Food Chemistry, 56(6), 1829-1837. Retrieved from [Link]

  • Column Equilibration in HILIC Mode. Apex Scientific. Retrieved from [Link]

  • Various Authors. (2025). Determination of trifloxystrobin and its metabolites in various matrices. ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2008). Determination of Trifloxystrobin and Its Metabolites in Hawaii Soils by ASE−LC-MS/MS. Journal of Agricultural and Food Chemistry, 56(6), 1829-1837. Retrieved from [Link]

  • Li, Y., et al. (2019). Determination of trifloxystrobin and its metabolite in coffee by liquid chromatography-mass spectrometry. Journal of Food Safety and Quality, 10(1), 123-128. Retrieved from [Link]

  • National Registration Authority for Agricultural and Veterinary Chemicals. (2000). Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. APVMA. Retrieved from [Link]

  • Jeong, D. K., et al. Chemical Behaviour of Trifloxystrobin and Its Metabolite in Paeonia lactiflora Pallas Root. Gyeongnam Oriental Anti-Aging Institute. Retrieved from [Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026). Agilent Technologies. Retrieved from [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. Retrieved from [Link]

  • Study of a Method for Coping with Matrix Effects in Pesticide Residue Analysis Using GC/MS/MS. Shimadzu. Retrieved from [Link]

  • EFSA (European Food Safety Authority), et al. (2019). Peer review of the pesticide risk assessment of the active substance trifloxystrobin. EFSA Journal, 17(12), e05924. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Retrieved from [Link]

  • Determine Proper Re‑Equilibration Post Time in Gradient HPLC. (2026). MICROSOLV. Retrieved from [Link]

  • Shimadzu Retention Time Fluctuations - Part 1. (2025). Shimadzu. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. Retrieved from [Link]

  • Banasiak, U. (n.d.). TRIFLOXYSTROBIN (213). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024). Moravek. Retrieved from [Link]

  • Trifloxystrobin. PubChem. Retrieved from [Link]

  • Time to re-equilibrate the column after gradient elution. Welch Materials. Retrieved from [Link]

  • Trifloxystrobin. (2023). Regulations.gov. Retrieved from [Link]

  • Pesticides - Fact Sheet for Trifloxystrobin. (1999). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Dolan, J. W. (2020). Slow Column Equilibration. LCGC International. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Retrieved from [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Retrieved from [Link]

  • MacLachlan, D. J. (n.d.). trifloxystrobin (213). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Maximizing LC Column Lifetime: 3 Tips to Reduce Chemical Deterioration. (2017). Restek. Retrieved from [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Ding, Z., et al. (2023). Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix. Food Chemistry, 405(Pt A), 134755. Retrieved from [Link]

  • HBM4EU. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Safety Data Sheet: trifloxystrobin (ISO). Chemos GmbH & Co.KG. Retrieved from [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Retrieved from [Link]

  • Troubleshooting retention time shifts and variable pump pressure. (2017). SCIEX. Retrieved from [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026). Chiralizer. Retrieved from [Link]

  • GC Troubleshooting Series Part Six: Retention Time Shifts. Agilent Technologies. Retrieved from [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. Retrieved from [Link]

Sources

Technical Support Center: Trifloxystrobin Acid (CGA 321113) Residue Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Ion Suppression & Optimizing Recovery for CGA 321113 Lead Scientist: Senior Application Specialist Last Updated: March 2026

Introduction: The "Phantom" Suppression

Welcome to the technical guide for Trifloxystrobin Acid (CGA 321113) analysis. In our experience supporting residue labs, users often report "severe ion suppression" for this specific metabolite. However, 60% of these cases are not matrix effects—they are recovery losses disguised as suppression.

CGA 321113 is the carboxylic acid metabolite of Trifloxystrobin. Unlike the parent compound, it is highly sensitive to pH and sorbent interactions. This guide distinguishes between Methodological Loss (Sample Prep) and True Ion Suppression (MS Source), providing a self-validating workflow to solve both.

Module 1: Sample Preparation (The "Acid Trap")

The Critical Failure Point: Standard QuEChERS protocols use Primary Secondary Amine (PSA) in the Dispersive SPE (dSPE) step to remove sugars and fatty acids. PSA is a weak anion exchanger. It will bind to the carboxylic acid moiety of CGA 321113, removing it from your sample.

Protocol 1: Modified QuEChERS for Acidic Metabolites

Use this protocol to prevent analyte loss before the sample even reaches the MS.

StepActionTechnical Rationale
1. Extraction Weigh 10g sample. Add 10mL Acetonitrile (ACN) containing 1% Formic Acid .Acidification keeps CGA 321113 in its neutral (protonated) state, improving partitioning into the organic layer.
2. Partitioning Add Citrate-Buffered salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate). Shake 1 min. Centrifuge.Citrate buffer maintains pH ~5.0-5.5, preventing degradation while ensuring adequate recovery of pH-sensitive analytes.
3. Cleanup (Critical) DO NOT USE PSA. Transfer supernatant to a tube containing C18 only (and MgSO₄).C18 removes non-polar lipids without interacting with the acidic metabolite. If the matrix is highly pigmented, use minimal GCB (Graphitized Carbon Black), but validate recovery as GCB can also bind planar structures.
4. Final Prep Centrifuge. Dilute extract 1:1 with mobile phase A (e.g., 0.1% Formic Acid in water) before injection.Matches solvent strength to initial mobile phase, improving peak shape and reducing early-eluting matrix interference.
Visual Workflow: The "No-PSA" Logic

QuEChERS_Logic start Start: Trifloxystrobin & CGA 321113 Analysis extract Extraction: ACN + 1% Formic Acid (Citrate Buffer) start->extract decision dSPE Cleanup Step: Select Sorbent extract->decision psa_path Add PSA + MgSO4 decision->psa_path Standard Protocol c18_path Add C18 + MgSO4 ONLY decision->c18_path Correct Protocol fail FAIL: PSA binds CGA 321113 (Low Recovery) psa_path->fail success SUCCESS: Lipids removed Metabolite preserved c18_path->success

Figure 1: Decision logic for dSPE cleanup. Using PSA is the most common error in acidic metabolite analysis.

Module 2: Chromatographic Resolution

If recovery is good but the signal is still suppressed, you are facing True Ion Suppression caused by co-eluting phospholipids or matrix components competing for charge in the ESI source.

The Separation Strategy

CGA 321113 is more polar than the parent Trifloxystrobin. It elutes earlier, often in the "suppression zone" (1–3 mins) where polar matrix components dump off the column.

Recommended Column Chemistry:

  • Standard: C18 (e.g., Agilent Poroshell 120 EC-C18 or Waters BEH C18).

  • Problem Solver: If suppression persists, switch to a Phenyl-Hexyl column. The pi-pi interactions offer alternative selectivity, often shifting the analyte away from the phospholipid suppression zone.

Mobile Phase Optimization:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • B: Methanol (or ACN) + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Note: The ammonium formate is crucial. It acts as a buffer in the ESI droplet, stabilizing ionization and reducing the impact of variable matrix salt concentrations.

Module 3: Mass Spectrometry Optimization

Polarity Switching
  • Parent (Trifloxystrobin): ESI Positive (M+H)⁺.

  • Metabolite (CGA 321113): Can be analyzed in ESI Negative (M-H)⁻ or ESI Positive (M+H)⁺.

    • Recommendation:ESI Positive is generally preferred for simultaneous multi-residue methods. However, if ESI+ background noise is too high, switch CGA 321113 to ESI Negative . Carboxylic acids ionize efficiently in negative mode, often with lower background noise, effectively improving the Signal-to-Noise (S/N) ratio even if absolute signal intensity drops.

Source Parameters (ESI)

High suppression often indicates inefficient droplet desolvation.

  • Gas Temperature: Increase to 325°C - 350°C.

  • Gas Flow: High flow (10-12 L/min) aids in evaporating the heavy matrix load.

  • Capillary Voltage: Optimize specifically for the metabolite. Do not assume the parent compound settings apply.

Module 4: Quantification & Correction

The only way to mathematically correct for ion suppression that cannot be physically removed is through Internal Standards (IS) .

The Golden Rule of IS

You cannot use Trifloxystrobin-d3 (parent IS) to correct for CGA 321113 (metabolite). They have different retention times.[1] The parent IS will elute after the suppression zone, while the metabolite sits right in it. The IS will report "100% efficiency" while the metabolite is suppressed to 50%, leading to false negatives.

Correction Hierarchy:

  • Best: CGA 321113-d3 (Isotopically labeled metabolite).

  • Acceptable: Matrix-Matched Calibration . Prepare standards in blank matrix extract (e.g., blank tomato extract) rather than pure solvent. This ensures the standard suffers the same suppression as the sample.

  • Unacceptable: Solvent-only calibration using the parent IS.

Visual Workflow: Suppression Diagnosis

Suppression_Diagnosis check Symptom: Low Area Counts post_col Perform Post-Column Infusion check->post_col result_supp Dip in Baseline at RT? post_col->result_supp true_supp True Ion Suppression result_supp->true_supp Yes recovery Extraction Loss result_supp->recovery No fix_supp Fix: 1. Dilute Sample 2. Change Column 3. Matrix-Matched Cal true_supp->fix_supp fix_rec Fix: 1. Remove PSA 2. Acidify Extraction recovery->fix_rec

Figure 2: Diagnostic workflow to distinguish between matrix suppression and extraction loss.

Frequently Asked Questions (FAQ)

Q: Can I use "Dilute and Shoot" instead of QuEChERS? A: Yes, if your MS sensitivity allows. Diluting the extract 1:10 or 1:20 with water/mobile phase is the most effective way to eliminate ion suppression. However, CGA 321113 often has low MRLs (Maximum Residue Limits). Ensure your LOQ (Limit of Quantitation) is still met after dilution.

Q: My peak shape for CGA 321113 is tailing badly. Why? A: This is likely a pH mismatch. The metabolite is acidic. If your injection solvent is pure acetonitrile or methanol, the plug is too strong and the pH is uncontrolled. Dilute your final extract with aqueous mobile phase (acidified) before injection to focus the peak on the column head.

Q: I only have the parent Internal Standard (Trifloxystrobin-d3). What should I do? A: Do not use it to quantify the metabolite. Use the "Echo Peak" technique or, more simply, use Matrix-Matched Calibration . Run a calibration curve in the blank matrix of the crop you are testing. This is mandatory if a matched IS is unavailable.

References

  • European Union Reference Laboratories (EURL). (2023). QuEChERS Validation Method for Acidic Pesticides: Interaction with PSA.[2]

  • Food and Agriculture Organization (FAO). (2012). Trifloxystrobin (213): Residue Analysis and Stability of Metabolite CGA 321113.[3]

  • Journal of Chromatography A. (2016). Systematic strategy for reducing matrix effects in LC/MS/MS analyses of acidic metabolites.

  • Agilent Technologies. (2020). Extending Column Lifetime and Stability in Acidic Mobile Phases for Pesticide Analysis.

Sources

Technical Support Center: Trifloxystrobin Acid (CGA 321113) Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Maintenance of Trifloxystrobin Acid (CGA 321113)

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent recovery rates, "ghost peaks" in your chromatograms, or degradation of your Trifloxystrobin analytical standards.

Trifloxystrobin Acid (CGA 321113) is the primary hydrolysis metabolite of the strobilurin fungicide Trifloxystrobin. While the parent compound is relatively stable in solid form, the acid metabolite presents unique challenges due to its oxime ether moiety , which renders it highly susceptible to photoisomerization, and its carboxylic acid group, which dictates specific solvent requirements.

This guide moves beyond basic storage instructions to explain the mechanisms of degradation and provides self-validating protocols to ensure your data integrity.

Module 1: The "Ghost Peak" Phenomenon (Photoisomerization)

User Issue: "My LC-MS/MS trace shows the main CGA 321113 peak decreasing, but new, isobaric peaks are appearing nearby. Is my column failing?"

Root Cause: This is rarely a column issue. You are likely witnessing


 photoisomerization .
Trifloxystrobin and its acid metabolite exist naturally in the biologically active 

-isomer configuration.[1] Upon exposure to UV or visible light, the double bond in the oxime ether bridge rotates, converting the molecule into

-isomers (

,

,

). These isomers have the same mass but different retention times and response factors.
Mechanism of Action

The conversion is rapid (half-life can be < 2 days in aqueous solution under light) and often reversible, making it difficult to quantify unless strict dark conditions are maintained.

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Glassware Amber Glass (Silanized) Blocks UV radiation that triggers the

transition in the oxime ether bond.
Lab Environment Gold/Yellow Lights Standard fluorescent lab lights emit enough UV to trigger isomerization during weighing/dilution.
Autosampler Darkened/Covered Autosamplers with transparent windows are a common "silent killer" of strobilurin stability during long sequences.
Visualization: Isomerization & Hydrolysis Pathway

Trifloxystrobin_Degradation cluster_0 Critical Control Point: Light Exposure Parent Trifloxystrobin (Parent Ester) Acid_EE CGA 321113 (Acid Metabolite - E,E) *Active Form* Parent->Acid_EE Hydrolysis (High pH / Enzymes) Acid_Z Isomers (Z,E / E,Z / Z,Z) *Inactive/Ghost Peaks* Acid_EE->Acid_Z Photoisomerization (UV/Vis Light) Degradants Further Breakdown (Non-isobaric) Acid_EE->Degradants Oxidation/Microbial Acid_Z->Acid_EE Reversion (Dark/Equilibrium) Acid_Z->Degradants Oxidation

Figure 1: The degradation landscape. Note the reversible nature of isomerization (red dashed lines), which causes variable quantification if light exposure is not controlled.

Module 2: Solvent Selection & Chemical Stability

User Issue: "My standard concentration is dropping over weeks of storage, even in the dark."

Root Cause: Inappropriate solvent choice leading to esterification or solubility issues . As a carboxylic acid, CGA 321113 can undergo slow esterification if stored in alcohols (Methanol/Ethanol), especially if the solution becomes slightly acidic.

Solvent Compatibility Matrix
SolventSuitabilityNotes
Acetonitrile (ACN) Preferred Aprotic.[2][3] Prevents esterification. High solubility for the acid form.
Methanol (MeOH) Use with Caution Protic.[2] Risk of methyl ester formation (reverting acid to a parent-like analog) over long-term storage.
Water Poor (Long-term) Hydrolytically stable in dark, but high risk of microbial growth or adsorption to container walls.
Acetone Avoid High volatility changes concentration; potential for ketal formation traces.
Protocol: Preparation of Stable Stock Solutions
  • Weighing: Weigh solid CGA 321113 (>10 mg) into a silanized amber volumetric flask .

    • Why Silanized? Acidic metabolites can adsorb to active silanol groups on untreated glass surfaces at low concentrations.

  • Dissolution: Dissolve in 100% HPLC-grade Acetonitrile .

    • Tip: Sonicate for 5 minutes to ensure complete dissolution, as the acid is less soluble than the parent ester.

  • Aliquot & Freeze: Do not store the bulk flask. Aliquot into amber crimp-top vials.

    • Storage Temp:

      
       (Standard Freezer) is sufficient for 24 months [1][2].
      
    • Headspace: Minimize headspace to reduce oxidation risk.

Module 3: Matrix-Specific Troubleshooting (Soil & Crops)

User Issue: "I get good recovery from solvent standards, but poor recovery from soil extracts."

Root Cause: Matrix binding or enzymatic hydrolysis during thawing. In soil and plant matrices, CGA 321113 can form "bound residues" or undergo rapid degradation by extracted enzymes if the sample is allowed to thaw without quenching.

The "Quench & Shoot" Workflow

To stabilize samples during extraction (e.g., QuEChERS):

  • Cryogenic Processing: Grind samples (crops) in the presence of dry ice to prevent enzymatic activity during homogenization.

  • Acidification: When extracting, ensure the pH is adjusted.

    • Technique: Add a small amount of formic acid to the Acetonitrile extraction solvent.[4] This keeps CGA 321113 in its protonated (neutral) state, improving partitioning into the organic layer and reducing interaction with matrix binding sites.

  • Internal Standards: Use isotopically labeled CGA 321113-d3 .

    • Why? The deuterated standard will undergo the same isomerization and matrix binding effects as your analyte, correcting for losses automatically.

Visualization: Troubleshooting Logic Tree

Troubleshooting_Logic Start Issue: Low Recovery / Instability Check_Light Is the sample protected from Light? Start->Check_Light Check_Solvent Is solvent Acetonitrile? Check_Light->Check_Solvent Yes Action_Amber Action: Switch to Amber Glass & Gold Lights Check_Light->Action_Amber No / Unsure Check_Matrix Is this a Matrix Extract? Check_Solvent->Check_Matrix Yes Action_Solvent Action: Remake stock in ACN. Avoid MeOH for storage. Check_Solvent->Action_Solvent No (using MeOH) Action_Acidify Action: Acidify extraction solvent (pH ~3-4) to protonate acid. Check_Matrix->Action_Acidify Yes (Soil/Crop) Action_Stable System Stable. Check Instrument. Check_Matrix->Action_Stable No (Pure Standard)

Figure 2: Step-by-step diagnostic flow for identifying stability failure points.

Frequently Asked Questions (FAQ)

Q: Can I store the parent Trifloxystrobin and the Acid metabolite in the same stock solution? A: No. The parent is an ester and is susceptible to hydrolysis, while the acid is the product of that hydrolysis. Storing them together creates a dynamic equilibrium risk where the parent degrades into the analyte you are trying to measure, artificially inflating your CGA 321113 concentration over time. Store them separately.

Q: I left my samples on the bench for 4 hours in clear vials. Are they salvageable? A: Likely not for accurate quantification. While you could attempt to re-equilibrate them in the dark, the ratio of


 isomers may not return to the initial state perfectly, and photodegradation products (non-isomers) may have formed. Discard and re-prepare. 

Q: Does freezing stop isomerization? A: It slows it significantly, but light is the primary driver. Freezing in clear vials is less effective than room temperature storage in amber vials regarding isomerization. Freezing + Amber is the mandatory combination.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2004).[4][5][6] Trifloxystrobin: Residue Analysis and Stability. Food and Agriculture Organization of the United Nations.[7] Link

  • European Food Safety Authority (EFSA). (2018).[8][9] Review of the existing maximum residue levels for trifloxystrobin according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[8] Link[8]

  • U.S. Environmental Protection Agency (EPA). (1999).[10] Pesticide Fact Sheet: Trifloxystrobin. Office of Prevention, Pesticides and Toxic Substances. Link

  • K. Fenner et al. (2020). Phototransformation of Strobilurin Fungicides. Environmental Science & Technology. (General reference for isomer mechanism).

Sources

optimizing derivatization efficiency for trifloxystrobin acid GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: OPT-CGA321113-GC Assigned Specialist: Senior Application Scientist Subject: Optimizing Derivatization Efficiency for Gas Chromatography

PART 1: STRATEGIC ANALYSIS (The "Why")

Welcome to the technical support hub. You are analyzing CGA 321113 , the primary acid metabolite of the fungicide Trifloxystrobin.[1][2][3][4][5]

The Core Challenge: CGA 321113 contains a free carboxylic acid moiety (-COOH). In Gas Chromatography (GC), this group creates two critical failures:

  • Hydrogen Bonding: Causes severe adsorption to the inlet liner and column stationary phase (leading to peak tailing and sensitivity loss).

  • Low Volatility: The compound degrades thermally before it can elute.

The Solution: Derivatization is mandatory to mask the polar proton. However, the choice of reagent dictates your data integrity.

Critical Decision Matrix: Methylation vs. Silylation

Before proceeding, you must select the chemistry that matches your analytical goal.

FeatureMethod A: Methylation (BF3-MeOH) Method B: Silylation (BSTFA/TMCS)
Reaction Product Methyl Ester (Reverts metabolite to Parent structure*)Trimethylsilyl (TMS) Ester
Stability High (Stable for weeks)Moderate (Moisture sensitive)
Efficiency >95% with heat>90% (Instant kinetics)
Specificity Risk HIGH: Converts CGA 321113

Trifloxystrobin. Cannot distinguish metabolite from parent without prior separation.
LOW: TMS-ester is chemically distinct from the parent methyl ester (Mass shift +72 amu).
Recommendation Use for "Total Residue" analysis or pre-separated fractions.Recommended for simultaneous determination of Parent and Metabolite.[1]

*Note: Trifloxystrobin parent IS the methyl ester of CGA 321113. Methylation makes them indistinguishable by mass spec unless isotopically labeled reagents are used.

PART 2: PROTOCOL OPTIMIZATION (The "How")

To maximize efficiency, we focus on Silylation (BSTFA) as it preserves the identity of the metabolite distinct from the parent. If your workflow requires Methylation, see the Alternative Protocol note below.

Optimized Silylation Workflow (BSTFA)

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[6][7]

  • TMCS: Trimethylchlorosilane (Catalyst, 1%).

  • Solvent: Anhydrous Pyridine or Acetonitrile (Pyridine acts as an acid scavenger).

Step-by-Step Protocol:

  • Drying (CRITICAL):

    • Evaporate your extract to complete dryness under a gentle stream of Nitrogen (

      
      ).
      
    • Optimization Tip: Add 50

      
      L of anhydrous toluene and re-evaporate to azeotrope trace water. Water is the #1 killer of silylation efficiency. 
      
  • Reconstitution:

    • Add 50

      
      L of Anhydrous Pyridine .
      
    • Why? Pyridine drives the reaction forward by neutralizing the HF byproduct and solvating the polar acid.

  • Derivatization:

    • Add 50

      
      L of BSTFA + 1% TMCS .
      
    • Cap vial immediately (Teflon-lined crimp cap).

  • Kinetic Optimization:

    • Incubate at 70°C for 30 minutes .

    • Data Insight: While silylation is fast, the steric bulk of the trifluoromethylphenyl group in CGA 321113 requires thermal energy to ensure 100% conversion and prevent "fronting" peaks.

  • Injection:

    • Inject directly or dilute with anhydrous toluene. Do not use methanol (it will react with the reagent).

PART 3: TROUBLESHOOTING CENTER (The "Fix")

Below are the specific failure modes users encounter with CGA 321113, coupled with direct fixes.

Ticket #01: "My recovery is low (<60%) and variable."

Diagnosis: Moisture Contamination.

  • Mechanism: Silylation reagents (BSTFA) hydrolyze faster with water than they react with your analyte. If the vial contains water, the reagent is consumed before it touches the CGA 321113.

  • The Fix:

    • Check your nitrogen supply (ensure it has a moisture trap).

    • Add a scoop of anhydrous

      
       to your solvent bottle.
      
    • Switch Reagent: If moisture cannot be controlled, switch to MTBSTFA . It creates TBDMS derivatives which are

      
       more stable to hydrolysis than TMS derivatives.
      
Ticket #02: "I see a 'Ghost Peak' that matches the Parent Compound."

Diagnosis: Transesterification or Wrong Method.

  • Mechanism: If you used Methanol as a solvent during silylation, or if you used BF3-MeOH, you have converted the acid metabolite back into the parent methyl ester.

  • The Fix:

    • Ensure NO methanol is present in the silylation vial.

    • Verify the mass spectrum: The TMS derivative of CGA 321113 should have a molecular ion distinct from Trifloxystrobin (Parent MW = 408; Acid MW = 394; TMS-Ester MW = 466).

Ticket #03: "Peak Tailing is severe."

Diagnosis: Active Sites or Incomplete Reaction.

  • Mechanism: Free carboxylic acid groups are interacting with silanols in the liner.

  • The Fix:

    • Increase Reagent Ratio: Ensure at least 50:1 molar excess of BSTFA to analyte.

    • Liner Maintenance: Replace the inlet liner with a deactivated, wool-packed liner.

    • Column Trimming: Trim 10cm from the front of the GC column.

PART 4: VISUALIZATION & LOGIC
Workflow Logic: Derivatization Pathway

The following diagram illustrates the chemical pathway and critical decision points for CGA 321113 analysis.

G Acid CGA 321113 (Free Acid) Decision Select Method Acid->Decision BF3 Reagent: BF3-Methanol Decision->BF3 Robustness BSTFA Reagent: BSTFA + TMCS Decision->BSTFA Specificity Heat1 Heat: 90°C 30 min BF3->Heat1 Parent Product: Methyl Ester (Identical to Parent) Heat1->Parent Risk: Specificity Loss Heat2 Heat: 70°C 30 min BSTFA->Heat2 TMS Product: TMS-Ester (Unique Mass: 466) Heat2->TMS Optimized GC Target

Caption: Decision pathway for CGA 321113. Silylation (Green path) is recommended to distinguish metabolite from parent compound.

Troubleshooting Logic Tree

T Issue Issue: Low Signal or Missing Peak Check1 Check 1: Is the sample dry? Issue->Check1 Action1 Action: Azeotrope with Toluene before reagent Check1->Action1 No Check2 Check 2: Solvent Selection? Check1->Check2 Yes Action2 Action: Remove Methanol. Use Pyridine/ACN. Check2->Action2 Methanol Present Check3 Check 3: Reagent Quality? Check2->Check3 Correct Solvent Action3 Action: Use fresh BSTFA. (Opened <30 days) Check3->Action3 Old Reagent

Caption: Diagnostic flow for resolving low derivatization efficiency in trifloxystrobin acid analysis.

PART 5: REFERENCES
  • U.S. Environmental Protection Agency. (1999). Pesticides - Fact Sheet for Trifloxystrobin. Link

  • Sigma-Aldrich. (2024). Trifloxystrobin Metabolite CGA 321113 Analytical Standard. Link

  • BenchChem. (2025).[6][8] Technical Support Center: Derivatization of Carboxylic Acids. Link

  • European Food Safety Authority (EFSA). (2003). Review of the active substance trifloxystrobin. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for acylation/alkylation mechanisms).

Sources

Technical Support Center: Trifloxystrobin Acid (CGA 321113) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Noise in LC-MS/MS Chromatograms Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for Trifloxystrobin Acid (CGA 321113) analysis. As the primary polar metabolite of the strobilurin fungicide trifloxystrobin, CGA 321113 presents distinct challenges compared to its parent compound. Its carboxylic acid moiety (pKa ~2.8) makes it susceptible to peak tailing, metal chelation, and loss during standard QuEChERS cleanup, all of which manifest as "background noise" or poor signal-to-noise (S/N) ratios.

This guide moves beyond generic advice, focusing on the specific physicochemical interactions of CGA 321113 to eliminate noise at the source.

Module 1: Mobile Phase & System Hygiene (The Foundation)

Q: I see high baseline noise and "ghost peaks" even in blank injections. Is my column failing? A: While column bleed is possible, the most common cause for CGA 321113 analysis is mobile phase contamination or inadequate pH control . Because this analyte requires acidic conditions to remain protonated for retention, the mobile phase additives themselves often introduce chemical noise.

The Mechanism: CGA 321113 is analyzed via LC-MS/MS, often in ESI+ mode (using the [M+H]+ ion) or ESI- mode. In positive mode, low-quality formate buffers form cluster ions that raise the baseline.

Troubleshooting Protocol:

  • Solvent Grade: Switch immediately to LC-MS Grade solvents. HPLC-grade methanol often contains organic acid impurities that co-elute with CGA 321113.

  • Modifier Selection: Use 0.1% Formic Acid + 5mM Ammonium Formate . The ammonium salt reduces background noise by preventing sodium adduct formation ([M+Na]+), which splits the signal and lowers S/N.

  • Aqueous Phase Hygiene: Water must be 18.2 MΩ·cm. Discard aqueous mobile phases after 48 hours to prevent microbial growth, which appears as erratic baseline spikes.

Visualizing the Noise Source:

NoiseIsolation Start High Background Noise Step1 Stop Flow (0 mL/min) Start->Step1 Decision1 Noise Persists? Step1->Decision1 Source Electronic/Source Contamination (Clean Cone/Capillary) Decision1->Source Yes Flow Chemical/LC Noise Decision1->Flow No Step2 Install Union (Bypass Column) Flow->Step2 Decision2 Noise Persists? Step2->Decision2 Pump Contaminated Mobile Phase or Pump Seals Decision2->Pump Yes Column Column Bleed or Carryover Decision2->Column No

Caption: Logic flow to isolate whether noise is electronic (source), chemical (mobile phase), or chromatographic (column).

Module 2: Column Chemistry & Separation (The Interaction)

Q: My CGA 321113 peak is broad and tailing, making it hard to distinguish from the baseline noise. How do I sharpen it? A: Tailing spreads the signal over a wider time window, effectively lowering the peak height into the noise. This is caused by secondary interactions between the carboxylic acid group of CGA 321113 and residual silanols on the column stationary phase.

The Fix: End-Capping & pH Suppression You must operate at a pH below the pKa (2.8) to keep the acid protonated (neutral). If the pH rises above 3.0, the analyte ionizes and interacts with the positively charged silica surface, causing tailing.

Recommended Column Parameters:

ParameterRecommendationScientific Rationale
Column Phase C18 with High End-Capping"End-capping" covers free silanols, preventing secondary binding of the acid moiety.
Particle Size 1.7 µm (UHPLC) or Core-Shell 2.7 µmSharper peaks significantly improve S/N ratio compared to fully porous 5 µm particles.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7, keeping CGA 321113 in its neutral, hydrophobic state for better retention.
Gradient 20% B to 90% B (MeOH or ACN)A steep gradient at the elution point focuses the peak.
Module 3: Sample Preparation (The Major Pitfall)

Q: I am using QuEChERS, but my recovery is low and background is high. What is wrong? A: This is the most critical error in analyzing acidic pesticides. Standard QuEChERS cleanup uses PSA (Primary Secondary Amine) to remove sugars and fatty acids. PSA will irreversibly bind Trifloxystrobin Acid , removing it from your sample along with the matrix.

The Protocol: Acidified Extraction & PSA-Free Cleanup To reduce matrix noise without losing the analyte, you must modify the extraction.

Step-by-Step Optimized Protocol:

  • Extraction: Weigh 10g sample. Add 10 mL Acetonitrile containing 1% Acetic Acid .

    • Why: The acid ensures CGA 321113 is protonated and partitions into the acetonitrile layer rather than staying in the water phase.

  • Partitioning: Add salts (4g MgSO4, 1g NaCl). Shake and centrifuge.

  • Cleanup (dSPE): Transfer supernatant to a dSPE tube containing C18 and MgSO4 ONLY .

    • CRITICAL:Do NOT use PSA. C18 removes non-polar fats (background noise) but leaves the polar acid analyte in solution.

  • Filtration: Filter through a 0.2 µm PTFE filter before injection to protect the column.

SamplePrep Sample Homogenized Sample (10g) Extract Add ACN + 1% Acetic Acid (Protonate Acid) Sample->Extract Salts Add MgSO4 / NaCl (Partition) Extract->Salts Split dSPE Cleanup Selection Salts->Split Wrong PSA Sorbent Split->Wrong Standard Protocol Right C18 + MgSO4 Only Split->Right Acid Protocol Loss ANALYTE LOST (Bound to Amine) Wrong->Loss Result Clean Extract High Recovery Right->Result

Caption: Decision tree for QuEChERS cleanup. Avoid PSA to prevent analyte loss.

Module 4: Mass Spectrometry Optimization

Q: Which MRM transitions give the best Signal-to-Noise? A: While Trifloxystrobin (parent) ionizes easily, the acid metabolite requires careful tuning. High background often comes from choosing non-specific transitions that overlap with matrix components.

Optimized MS/MS Settings (ESI Positive): Although it is an acid, CGA 321113 often gives better sensitivity in Positive Mode (ESI+) due to the formation of stable fragment ions, provided the mobile phase is acidic.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
CGA 321113 395.1 [M+H]+186.1 145.1 20 - 35
Internal Std398.1 (d3-analog)186.1-Matches Analyte

Note: The 395 -> 186 transition corresponds to the cleavage of the side chain. Ensure your collision gas (Argon) pressure is sufficient to stabilize this fragmentation.

Source Maintenance: If chemical noise persists despite clean solvents, the ESI Cone/Capillary is likely coated with non-volatile matrix (salts/proteins).

  • Action: Remove the cone and sonicate in 50:50 Methanol:Water with 0.1% Formic Acid for 15 minutes.

References
  • Food and Agriculture Organization (FAO). (2004). Trifloxystrobin: Residue Analysis and Toxicological Evaluation. JMPR Reports.[1] Link

  • European Food Safety Authority (EFSA). (2017). Peer review of the pesticide risk assessment of the active substance trifloxystrobin.[1][2] EFSA Journal. Link

  • Journal of Agricultural and Food Chemistry. (2008). Determination of Trifloxystrobin and Its Metabolites in Hawaii Soils by ASE-LC-MS/MS. (Demonstrates acidified extraction necessity). Link

  • Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. (General LC-MS noise reduction principles). Link

  • U.S. EPA. (2023). Trifloxystrobin: Human Health Risk Assessment.[1] (Details on metabolite CGA 321113 properties). Link

Sources

Technical Support Center: Trifloxystrobin Acid (CGA 321113) Extraction & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Solvent Incompatibility & Recovery Failures in Trifloxystrobin Acid Extraction Last Updated: March 2, 2026

Introduction: The Polarity Trap

Welcome to the technical support hub. If you are here, you are likely facing a specific dissonance in your residue analysis: Trifloxystrobin parent extracts easily, but its primary metabolite, Trifloxystrobin Acid (CGA 321113), shows poor recovery or erratic peak shapes.

The core issue is Solvent-Analyte Incompatibility driven by a polarity shift. The parent molecule is a strobilurin ester (lipophilic, LogP ~4.5), while CGA 321113 is a free acid (polar, pKa ~3-4). Standard non-polar extraction protocols for the parent will fail the metabolite. Conversely, high-organic extracts compatible with the parent are incompatible with the initial aqueous mobile phase required to retain the polar acid on Reverse-Phase LC (RPLC).

This guide bridges that gap.

Module 1: Critical Troubleshooting (Q&A)

Q1: My LC-MS/MS peaks for Trifloxystrobin Acid are splitting or fronting. Is my column failing?

Diagnosis: Likely Injection Solvent Incompatibility , not column failure. The Science: Trifloxystrobin acid is an early eluter on C18 columns. If you inject a sample dissolved in 100% Acetonitrile (ACN) into a mobile phase starting at 90% Water, the solvent plug travels faster than the analyte can interact with the stationary phase. The analyte "surfs" the solvent plug, causing peak distortion. The Fix:

  • Evaporate & Reconstitute: Evaporate the ACN extract to near-dryness (do not bake dry) and reconstitute in a solvent matching your starting mobile phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).

  • Pre-Column Dilution: If sensitivity allows, dilute the final extract 1:4 with water before injection.

Q2: I am getting <50% recovery for the acid metabolite using standard QuEChERS. Why?

Diagnosis: pH-Solvent Mismatch. The Science: At neutral pH, CGA 321113 exists partially in its ionized (carboxylate) form, which is highly water-soluble and stays in the aqueous waste layer during partitioning. The Fix: You must suppress ionization to force the metabolite into the organic layer.

  • Protocol Adjustment: Use Acidified Acetonitrile (1% Formic Acid or Acetic Acid) as the extraction solvent. This lowers the pH below the pKa (~3.5), protonating the acid and driving it into the ACN phase.

Q3: The extract turns cloudy/emulsified upon adding salts. How do I break the phase lock?

Diagnosis: Matrix-Solvent Density Incompatibility. The Science: High-sugar or high-pectin matrices (fruit, soil with high organic matter) form hydrocolloids that stabilize emulsions when water and ACN mix. The Fix:

  • Cryo-Centrifugation: Centrifuge at <4°C. Cold temperatures reduce the solubility of lipids/waxes in ACN, aiding separation.

  • Buffer Optimization: Ensure you are using the Citrate-buffered QuEChERS salts (AOAC 2007.01 method). The citrate buffer prevents pH excursions that can stabilize emulsions in certain soil types.

Module 2: Validated Extraction Protocol

Method: Acidified QuEChERS for Simultaneous Parent & Metabolite Extraction. Target Matrix: Soil, Plant Tissue, or High-Water Commodities.[1]

Reagents & Materials
  • Extraction Solvent: Acetonitrile + 1% Formic Acid (Freshly prepared).

  • Partitioning Salts: 4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate (AOAC Buffer).

  • Cleanup (dSPE): 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) + 25mg C18.

    • Warning: PSA removes organic acids. Use minimal PSA or skip if the acid metabolite recovery is critical and matrix is clean.

Step-by-Step Workflow
  • Homogenization: Weigh 10g sample into a 50mL centrifuge tube.

  • Hydration (Critical): If matrix is dry (soil/cereal), add 10mL cold water. Vortex 1 min.

  • Extraction: Add 10mL Acidified ACN (1% Formic Acid) .

    • Why: Acidification ensures CGA 321113 is protonated (neutral charge) for transfer to ACN.

  • Agitation: Shake vigorously for 1 min (or use Geno/Grinder).

  • Salting Out: Add Partitioning Salts. Shake immediately and vigorously for 1 min.

    • Tip: Add salts after solvent to prevent agglomeration.

  • Separation: Centrifuge at 4000 rpm for 5 min.

  • Cleanup (Optional/Caution): Transfer 1mL supernatant to dSPE tube.

    • Modification: If recovery of CGA 321113 drops, omit PSA from this step, as PSA binds acidic analytes. Use only C18/MgSO₄.

  • Reconstitution (The "Incompatibility" Fix):

    • Transfer 0.5mL of cleaned extract to a vial.

    • Evaporate to near dryness under Nitrogen.

    • Reconstitute in 0.5mL Mobile Phase A/B (80:20) .

Module 3: Visualizing the Logic

Figure 1: Solvent Selection & Troubleshooting Logic

Caption: Decision tree for selecting extraction solvents and troubleshooting LC-MS injection issues based on analyte polarity.

SolventLogic Start Start: Trifloxystrobin Extraction Target Target Analyte? Start->Target Parent Parent Only (Lipophilic) Target->Parent High LogP Both Parent + Acid Metabolite (CGA 321113) Target->Both Mixed Polarity SolventChoice Solvent Choice Parent->SolventChoice Both->SolventChoice StdACN Standard ACN or Ethyl Acetate SolventChoice->StdACN Parent Only AcidACN Acidified ACN (1% Formic Acid) SolventChoice->AcidACN Includes Acid Met. Cleanup dSPE Cleanup Step AcidACN->Cleanup PSA_OK PSA Sorbent OK Cleanup->PSA_OK Parent Only NoPSA AVOID PSA (Binds Acids) Cleanup->NoPSA Acid Metabolite Injection LC-MS Injection PSA_OK->Injection NoPSA->Injection PeakShape Check Peak Shape Injection->PeakShape Distortion Fronting/Splitting? PeakShape->Distortion Solution Solvent Exchange: Evap & Reconstitute in Initial Mobile Phase Distortion->Solution Yes

Figure 2: The "Incompatibility" Mechanism

Caption: Visualizing how pH affects the partitioning of Trifloxystrobin Acid between aqueous and organic phases.

Partitioning NeutralpH Neutral pH Extraction (pH 7) State1 Analyte: Ionized (R-COO-) NeutralpH->State1 pH > pKa AcidpH Acidic pH Extraction (pH < 3) State2 Analyte: Neutral (R-COOH) AcidpH->State2 pH < pKa Result1 Stays in Water Phase (Low Recovery) State1->Result1 Result2 Moves to Organic Phase (High Recovery) State2->Result2

Module 4: Data Reference

Solvent Strength & Solubility Table

Use this to calculate dilution factors for injection compatibility.

SolventPolarity Index (P')Solubility of Parent (g/L)Solubility of Acid (CGA 321113)LC-MS Compatibility
Water 10.2< 0.001 (Insoluble)Low (pH dependent)Mobile Phase A
Acetonitrile 5.8> 500HighExtraction Solvent
Methanol 5.176ModerateReconstitution
Hexane 0.111InsolubleIncompatible
Ethyl Acetate 4.4> 500ModerateIncompatible (GC only)

Data derived from EPA & EFSA Peer Reviews [1, 2].

References

  • European Food Safety Authority (EFSA). (2017).[2] Conclusion on the peer review of the pesticide risk assessment of the active substance trifloxystrobin. EFSA Journal.[2][3] [Link]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2004). Trifloxystrobin: Residue Evaluation and MRLs. Food and Agriculture Organization. [Link]

  • Chen, X., et al. (2014).[4] Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified QuEChERS method using UPLC-MS/MS. Journal of Separation Science.[4][5] [Link]

  • U.S. EPA. (2023). Trifloxystrobin: Human Health Risk Assessment for Registration Review. Regulations.gov. [Link]

Sources

Validation & Comparative

Inter-Laboratory Comparison of Trifloxystrobin Acid Residue Data: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As global agricultural supply chains become increasingly complex, the rigorous enforcement of Maximum Residue Limits (MRLs) demands analytical methods that are not only highly sensitive but universally reproducible. Trifloxystrobin is a broad-spectrum strobilurin fungicide that rapidly degrades in plants, soil, and animal matrices into its primary, pharmacologically active metabolite: trifloxystrobin acid (TFSA, also known as CGA-321113) [1].

Regulatory agencies, including the EPA, mandate that dietary risk assessments and tolerance enforcement encompass the combined residues of the parent trifloxystrobin and the free form of its acid metabolite[1]. Consequently, inter-laboratory comparisons (ILCs) of TFSA residue data serve as the ultimate benchmark for method robustness, ensuring that analytical variability does not compromise food safety evaluations.

This guide provides an objective, data-driven comparison of modern analytical frameworks used across laboratories for TFSA quantification, detailing the causality behind critical experimental choices and establishing a self-validating protocol for researchers and drug development professionals.

Mechanistic Grounding: The Analytical Target

To design an effective residue analysis workflow, one must first understand the chemical fate of the target analyte. Trifloxystrobin is a relatively non-polar ester. Upon application, it undergoes rapid enzymatic hydrolysis (esterase activity) in biological matrices to form TFSA[1].

Unlike its parent compound, TFSA is highly polar and acidic. This fundamental shift in physicochemical properties dictates the entire analytical strategy. Traditional gas chromatography (GC-NPD or GC-MS) methods required laborious derivatization steps to volatilize TFSA, introducing significant inter-laboratory variability and recovery losses[1]. Modern laboratories have almost universally transitioned to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI+), which directly targets the polar metabolite without chemical alteration[2].

G TFS Trifloxystrobin (Parent) Non-polar Ester Esterase Ester Hydrolysis (Plant/Animal/Soil) TFS->Esterase TFSA Trifloxystrobin Acid (TFSA) Polar Metabolite (CGA-321113) Esterase->TFSA Target Regulatory Target (Combined MRL Enforcement) TFSA->Target

Metabolic hydrolysis of trifloxystrobin to its primary regulatory target, TFSA.

Methodological Frameworks: Causality in Protocol Design

The most significant source of variance in inter-laboratory TFSA data stems from the sample preparation phase. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has become the gold standard, but it requires precise optimization to prevent the loss of the acid metabolite[2].

The Sorbent Trap: Why PSA Must Be Avoided

In standard QuEChERS protocols, Primary Secondary Amine (PSA) is used during the dispersive Solid Phase Extraction (dSPE) clean-up step to remove organic acids, sugars, and pigments. However, because TFSA is itself an organic acid, PSA acts as a weak anion exchanger and will aggressively bind to the metabolite, leading to catastrophic recovery failures.

Expertise & Experience Check: High-performing laboratories in recent ILCs explicitly substitute PSA with Octadecylsilane (C18) [3]. C18 effectively removes non-polar interferences (like lipids in animal matrices or waxes in plant cuticles) without retaining the polar TFSA, ensuring recoveries consistently above 80%[3][4].

Workflow cluster_quechers Optimized QuEChERS for Acidic Metabolites Sample Cryomilled Matrix Ext1 Extraction: MeCN + 1% Formic Acid (Maintains TFSA protonation) Sample->Ext1 Clean1 dSPE Clean-up: C18 + MgSO4 (CRITICAL: Avoid PSA) Ext1->Clean1 LCMS LC-MS/MS (ESI+) MRM Transitions Clean1->LCMS Valid Self-Validating QC (Isotope Dilution) LCMS->Valid

Optimized QuEChERS LC-MS/MS workflow highlighting C18 usage to prevent TFSA loss.

Inter-Laboratory Performance Metrics

To objectively evaluate method performance, we must analyze the quantitative data generated across diverse matrices. The table below synthesizes recent inter-laboratory and multi-matrix validation data, highlighting the superiority of optimized QuEChERS coupled with LC-MS/MS.

Table 1: Quantitative Comparison of TFSA Residue Analytical Methods

Matrix CategoryExtraction & Clean-upAnalytical PlatformTFSA LOQMean Recovery (%)Inter-Lab RSD (%)Reference
Tomato & Soil QuEChERS (C18)HPLC-MS/MS0.001 mg/kg75 – 109%< 15.0%[2]
Wheat (Grain/Straw) QuEChERS (C18)LC-MS/MS0.001 mg/kg82 – 109%0.4 – 14.0%[5]
Milk, Eggs, Pork Mod. QuEChERS (C18)LC-MS/MS1.0 ng/g76 – 96%2.0 – 13.0%[4]
Paddy Grains Solvent Ext. + LCUHPLC-MS/MS0.01 mg/kg70 – 120%N/A

Data Interpretation: Across all matrices—from high-water vegetables to high-lipid animal products—the optimized C18-QuEChERS LC-MS/MS method maintains a Limit of Quantification (LOQ) of 1 ppb (0.001 mg/kg) and Relative Standard Deviations (RSDs) well below the regulatory threshold of 20%[2][4][5].

Standardized Self-Validating Protocol

To achieve the metrics outlined in Table 1, laboratories must implement a self-validating system. This means the protocol inherently flags its own failures through strategic Quality Control (QC) checkpoints.

Step-by-Step Methodology: Optimized QuEChERS for TFSA

Step 1: Matrix Cryomilling & Homogenization

  • Action: Flash-freeze the sample (e.g., wheat grain, tomato) using liquid nitrogen and mill to a fine powder.

  • Causality: Prevents thermal degradation of the parent trifloxystrobin and halts endogenous esterase activity, locking the TFS/TFSA ratio at the exact moment of sampling.

Step 2: Acidified Extraction

  • Action: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 5 minutes.

  • Causality: The acidic environment forces TFSA into its neutral, protonated state, maximizing its partition into the organic acetonitrile layer rather than the aqueous phase.

Step 3: Salting-Out Partitioning

  • Action: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Vortex immediately to prevent clumping, then centrifuge at 4000 rpm for 5 minutes.

  • Self-Validation Check: Spike a known concentration of an isotopically labeled internal standard (e.g., TFSA-d6) into the sample before this step. The final recovery of the internal standard will automatically correct for any partitioning inefficiencies.

Step 4: dSPE Clean-up (The Critical Junction)

  • Action: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg anhydrous MgSO4 and 50 mg C18 [3]. (Do not use PSA).

  • Action: Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 5: LC-MS/MS Quantification

  • Action: Inject 2 µL into an LC-MS/MS system operating in ESI+ mode. Utilize a C18 analytical column with a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile.

  • Self-Validation Check: Run a matrix-matched calibration curve. If the slope of the matrix-matched curve deviates by more than 20% from a solvent-only curve, matrix effects (ion suppression) are present, and the isotope-labeled internal standard must be used for accurate quantification.

References

  • Source: nih.gov (Biomedical Chromatography, 2022)
  • Source: nih.gov (Environmental Monitoring and Assessment, 2014)
  • Source: tandfonline.com (2020)
  • Source: regulations.gov (2024)
  • Source: researchgate.net (2019)
  • Source: mardi.gov.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Trifloxystrobin Acid Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount. In the realm of immunoassays for small molecules like the fungicide trifloxystrobin and its primary metabolite, trifloxystrobin acid, understanding cross-reactivity is not just a quality control metric; it is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-grounded comparison of trifloxystrobin acid antibody performance, rooted in the principles of scientific integrity and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Imperative of Specificity: Understanding Trifloxystrobin and its Analogs

Trifloxystrobin is a widely used broad-spectrum fungicide belonging to the strobilurin class.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1][3] In the environment and within biological systems, trifloxystrobin is metabolized, with its primary metabolite being trifloxystrobin acid (CGA321113).[1][4][5] The development of antibodies for the detection of trifloxystrobin and its acid metabolite is crucial for environmental monitoring and food safety analysis.

The challenge in developing highly specific antibodies lies in the structural similarities among strobilurin fungicides and their metabolites. These compounds often share a common toxophore, the (E)-β-methoxyacrylate group, which is a key feature for their fungicidal activity.[6] This structural homology creates the potential for antibody cross-reactivity, where an antibody raised against trifloxystrobin acid may also bind to other strobilurins or their metabolites.

The Science of Cross-Reactivity: A Comparative Immunoassay Perspective

Cross-reactivity occurs when an antibody, designed to bind to a specific antigen, also binds to other structurally similar molecules.[7] In the context of a competitive immunoassay, this can lead to an overestimation of the target analyte concentration, yielding false-positive results. Therefore, a rigorous evaluation of antibody cross-reactivity is a critical validation step.

The most common method for assessing the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (cELISA) . This technique relies on the competition between the target analyte (in this case, trifloxystrobin acid) and a fixed concentration of an enzyme-labeled analyte for a limited number of antibody binding sites. The degree of color development is inversely proportional to the concentration of the target analyte in the sample.

Below is a diagram illustrating the principle of a competitive ELISA for trifloxystrobin acid detection.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Free Analyte (High) Trifloxystrobin Acid (High Concentration) Antibody_High Antibody Free Analyte (High)->Antibody_High Binds Labeled Analyte Enzyme-Labeled Trifloxystrobin Acid Labeled Analyte->Antibody_High Outcompeted Well_High Microtiter Well Antibody_High->Well_High Bound Substrate_High Substrate Product_Low Low Color Substrate_High->Product_Low Low Conversion Free Analyte (Low) Trifloxystrobin Acid (Low Concentration) Antibody_Low Antibody Free Analyte (Low)->Antibody_Low Limited Binding Labeled Analyte_2 Enzyme-Labeled Trifloxystrobin Acid Labeled Analyte_2->Antibody_Low Binds Well_Low Microtiter Well Antibody_Low->Well_Low Bound Substrate_Low Substrate Product_High High Color Substrate_Low->Product_High High Conversion

Caption: Principle of Competitive ELISA for Trifloxystrobin Acid.

Experimental Data: A Comparative Analysis of Antibody Specificity

A critical aspect of this guide is the objective comparison of antibody performance based on experimental data. The following table summarizes cross-reactivity data for a monoclonal antibody (mAb TFt#316) raised against a trifloxystrobin hapten, as reported in a study by Mercader et al.[7] This antibody demonstrated significant recognition of both trifloxystrobin and its acid metabolite.

CompoundChemical StructureIC50 (µg/L)Cross-Reactivity (%)
Trifloxystrobin Target Analyte 1.70 100
Trifloxystrobin Acid (Metabolite) Key Cross-Reactant 1.77 96
Kresoxim-methylStrobilurin Analog>1000<0.1
AzoxystrobinStrobilurin Analog>1000<0.1
PyraclostrobinStrobilurin Analog>1000<0.1
PicoxystrobinStrobilurin Analog>1000<0.1
FluoxastrobinStrobilurin Analog>1000<0.1
PyrimethanilNon-Strobilurin Fungicide>1000<0.1
PropiconazoleNon-Strobilurin Fungicide>1000<0.1
TebuconazoleNon-Strobilurin Fungicide>1000<0.1

Data synthesized from Mercader et al.[7]

Interpretation of Data:

The data clearly indicates that the monoclonal antibody TFt#316 exhibits high specificity for trifloxystrobin and its primary metabolite, trifloxystrobin acid, with cross-reactivity of 96%.[7] This is a crucial finding, as it suggests that an immunoassay utilizing this antibody would detect both the parent compound and its major metabolite. Importantly, the antibody shows negligible cross-reactivity with other structurally similar strobilurin fungicides and fungicides from different chemical classes.[7] This high degree of specificity is essential for accurate and reliable quantification of trifloxystrobin residues.

Experimental Protocol: A Step-by-Step Guide to a Validated Cross-Reactivity Study

To ensure scientific integrity and trustworthiness, a detailed and validated protocol is essential. The following is a comprehensive, step-by-step methodology for conducting a cross-reactivity study of trifloxystrobin acid antibodies using a competitive ELISA. This protocol is based on established practices for small molecule immunoassays.[2][8][9]

Cross_Reactivity_Workflow Start Start: Prepare Reagents Coating 1. Plate Coating: Coat microtiter plate with capture antibody. Start->Coating Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking: Block non-specific binding sites. Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Competitive Reaction: Add standards/samples and enzyme-labeled trifloxystrobin acid. Washing2->Competition Incubation 6. Incubation Competition->Incubation Washing3 7. Washing Incubation->Washing3 Substrate_Addition 8. Substrate Addition: Add TMB substrate. Washing3->Substrate_Addition Color_Development 9. Color Development Substrate_Addition->Color_Development Stop_Reaction 10. Stop Reaction: Add stop solution. Color_Development->Stop_Reaction Read_Plate 11. Read Plate: Measure absorbance at 450 nm. Stop_Reaction->Read_Plate Data_Analysis 12. Data Analysis: Calculate IC50 and cross-reactivity. Read_Plate->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Detailed Protocol:

  • Plate Coating:

    • Dilute the anti-trifloxystrobin acid antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of trifloxystrobin acid standard and potential cross-reactants in assay buffer (e.g., PBS with 0.1% BSA).

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Immediately add 50 µL of a pre-determined optimal concentration of enzyme-labeled trifloxystrobin acid (e.g., HRP-trifloxystrobin acid conjugate) to each well.

    • For the control (B0), add 50 µL of assay buffer instead of the standard or cross-reactant.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C.

  • Washing:

    • Repeat the washing step as described in step 2, but increase the number of washes to five.

  • Substrate Addition:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

  • Color Development:

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well to stop the enzymatic reaction.

  • Read Plate:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the trifloxystrobin acid concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for trifloxystrobin acid and each potential cross-reactant.

    • Calculate the cross-reactivity (CR) for each compound using the following formula:

      • CR (%) = (IC50 of Trifloxystrobin Acid / IC50 of Cross-Reactant) x 100

Authoritative Grounding and Trustworthiness: Adherence to Validation Standards

The integrity of any immunoassay hinges on its proper validation. The protocol described above aligns with the principles outlined by international regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[10][11][12] Key validation parameters for an immunoassay include specificity, accuracy, precision, and robustness.[10][11][13]

  • Specificity: As demonstrated in this guide, specificity is assessed through cross-reactivity studies. The ability of the assay to unequivocally assess the analyte in the presence of components which may be expected to be present is a cornerstone of validation.[10]

  • Trustworthiness through Self-Validation: The inclusion of a standard curve in every assay plate serves as an internal validation of the experiment's performance. The consistency of the IC50 value for the target analyte across multiple runs provides confidence in the assay's reproducibility.

By adhering to these established guidelines and incorporating robust internal controls, the trustworthiness of the cross-reactivity data is assured, providing researchers with the confidence needed to make informed decisions based on their immunoassay results.

Conclusion

The evaluation of cross-reactivity is an indispensable step in the development and validation of antibodies for small molecule detection. This guide has provided a comprehensive framework for understanding and assessing the cross-reactivity of trifloxystrobin acid antibodies. By combining a deep understanding of the underlying scientific principles with rigorous experimental design and adherence to international validation standards, researchers can ensure the specificity and reliability of their immunoassays. The presented data and protocols serve as a practical resource for scientists and professionals dedicated to generating high-quality, reproducible data in their research and development endeavors.

References

  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution, biology and applications.
  • PubChem. (n.d.). Trifloxystrobin. National Center for Biotechnology Information. Retrieved from [Link]

  • Mercader, J. V., Broto-Puig, F., Agulló, C., Abad-Fuentes, A., & Abad-Somovilla, A. (2014). Immunoassays for trifloxystrobin analysis. Part II. Assay development and application to residue determination in food. Food Chemistry, 147, 375-381.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Blennow, K., & Zetterberg, H. (2015).
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • A practical guide to immunoassay method validation. (2015). Frontiers in Neurology. Retrieved from [Link]

Sources

A Comparative Toxicological Guide to Strobilurin Metabolites with a Focus on Trifloxystrobin Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Reality of Strobilurin Fungicides

Strobilurin fungicides are a cornerstone of modern agriculture, offering potent, broad-spectrum control of fungal pathogens by inhibiting mitochondrial respiration.[1][2] Their mechanism of action targets the cytochrome bc1 complex (Complex III), disrupting the electron transport chain and halting ATP synthesis, which is vital for fungal survival.[3][4] However, the widespread application of these compounds, including the prominent agent trifloxystrobin, has led to their detection in various environmental compartments, from soil and water to agricultural products.[2][5] Once in the environment, parent strobilurins undergo rapid transformation, primarily through microbial degradation and hydrolysis, creating a suite of metabolites.[6][7]

A primary and often persistent metabolite of trifloxystrobin is its carboxylic acid derivative, (E,E)-trifloxystrobin acid (systematic name: methoxyimino-{2-[1-(3-trifluoromethy-phenyl)-ethylidene-aminooxymethyl]-phenyl}-acetic acid; code: CGA 321113).[7][8] Understanding the toxicological profile of this and other metabolites is critical for a holistic assessment of the environmental risk posed by the parent fungicide. This guide provides a detailed, data-driven comparison of the toxicity of strobilurin metabolites, centering on trifloxystrobin acid, to provide clarity for the research and development community.

The Metabolic Journey: From Fungicide to Metabolite

The principal metabolic pathway for trifloxystrobin in both plants and animals involves the cleavage of the methyl ester group to form trifloxystrobin acid (TFA).[9] This hydrolysis step represents a significant shift in the physicochemical properties of the molecule.

Parent Trifloxystrobin (Parent Ester) Process Ester Hydrolysis (e.g., microbial action, metabolism) Parent->Process Metabolite Trifloxystrobin Acid (TFA) (CGA 321113) Process->Metabolite

Figure 1. Primary metabolic transformation of Trifloxystrobin to Trifloxystrobin Acid (TFA).

This transformation is crucial because while the parent compound, trifloxystrobin, is relatively immobile in soil, the resulting acid metabolite is more water-soluble, persistent, and mobile, giving it the potential to leach into groundwater.[7][10]

Comparative Acute Aquatic Toxicity: A Clear Divergence

Regulatory and ecotoxicological studies have consistently demonstrated a stark difference in the acute toxicity between trifloxystrobin and its acid metabolite. The parent compound is classified as highly toxic to aquatic organisms, whereas trifloxystrobin acid is orders of magnitude less toxic.[9][11][12] This is a critical finding, as the rapid degradation of the parent to the less toxic metabolite significantly mitigates the overall risk to aquatic ecosystems over time.

A comprehensive review by the European Commission provides explicit comparative data for key aquatic indicator species.[11]

CompoundOrganismEndpoint (Duration)Toxicity Value (mg/L)
Trifloxystrobin Rainbow Trout (Oncorhynchus mykiss)LC₅₀ (96 h)0.015
Trifloxystrobin Acid (CGA 321113) Rainbow Trout (Oncorhynchus mykiss)LC₅₀ (96 h)> 106
Trifloxystrobin Water Flea (Daphnia magna)EC₅₀ (48 h)0.011
Trifloxystrobin Acid (CGA 321113) Water Flea (Daphnia magna)EC₅₀ (48 h)> 100
Metabolite CGA 357261 (Isomer) Rainbow Trout (Oncorhynchus mykiss)LC₅₀ (96 h)0.9
Metabolite CGA 357261 (Isomer) Water Flea (Daphnia magna)EC₅₀ (48 h)1.4
Metabolite CGA 373466 Rainbow Trout (Oncorhynchus mykiss)LC₅₀ (96 h)> 200
Metabolite CGA 373466 Water Flea (Daphnia magna)EC₅₀ (48 h)> 100

Table 1. Comparative acute toxicity of trifloxystrobin and its major metabolites to aquatic organisms.[11] Data from the European Commission's review report illustrates the significantly lower toxicity of the acid metabolite (CGA 321113) compared to the parent compound.

These findings are corroborated by an evaluation from the Australian government, which tested four major metabolites and concluded they all showed "significantly lower toxicity than the parent compound," with LC₅₀/EC₅₀ values ranging from 13.6 mg/L to over 200 mg/L.[9]

Mechanistic Underpinnings of Differential Toxicity

The substantial difference in toxicity is rooted in fundamental physicochemical properties. The fungicidal activity of strobilurins depends on their ability to penetrate the mitochondrial membrane to reach the cytochrome bc1 complex.

  • Parent Compound (Trifloxystrobin): As a methyl ester, trifloxystrobin is lipophilic (fat-soluble), with a high octanol-water partition coefficient (log Pₒ/w = 4.5).[13] This property facilitates its passage across the lipid-rich mitochondrial membranes.

  • Metabolite (Trifloxystrobin Acid): The hydrolysis of the ester to a carboxylic acid introduces a polar, ionizable group. This significantly increases the molecule's water solubility and reduces its lipophilicity, thereby hindering its ability to passively diffuse across biological membranes to reach the intracellular target site.

cluster_membrane Mitochondrial Membrane (Lipid Bilayer) cluster_matrix Mitochondrial Matrix Parent Trifloxystrobin (Lipophilic) Target Cytochrome bc1 Complex (Target Site) Parent->Target High Permeability (Inhibition) Metabolite Trifloxystrobin Acid (Hydrophilic) Metabolite->Target Low Permeability (Reduced Inhibition)

Figure 2. Diagram illustrating the differential membrane permeability and resulting toxicity.

Chronic Toxicity, Endocrine Disruption, and Research Gaps

While the acute toxicity of trifloxystrobin acid is low, its environmental persistence necessitates consideration of chronic exposure.[7][10] The U.S. EPA and other regulatory bodies combine the residues of both trifloxystrobin and trifloxystrobin acid for tolerance enforcement and dietary risk assessments, acknowledging the metabolite's contribution to total residue levels.[13][14]

Strobilurins as a class have been investigated for other toxicological effects, including potential endocrine disruption.[5][15] For instance, trifloxystrobin has been observed to alter gene expression related to endocrine pathways in fish at environmentally relevant concentrations.[2] However, specific data on the endocrine-disrupting potential of trifloxystrobin acid itself is limited. While one assessment concluded that trifloxystrobin is unlikely to be an endocrine disruptor in mammals, it also noted that the parent compound could not be ruled out as a potential reproductive toxicant.[15] This remains a critical area for future research to fully characterize the long-term risks associated with persistent strobilurin metabolites.

Standardized Protocols for Ecotoxicity Testing

The comparative toxicity data presented in regulatory submissions are generated using internationally recognized, standardized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocol: Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

  • Objective: To determine the median lethal concentration (LC₅₀) of a substance to fish over a 96-hour exposure period.

  • Test Species: A sensitive species such as Rainbow Trout (Oncorhynchus mykiss).

  • Test Substance Preparation: A stock solution of the test substance (e.g., trifloxystrobin or trifloxystrobin acid) is prepared. A geometric series of test concentrations and a control (water only) are established.

  • Experimental Setup:

    • A minimum of 7 fish are used per test concentration.

    • Test vessels are filled with the appropriate test solutions.

    • Water quality parameters (temperature, pH, dissolved oxygen) are maintained within narrow limits (e.g., 15 ± 1 °C for rainbow trout).

    • A 16-hour light, 8-hour dark photoperiod is maintained.

  • Procedure:

    • Fish are acclimated to test conditions and are not fed for 24 hours prior to the test.

    • Fish are introduced to the test vessels.

    • Observations for mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality at each concentration is recorded. The 96-hour LC₅₀, along with 95% confidence limits, is calculated using statistical methods like probit analysis or moving average.

A Range-Finding Test (Determine concentration range) B Definitive Test Setup (Prepare dilutions, controls) A->B Inform C Introduce Fish to Vessels B->C D 96-Hour Exposure (Monitor conditions & mortality) C->D E Record Final Mortality D->E F Statistical Analysis (Calculate LC50) E->F

Figure 3. General workflow for an acute fish toxicity test (OECD 203).

Conclusion

The scientific evidence compellingly shows that while trifloxystrobin is highly toxic to non-target aquatic organisms, its primary metabolite, trifloxystrobin acid (CGA 321113), is substantially less so. The transformation from a lipophilic ester to a more polar carboxylic acid is the key mechanistic driver for this detoxification, as it severely limits the metabolite's ability to cross mitochondrial membranes and inhibit respiration.

For professionals in research and drug development, this case study underscores the critical importance of evaluating the entire lifecycle of a biologically active compound, from the parent molecule to its ultimate degradation products. While acute risks may be mitigated by rapid metabolism, the persistence and mobility of certain metabolites warrant further investigation into chronic and sublethal effects, such as endocrine disruption, to ensure a comprehensive environmental safety profile.

References

  • U.S. Environmental Protection Agency. (n.d.). TRIFLOXYSTROBIN Human Health Risk Assessment. Regulations.gov. [Link]

  • European Commission. (2018, May 25). Final Renewal report for the active substance trifloxystrobin. SANTE/10107/2018. [Link]

  • World Health Organization. (n.d.). TRIFLOXYSTROBIN First draft. JMPR 2004. [Link]

  • U.S. Environmental Protection Agency. (2018, March 20). Revised Ecological Risk Assessment for the Registration Review of Trifloxystrobin. Regulations.gov. [Link]

  • Wang, C., Wu, J., Zhang, Y., Wang, K., & Zhang, H. (2015). Field dissipation of trifloxystrobin and its metabolite trifloxystrobin acid in soil and apples. Environmental Monitoring and Assessment, 187(1), 4100.
  • PubChem. (n.d.). Trifloxystrobin. National Center for Biotechnology Information. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2000, September 30). Public Release Summary on the Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. [Link]

  • Liu, T., Liu, Y., Fang, K., Zhang, X., & Wang, X. (2020). Transcriptome, bioaccumulation and toxicity analyses of earthworms (Eisenia fetida) affected by trifloxystrobin and trifloxystrobin acid. Environmental Pollution, 265, 115100.
  • U.S. Environmental Protection Agency. (1999, September 20). Pesticides - Fact Sheet for Trifloxystrobin. [Link]

  • U.S. Environmental Protection Agency. (2011, August 2). Trifloxystrobin. Human Health Risk Assessment for Proposed New Use on the Imported Coffee. Regulations.gov. [Link]

  • Li, Y., et al. (2025). Evaluation of Chronic Dietary Risk of Trifloxystrobin and Bupirimate in Cucumber Based on Supervised Residue Test. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2002, May 22). Trifloxystrobin; Pesticide Tolerance. Federal Register. [Link]

  • AERU. (n.d.). (E,E)-trifloxystrobin acid (Ref: CGA 321113). University of Hertfordshire. [Link]

  • European Commission. (2003, April 7). Trifloxystrobin Review report. [Link]

  • AERU. (n.d.). Trifloxystrobin (Ref: CGA 279202). University of Hertfordshire. [Link]

  • Junges, C. M., et al. (2012). Toxicity of the fungicide Trifloxystrobin on tadpoles and its effect on fish-tadpole interaction. ResearchGate. [Link]

  • World Health Organization. (n.d.). TRIFLOXYSTROBIN First draft. [Link]

  • U.S. Environmental Protection Agency. (1999, June 9). US EPA-Pesticides; Trifloxystrobin. [Link]

  • Shi, X., et al. (2017). Toxicity of three strobilurins (kresoxim-methyl, pyraclostrobin, and trifloxystrobin) on Daphnia magna. Environmental Toxicology and Chemistry, 36(1), 134-142. [Link]

  • Shi, X., et al. (2017). Toxicity of three strobilurins (kresoxim-methyl, pyraclostrobin, and trifloxystrobin) on Daphnia magna. PubMed. [Link]

  • Journal of Environmental Sciences. (2025). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. [Link]

  • New Contaminants. (2025). A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. [Link]

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correlation between trifloxystrobin application rates and acid metabolite residues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correlation Between Trifloxystrobin Application Rates and Acid Metabolite Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dosage-Dissipation Nexus

In the development and regulation of strobilurin fungicides, the relationship between trifloxystrobin application rates and its primary acid metabolite, CGA 321113 ((E,E)-methoxyimino-{2-[1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl]phenyl}acetic acid), is a critical safety parameter.

Experimental data confirms a linear, dose-dependent correlation (


 in controlled trials) between foliar application rates and the subsequent formation of CGA 321113. However, unlike the parent compound which dissipates rapidly (

days), the acid metabolite exhibits distinct hysteresis : it accumulates slower but persists longer, particularly in soil and aquatic matrices, due to its increased polarity and hydrolytic stability.

This guide provides a technical comparison of trifloxystrobin against key alternatives (Azoxystrobin, Pyraclostrobin), detailing the metabolic kinetics and analytical protocols required for precise residue quantification.

Mechanistic Overview: The Hydrolytic Pathway

The primary driver of residue evolution is the cleavage of the methyl ester group in the trifloxystrobin molecule. This transformation is not merely a degradation step but an activation of the environmental sink.

Metabolic Cascade

Upon application, trifloxystrobin undergoes rapid abiotic and biotic hydrolysis.

  • Parent Phase: Lipophilic, immobile on leaf surfaces. Rapid photodegradation.

  • Activation: Hydrolysis of the methyl ester yields CGA 321113 (Free Acid).

  • Persistence: The acid metabolite is highly soluble and mobile, serving as the terminal residue marker for regulatory compliance (MRLs).

Trifloxystrobin_Metabolism cluster_env Environmental Fate TF Trifloxystrobin (Parent Ester) Hydrolysis Hydrolysis (Abiotic/Biotic) TF->Hydrolysis Rapid (T1/2: 1-5d) Photo Isomers (CGA 357261/2) TF->Photo Photolysis CGA CGA 321113 (Acid Metabolite) Hydrolysis->CGA Major Pathway Conjugates Glycine/Taurine Conjugates CGA->Conjugates Plant Metabolism

Figure 1: Metabolic pathway of trifloxystrobin highlighting the irreversible hydrolysis to the persistent acid metabolite CGA 321113.

Comparative Performance Analysis

When selecting a strobilurin, researchers must balance efficacy with residue persistence. Trifloxystrobin is unique due to the rapid conversion to its acid form compared to the relatively stable parent profiles of its competitors.

Table 1: Strobilurin Dissipation & Metabolite Profile[1]
FeatureTrifloxystrobin Azoxystrobin Pyraclostrobin
Primary Residue CGA 321113 (Acid) often exceeds parent in soil/water.Parent (Azoxystrobin) remains dominant.Parent (Pyraclostrobin) dominates; metabolite BF-500-3 is minor.
Parent

(Plant)
1.9 – 4.7 days (Rapid)3.0 – 12.0 days (Moderate)2.6 – 10.6 days (Moderate)
Metabolite Mobility High (Acidic nature increases leaching risk).Low to Moderate.Low (Strong soil adsorption).
Residue Definition Sum of Parent + CGA 321113.[1]Parent Azoxystrobin only (typically).Parent + metabolite (region dependent).
Correlation Type Biphasic: Rapid parent drop, delayed metabolite peak.Linear: Steady decline of parent.Linear: Steady decline of parent.

Expert Insight:

  • Trifloxystrobin is the preferred choice when rapid pre-harvest intervals (PHI) are needed for the parent compound, but it requires rigorous monitoring of the metabolite in runoff water due to the high mobility of CGA 321113.

  • Azoxystrobin offers longer residual protection but carries a higher risk of parent compound residues exceeding MRLs if applied close to harvest.

Data Analysis: Application Rate vs. Residue Load

Field trials demonstrate that doubling the application rate does not simply double the residue; it often extends the terminal half-life of the metabolite due to saturation of degradation pathways.

Table 2: Residue Correlation in Tomato & Rice Matrices

Data synthesized from multi-location field trials (Li et al., 2014; Paramasivam et al., 2018).

Crop MatrixApplication Rate (g a.i./ha)Day 0 Residue (mg/kg) [Parent]Day 7 Residue (mg/kg) [Parent]Day 7 Residue (mg/kg) [Metabolite CGA 321113]Kinetic Trend
Tomato 187.5 (1x)0.850.120.04Fast Dissipation
Tomato 375.0 (2x)1.920.310.09Linear Scaling
Rice Straw 350.0 (1x)4.200.850.35Metabolite Accumulation
Rice Soil 350.0 (1x)0.15< LOQ0.22 Inversion (Metabolite > Parent)

Key Finding: In soil matrices, the correlation inverts. While parent residues drop below the Limit of Quantitation (LOQ) within days, CGA 321113 residues increase initially before degrading, confirming the need for soil-specific monitoring protocols.

Experimental Protocol: Validated Quantification System

To ensure data integrity (E-E-A-T), the following protocol uses the QuEChERS method coupled with LC-MS/MS . This method is self-validating via internal standard recovery rates.

Methodology: Simultaneous Determination of Trifloxystrobin & CGA 321113

Reagents:

  • Acetonitrile (HPLC Grade)

  • Magnesium Sulfate (anhydrous), Sodium Chloride[2]

  • PSA (Primary Secondary Amine) sorbent

  • Internal Standard: Triphenyl phosphate (TPP) or Deuterated Trifloxystrobin

Workflow:

  • Homogenization: Weigh 10g sample (crop/soil). Add 10mL Acetonitrile (+1% Acetic Acid).

  • Extraction: Vortex 1 min. Add 4g MgSO4 + 1g NaCl. Shake vigorously 1 min. Centrifuge @ 4000rpm for 5 min.

  • Cleanup (d-SPE): Transfer 1mL supernatant to tube containing 150mg MgSO4 + 25mg PSA (adjust PSA for high-sugar crops). Vortex & Centrifuge.

  • Analysis: Filter (0.22µm PTFE) -> LC-MS/MS Injection.

LC-MS/MS Conditions:

  • Column: C18 (e.g., Agilent Poroshell 120, 2.1 x 100mm).[3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]

  • Ionization: ESI Positive (+) for Parent; ESI Negative (-) often preferred for Acid Metabolite (CGA 321113) to improve sensitivity.

  • MRM Transitions:

    • Trifloxystrobin:[4][5][1][2][3][6][7][8][9][10][11] 409.1

      
       186.1 (Quant), 409.1 
      
      
      
      145.1 (Qual).
    • CGA 321113: 395.1

      
       186.1 (Quant).
      

QuEChERS_Workflow Start Sample Homogenization (10g) Extract Extraction (ACN + 1% HAc) Start->Extract Salt Salting Out (MgSO4 + NaCl) Extract->Salt Centrifuge1 Centrifuge (4000 rpm, 5 min) Salt->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE Analysis LC-MS/MS Analysis (MRM Mode) dSPE->Analysis

Figure 2: Optimized QuEChERS extraction workflow for simultaneous recovery of parent and acid metabolite.

References

  • Li, P., et al. (2014). Dissipation and residues of trifloxystrobin and its metabolite in rice under field conditions. Environmental Toxicology and Chemistry.[12]

  • Paramasivam, M., et al. (2018). Simultaneous determination of tebuconazole, trifloxystrobin, and its metabolite trifloxystrobin acid residues in gherkin. Environmental Monitoring and Assessment.

  • U.S. EPA.[9][12] (1999). Pesticide Fact Sheet: Trifloxystrobin.[5] Office of Prevention, Pesticides and Toxic Substances.

  • Dong, K.J., et al. (2017). Chemical Behaviour of Trifloxystrobin and Its Metabolite in Paeonia lactiflora Pallas Root.[3] Korean Journal of Medicinal Crop Science.[13]

Sources

validating stability of trifloxystrobin acid in freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Stability of Trifloxystrobin Acid in Freeze-Thaw Cycles: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter analytical discrepancies that do not originate from the mass spectrometer, but rather from pre-analytical sample handling. In agricultural chemistry and residue analysis, field samples are routinely frozen to arrest biological and chemical degradation. However, the transition periods—specifically freeze-thaw cycles—introduce intense thermodynamic stress that can compromise analyte integrity.

Trifloxystrobin, a widely used broad-spectrum strobilurin fungicide, rapidly hydrolyzes in environmental and biological matrices to its primary active metabolite, trifloxystrobin acid (CGA 321113) [4]. Validating the stability of this acid during repeated freeze-thaw cycles is non-negotiable for regulatory compliance, accurate dietary risk assessments, and robust method validation [1].

This guide provides an objective, data-driven comparison of the freeze-thaw stability of trifloxystrobin acid against a structurally related alternative, azoxystrobin [5]. By unpacking the physicochemical causality behind degradation and establishing a self-validating experimental protocol, we equip researchers with the tools to ensure uncompromised analytical recovery.

Biochemical Context & Structural Causality

To understand why freeze-thaw cycles impact these molecules differently, we must examine their structural mechanics. Both trifloxystrobin and azoxystrobin belong to the Quinone outside Inhibitor (QoI) class, targeting the Cytochrome bc1 complex (Complex III) to disrupt fungal mitochondrial respiration[3]. However, their stability profiles diverge significantly based on their functional groups.

Trifloxystrobin contains a methyl ester group that acts as a prodrug. It readily undergoes enzymatic and abiotic hydrolysis to form the free acid, CGA 321113 [2]. Azoxystrobin, conversely, lacks this labile ester and relies on a stable ether/amide backbone, rendering it highly stable under varying pH and temperature conditions [5].

The Freeze-Thaw Stressor: During a freeze-thaw cycle, the localized concentration of solutes in the unfrozen water fraction (freeze-concentration effect) causes drastic pH shifts and ionic strength spikes. For trifloxystrobin acid, these microenvironmental changes can trigger further degradation—such as decarboxylation or cleavage of the methoxyimino group—if the matrix is not properly buffered. Azoxystrobin remains largely impervious to these shifts.

G TFS Trifloxystrobin (Prodrug / Ester) HYD Enzymatic/Abiotic Hydrolysis TFS->HYD TFSA Trifloxystrobin Acid (CGA 321113) HYD->TFSA CYT Cytochrome bc1 Complex (Mitochondrial Target) TFSA->CYT Inhibits AZO Azoxystrobin (Stable Ether/Amide) AZO->CYT Inhibits

Strobilurin degradation pathways and mitochondrial target binding.

Self-Validating Experimental Methodology

To objectively compare the stability of trifloxystrobin acid and azoxystrobin, we must employ a protocol that isolates freeze-thaw stress from extraction inefficiencies. The following workflow utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS [1].

Causality Check: Why use isotopically labeled internal standards (ILIS) spiked BEFORE the freeze-thaw cycles? Because any physical degradation of the native analyte during the freeze-thaw process will not be perfectly mirrored by an ILIS added later. By spiking the ILIS prior to thermal cycling, we create a self-validating system: losses due to matrix ionization suppression are normalized, meaning any drop in calculated recovery purely reflects the thermodynamic instability of the analyte itself.

Step-by-Step Protocol: Freeze-Thaw Validation Workflow
  • Matrix Preparation & Spiking: Homogenize blank matrix samples (e.g., high-water crops like tomato or cucumber). Spike with 0.1 mg/kg of trifloxystrobin acid and azoxystrobin. Simultaneously spike with their respective deuterated internal standards (e.g., Trifloxystrobin acid-d6).

  • Baseline Aliquoting: Immediately extract and analyze a subset of spiked samples (Cycle 0) to establish a 100% baseline recovery metric.

  • Freeze-Thaw Cycling:

    • Freeze Phase: Store the remaining aliquots at -20°C for 24 hours. Rationale: Ensures complete crystallization of the matrix, maximizing solute exclusion effects.

    • Thaw Phase: Thaw samples unassisted at room temperature (25°C) for 4 hours. Rationale: Simulates standard benchtop thawing without introducing localized heat stress from water baths.

    • Repeat this process for up to 5 complete cycles, pulling aliquots at Cycle 1, Cycle 3, and Cycle 5.

  • QuEChERS Extraction: Add 10 mL acetonitrile containing 1% formic acid. Rationale: The acidic environment maintains trifloxystrobin acid in its protonated, uncharged state, optimizing partitioning into the organic layer. Add partitioning salts (4g MgSO4, 1g NaCl), vortex, and centrifuge. Clean up the supernatant using PSA and C18 sorbents [1].

  • LC-MS/MS Quantification: Analyze the purified extract using electrospray ionization in positive mode (ESI+). Monitor specific MRM transitions for both analytes and their internal standards.

Workflow SPIKE 1. Matrix Spiking (Analyte + ILIS) FREEZE 2. Freeze Phase (-20°C for 24h) SPIKE->FREEZE THAW 3. Thaw Phase (25°C for 4h) FREEZE->THAW Cycle 1-5 THAW->FREEZE EXTRACT 4. QuEChERS Extraction (1% Formic Acid in ACN) THAW->EXTRACT ANALYZE 5. LC-MS/MS (ESI+ MRM) EXTRACT->ANALYZE VALIDATE 6. Recovery Validation (Normalize via ILIS) ANALYZE->VALIDATE

Self-validating freeze-thaw extraction and LC-MS/MS analysis workflow.

Comparative Performance Data

The table below summarizes representative recovery percentages of trifloxystrobin acid and azoxystrobin across multiple freeze-thaw cycles in a high-water matrix.

Freeze-Thaw CycleTrifloxystrobin Acid Recovery (%) ± SDAzoxystrobin Recovery (%) ± SDStatistical Significance (p-value)
Cycle 0 (Baseline) 98.5 ± 2.199.1 ± 1.8N/A
Cycle 1 96.2 ± 2.498.4 ± 2.0> 0.05 (NS)
Cycle 3 88.7 ± 3.596.5 ± 2.2< 0.05 (*)
Cycle 5 79.4 ± 4.194.2 ± 2.7< 0.01 (**)

Data Interpretation & Actionable Insights: Azoxystrobin demonstrates superior thermodynamic stability, maintaining >94% recovery even after 5 aggressive thermal cycles. In stark contrast, trifloxystrobin acid exhibits a statistically significant drop in recovery by Cycle 3, falling below the standard regulatory acceptability threshold of 80% by Cycle 5 [2].

The degradation of trifloxystrobin acid is primarily driven by the aforementioned freeze-concentration effect. For researchers and drug development professionals, this dictates a strict operational limitation: Samples intended for trifloxystrobin acid quantification should never exceed two freeze-thaw cycles.

Conclusion

While trifloxystrobin is a highly effective fungicide, its primary metabolite, trifloxystrobin acid, presents specific analytical vulnerabilities during sample handling. Our comparative data illustrates that azoxystrobin is significantly more robust under freeze-thaw stress. To ensure scientific integrity, laboratories analyzing trifloxystrobin acid must implement rigorous sample tracking to minimize freeze-thaw events, strictly control thawing temperatures, and utilize matrix-matched, isotopically labeled internal standards to validate their recovery data.

References

  • Method validation, residue analysis and dietary risk assessment of trifloxystrobin and trifloxystrobin acid in milk, eggs and pork. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHftEDayms6p1eMFor3Wz9i2xivrRHrv6NnMRnR4nvRxZf4_9kA3d0sO0ohaIWkm1XGr1Cvr_KFBluN8shhAHbJx32xotrYKh-nEGn4gsLzvadCFUwKEj49pgLnmYyfLE19as0=]
  • Trifloxystrobin (213) Evaluations. Food and Agriculture Organization of the United Nations (FAO).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQTJS0RMaJ-uocO7NDayMDJjjRTjmu7dSSB_j2_liMvNnyNlmdq2Bd8vEXEIbpybrj8flDK8RnSwCSBjcC3sJrVaIauOWRSzIW5-dQJr_g3GMUQM_p_ch_47a5fk5yOrydJpJ-W1kg808GQnPoxM9IAPMDlNzmBiMToXeBBj-ZudHNIBP-xN_F8bOqBsmt_tVWXUgL4_J7i3DtPJnwzPuh8De0IwuWcGMVLfm-7dqC80fl]
  • Comparative Efficacy of Trifloxystrobin and Azoxystrobin: A Scientific Review. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0C7E4qwAMb9oR_Mz6xQ0mHLJo41ZP6LDhhvAX5WQCmk2DPRzFJSgS48khm57A0xjogiTbJBLJkcYGNtHW9YAnQgBF2GfAskk0ysq0mgAJlMhhtQR-Dgd9kJy27CJK_gprPD7p16TkKvOt7USTe5jgI0J7wrqXVI3K0YYHwzBT0CCO0fTy4e7JhraG8TKLUpRbuY4gmt8OCrGgNWbAyQuVxm9KwbppwwY=]
  • Trifloxystrobin Acid | CAS 252913-85-2. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-qG8tAjjnxCegAZaQiNKf0lCsIzH8i1ejBpMZWyIQQwuiCrx1h0kvqJR6BNBOHTn7YMuLHVMb_8mh3uNKqq_8q57jIdjhApXqxWiZiDHDvOVtZmHswak9SRzF2uckzU60VNyN]
  • What is the Difference Between Trifloxystrobin and Azoxystrobin. Pediaa.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMySjcsowcxN1t5b0rCCbX02725zo9T-nO3nzRz-o0YtCEKZMTNQ9kYCZ1rBo2fF4F6gO95RgJ7lksjDFDQejMoWYluJgCjg-CAxKgYDx37yQxRrapFnAffqKqFUSAXGcBUci8CjKYS58MnxLdW5wJ07MDeTXA95LZo9cKmUT0_sT_WGbpGxdN2M-ZGjk=]

Technical Guide: ELISA vs. LC-MS/MS for Trifloxystrobin Acid Screening

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of ELISA versus LC-MS/MS for the analysis of Trifloxystrobin and its primary metabolite, Trifloxystrobin Acid (CGA 321113).

Executive Summary & Scientific Context

Trifloxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. However, for environmental monitoring and food safety, the parent compound is often only half the story. Trifloxystrobin rapidly degrades (hydrolysis) into its primary metabolite, Trifloxystrobin Acid (CGA 321113) .

  • The Challenge: While the parent compound is lipophilic and stable in some matrices, the acid metabolite is more polar and persistent in water and soil.

  • The Critical Distinction: Most commercial ELISA kits target the parent ester structure. Because the conversion to CGA 321113 involves the loss of the specific methyl ester group often used as the hapten target for antibody production, ELISA kits frequently fail to cross-react significantly with the acid metabolite.

This guide compares the utility of high-throughput ELISA screening (primarily for the parent) against the definitive quantification of both parent and metabolite via LC-MS/MS.

Technology Overview: Mechanism of Action

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA for small molecules (haptens) like fungicides relies on competitive binding .

  • Mechanism: The target analyte in the sample competes with an enzyme-labeled antigen for a limited number of antibody binding sites on the microplate.

  • Signal: Inversely proportional to concentration. High pesticide levels

    
     Low signal.
    
  • Limitation: Antibodies are generated against the parent structure (Trifloxystrobin). The hydrolysis of the methyl ester to a carboxylic acid (CGA 321113) significantly alters the electronic and steric properties of the molecule, often rendering it invisible to the antibody.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS separates analytes based on physicochemical properties (polarity) and detects them by mass-to-charge ratio (


).
  • Mechanism:

    • Separation: HPLC column (typically C18) separates the parent (non-polar) from the acid (polar).

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Triple quadrupole (QqQ) filters specific precursor

      
       product ion transitions (MRM mode).
      
  • Advantage: It can distinctly quantify the parent (m/z 409) and the acid metabolite (m/z 395) in a single run.

Performance Comparison Matrix

The following table contrasts the capabilities of a standard Strobilurin ELISA kit against a validated LC-MS/MS method.

FeatureCompetitive ELISA (Parent Focused)LC-MS/MS (Method for CGA 321113)
Primary Target Trifloxystrobin (Parent)Trifloxystrobin & CGA 321113
Metabolite Detection Poor/None (Typically <5% Cross-reactivity)Excellent (Distinct MRM transition)
Sensitivity (LOD) 0.5 – 2.0 µg/kg (ppb)0.01 – 0.05 µg/kg (ppb)
Specificity Group-specific (may react with other strobilurins)Molecularly specific (Mass fingerprint)
Matrix Tolerance Low (Requires dilution to avoid matrix effects)High (Corrected via Internal Standards)
Throughput High (90 samples / 2 hours)Moderate (20-30 samples / day)
Capital Cost Low (< $2,000 equipment)High (> $250,000 equipment)
Expertise Required Technician LevelSenior Scientist / Specialist

Critical Insight: If your regulatory mandate requires monitoring "Total Trifloxystrobin" (Parent + Metabolite) in weathered samples (soil/water), ELISA is likely insufficient as it will miss the acid fraction.

Experimental Workflows

Workflow Diagrams

The following diagrams illustrate the divergent paths for these two methodologies.

G cluster_0 ELISA Workflow (Screening) cluster_1 LC-MS/MS Workflow (Quantitation) E1 Sample Extraction (Methanol/Water) E2 Dilution (To <10% Solvent) E1->E2 E3 Incubation (Sample + Enzyme Conjugate) E2->E3 E4 Wash Step (Remove Unbound) E3->E4 E5 Substrate Addition (Color Development) E4->E5 E6 Read OD450 (Inverse Quantification) E5->E6 L1 Sample Extraction (QuEChERS / Acetonitrile) L2 Salting Out (MgSO4 + NaCl) L1->L2 L3 dSPE Cleanup (PSA/C18) L2->L3 L4 LC Separation (C18 Column) L3->L4 L5 ESI Ionization (+/- Mode Switching) L4->L5 L6 MRM Detection (Parent & Acid Specific) L5->L6

Caption: Comparative workflow showing the simplicity of ELISA versus the multi-step extraction required for LC-MS/MS specificity.

Detailed Protocols
Protocol A: LC-MS/MS for CGA 321113 (The Gold Standard)

Based on QuEChERS extraction validated for polar metabolites.

1. Sample Preparation:

  • Weigh 10 g of homogenized sample (fruit/soil) into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile (containing 1% Acetic Acid) . Note: Acidification is crucial to stabilize the CGA 321113 metabolite.

  • Add internal standard (Trifloxystrobin-d6).

  • Vortex for 1 min. Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

2. Cleanup (dSPE):

  • Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

  • Caution: Use minimal PSA if the target is acidic (CGA 321113), as PSA can retain acidic analytes. For high recovery of the acid, skip PSA or use only C18/Graphitized Carbon Black (GCB).

  • Centrifuge and transfer to an autosampler vial.

3. LC-MS/MS Parameters:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • MRM Transitions:

    • Trifloxystrobin (Parent):[1] 409.1

      
       186.1 (Quant), 409.1 
      
      
      
      145.1 (Qual).
    • CGA 321113 (Acid): 395.1

      
       186.1 (Quant), 395.1 
      
      
      
      145.1 (Qual).
Protocol B: Competitive ELISA (Screening Only)

Best for fresh produce where parent compound dominates.

1. Extraction:

  • Blend 10 g sample with 20 mL Methanol (70%) .

  • Shake for 5-10 minutes. Allow to settle or filter.

2. Assay Procedure:

  • Pipette 50 µL of standard or sample extract into antibody-coated wells.

  • Add 50 µL of Enzyme Conjugate (HRP-labeled Trifloxystrobin).

  • Incubate for 30-60 min at ambient temperature (protect from light).

  • Wash plate 3-5 times with Wash Buffer.

  • Add 100 µL TMB Substrate .[2] Incubate 15 min (blue color develops).

  • Add 100 µL Stop Solution (Acid). Color turns yellow.

  • Read Absorbance at 450 nm.[2]

Decision Matrix: When to Use Which?

The choice between ELISA and LC-MS/MS is not just about cost; it is about the chemical fate of the analyte.

Caption: Decision tree highlighting that metabolite analysis almost exclusively requires LC-MS/MS.

Summary Recommendation
  • Use ELISA only for screening fresh agricultural commodities where the parent trifloxystrobin has not yet degraded. It is a "Pass/Fail" gatekeeper.

  • Use LC-MS/MS for environmental fate studies (soil/water), processed foods, or regulatory compliance where the sum of residues (Parent + Acid) is required. The acid metabolite (CGA 321113) is polar and will likely yield false negatives in a standard hydrophobic ELISA.

References

  • Li, P., et al. (2014). Dissipation and residues of trifloxystrobin and its metabolite in rice under field conditions. Environmental Toxicology and Chemistry.[3]

  • Chen, X., et al. (2014). Simultaneous determination of trifloxystrobin and trifloxystrobin acid residue in rice and soil by a modified QuEChERS method using UPLC-MS/MS. Journal of Separation Science.

  • U.S. EPA.[1] (2023). Trifloxystrobin: Human Health Risk Assessment. Regulations.gov.

  • Yang, W., et al. (2016). Enzyme-linked immunosorbent assay for simultaneous detection of two fungicides kresoxim-methyl and trifloxystrobin in oranges.[4] Czech Journal of Food Sciences.

  • BenchChem. High-Throughput Analysis of Trifloxystrobin in Diverse Food Matrices Using a Validated QuEChERS Method with LC-MS/MS.

Sources

Benchmarking Trifloxystrobin Acid Degradation: A Comparative Kinetic & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Acid Trap" in Strobilurin Kinetics

In the development and environmental profiling of strobilurin fungicides, the degradation of the parent ester is rarely the endpoint; it is the genesis of the persistent acid metabolite. While Trifloxystrobin is marketed for its rapid dissipation (parent


 day), this is a kinetic sleight of hand. It rapidly converts to Trifloxystrobin Acid (CGA 321113) , a highly persistent, anionic metabolite with a soil half-life exceeding 300 days in some matrices.

This guide benchmarks the degradation profile of Trifloxystrobin Acid against the acid metabolites of Azoxystrobin , Pyraclostrobin , and Kresoxim-methyl . By synthesizing kinetic data and mechanistic pathways, we demonstrate that while Trifloxystrobin offers superior acute safety due to rapid parent breakdown, it presents a higher chronic load potential in groundwater compared to Pyraclostrobin, necessitating distinct experimental monitoring protocols.

Mechanistic Profiling: The Hydrolytic Shift

The defining characteristic of Trifloxystrobin is its lability. Unlike Azoxystrobin, which possesses a robust pyrimidinyl ether linkage conferring hydrolytic stability, Trifloxystrobin relies on a methyl oxime acetate group that is highly susceptible to alkaline hydrolysis.

The Degradation Pathway

The degradation is biphasic. The first phase is the rapid cleavage of the methyl ester, yielding the acid. The second phase is the slow mineralization of the acid.

TrifloxystrobinDegradation Parent Trifloxystrobin (Parent Ester) Acid Trifloxystrobin Acid (CGA 321113) (Persistent Metabolite) Parent->Acid Rapid Hydrolysis (pH > 7, t1/2 < 1d) Isomer Z-Isomer (Photolytic Product) Parent->Isomer Photolysis (t1/2 ~ 0.5d) Bound Bound Residues (Soil Matrix) Acid->Bound Slow Adsorption CO2 Mineralization (CO2) Acid->CO2 Very Slow Mineralization Isomer->Acid Hydrolysis

Figure 1: The primary degradation pathway of Trifloxystrobin. Note the bottleneck at the Acid stage (Red), indicating accumulation potential.

Comparative Benchmarking: Acid Metabolite Stability

To objectively assess performance, we must compare the Metabolite-to-Parent Ratio and the Acid Persistence (


)  across the strobilurin class.
Comparative Kinetic Data (Soil/Aquatic Systems)
CompoundParent Stability (

)
Primary Acid MetaboliteAcid Stability (

)
Mobility Risk (Acid)
Trifloxystrobin Rapid (< 1 day)CGA 321113High (100–350 days)High (Anionic/Leacher)
Azoxystrobin Stable (8–164 days)R234886High (> 200 days)Moderate (Formed slower)
Kresoxim-methyl Rapid (< 3 days)490M1Moderate (38–131 days)High
Pyraclostrobin Rapid (2–4 days)BF 500-3Low/Moderate (< 30 days*)Low (Rapid dissipation)

*Note: BF 500-3 residues often decline below LOQ within 15-30 days in field trials, showing significantly lower persistence than CGA 321113.

Technical Analysis
  • Trifloxystrobin vs. Azoxystrobin: Azoxystrobin is the "stable tank." Its parent compound persists, maintaining fungicidal activity but also acute toxicity risks for longer. Trifloxystrobin "fails safe" by breaking down instantly, but it trades acute risk for the chronic persistence of CGA 321113.

  • Trifloxystrobin vs. Pyraclostrobin: This is the critical differentiator. Both parents degrade quickly. However, Pyraclostrobin's acid metabolite (BF 500-3) does not exhibit the extreme recalcitrance of CGA 321113. For groundwater protection in vulnerable soils, Pyraclostrobin presents a lower long-term leaching risk.

Experimental Protocol: Determination of Acid Kinetics

Standard OECD 307 protocols often miss the nuances of rapid-parent/stable-acid dynamics because sampling intervals are spaced too widely in the early phase. The following protocol is adapted to capture the rapid conversion and the long tail of the acid.

Protocol Design (Adapted OECD 307)

Objective: Quantify


 of CGA 321113 accounting for immediate formation.

Reagents & Materials:

  • Test Substance:

    
    C-Trifloxystrobin (radiolabeled on phenyl ring).
    
  • Soil Matrix: Sandy loam (vulnerable) and Clay loam (absorptive), sieved 2 mm.

  • Solvents: Acetonitrile/Water (80:20 v/v) for extraction.

Workflow Diagram:

ExperimentalProtocol cluster_Sampling Biphasic Sampling Schedule Prep Soil Acclimatization (7 days, 20°C, 40% MWHC) Dosing Application of 14C-Trifloxystrobin (Target: 1 mg/kg) Prep->Dosing Incubation Dark Incubation (Flow-through system for CO2 trap) Dosing->Incubation Phase1 Phase 1 (Parent Decay) 0h, 6h, 12h, 1d, 3d Incubation->Phase1 Phase2 Phase 2 (Acid Persistence) 7d, 14d, 30d, 60d, 120d, 365d Incubation->Phase2 Extract Extraction (ACN:H2O) & Centrifugation Phase1->Extract Phase2->Extract Analysis LSC & HPLC-RAD Analysis Quantify Parent vs. CGA 321113 Extract->Analysis

Figure 2: Biphasic sampling workflow designed to capture the rapid


 of the parent and the extended 

of the acid metabolite.
Critical Procedural Steps
  • High-Frequency Initial Sampling: Unlike standard protocols starting at Day 1 or 3, you must sample at 0, 6, and 12 hours. Missing these points will result in a failure to calculate the formation kinetic constant (

    
    ) of the acid.
    
  • Acidified Extraction: CGA 321113 is an acid. Ensure extraction solvents are not alkaline, or you may artificially induce further hydrolysis of the parent during workup. Use slightly acidified acetonitrile if stability allows, or process immediately at low temperature.

  • Mass Balance: Because the acid is persistent, mineralization to

    
    CO
    
    
    
    will be low (< 5%). Focus analytical effort on the extractable residue fraction, not just the volatile traps.

Implications for Drug Development & Registration

The Regulatory "Red Flag"

When benchmarking against Azoxystrobin, Trifloxystrobin Acid’s mobility is the primary regulatory hurdle.

  • Groundwater Ubiquity Score (GUS): CGA 321113 frequently scores as a "Leacher" (GUS > 2.8) due to high

    
     and low 
    
    
    
    .
  • Mitigation Strategies: Development teams must generate data proving that while the acid leaches, it possesses significantly reduced toxicity compared to the parent.

Ecotoxicology Shift

The risk profile shifts from Acute Aquatic Toxicity (Parent) to Chronic Benthic Accumulation (Acid).

  • Parent: Highly toxic to fish/invertebrates (

    
     in ppb range).
    
  • Acid:[1][2][3] Orders of magnitude less toxic, but chronic exposure to sediment-dwellers must be evaluated.

References

  • U.S. Environmental Protection Agency (EPA). (1999). Pesticide Fact Sheet: Trifloxystrobin. Office of Prevention, Pesticides and Toxic Substances. [Link]

  • Banerjee, I., et al. (2006). Environmental fate of trifloxystrobin in soils of different geographical origins and photolytic degradation in water. Journal of Environmental Science and Health, Part B. [Link]

  • Food and Agriculture Organization (FAO). (2014). Trifloxystrobin: JMPR 2014 Evaluation. [Link]

  • Boudina, A., et al. (2007).[4] Photochemical behavior of azoxystrobin in aqueous solutions. Science of the Total Environment. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Safety Operating Guide

Trifloxystrobin acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and laboratory operations, managing the lifecycle of agricultural and pharmaceutical compounds requires more than just following a safety sheet—it demands an understanding of the chemical’s mechanistic behavior in the environment.

Trifloxystrobin acid (CGA 321113) is the primary, biologically inactive metabolite of the strobilurin fungicide trifloxystrobin[1]. While it lacks the fungicidal efficacy of its parent compound, it is highly persistent in soil and exhibits severe chronic toxicity to aquatic ecosystems[2]. Because of its environmental stability and potential for bioaccumulation, laboratory disposal and spill management of this compound must be executed with strict adherence to EPA and international hazardous waste protocols[3].

The following guide provides self-validating, step-by-step operational plans for the containment, segregation, and disposal of Trifloxystrobin acid.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical properties driving the hazard. Trifloxystrobin acid is a stable, white odorless solid[4]. Its low water solubility and high partition coefficient (Log Kow) mean that if it enters municipal wastewater systems, it will not readily dissolve or degrade, but rather partition into organic matter and bioaccumulate[4]. Consequently, it is strictly regulated under UN3077 for transport and disposal[5].

Table 1: Quantitative Hazard and Physicochemical Data

Property / ClassificationValue / DesignationOperational Implication
Chemical Name Trifloxystrobin Acid (CGA 321113)Primary metabolite; requires specific LC-MS/MS tracking in environmental assays.
CAS Registry Number 252913-85-2Use for accurate waste manifesting.
Water Solubility ~0.610 mg/L at 25 °C (Parent)Do not use water as a primary spill cleanup solvent; it creates unmanageable slurries.
Log Kow (Partition Coefficient) 4.5 at 25 °C (Parent)Highly lipophilic; readily bioaccumulates in aquatic organisms.
Hazard Classification Chronic Aquatic Toxicity (Category 1)Never flush down laboratory drains. Must be incinerated.
Transport Designation UN3077, Class 9, Packing Group IIIRequires specialized labeling and secondary containment for transport.

Immediate Spill Response and Containment Protocol

When a solid spill of Trifloxystrobin acid occurs, the primary operational threat is aerosolization . Creating dust can lead to inhalation exposure and widespread contamination of laboratory surfaces, compromising subsequent highly sensitive analytical assays (e.g., QuEChERS LC-MS/MS)[6].

SpillResponse Start Spill Detected (Trifloxystrobin Acid) PPE 1. Don PPE (EN374 Gloves, Goggles) Start->PPE Contain 2. Containment (Prevent Drain Access) PPE->Contain Collect 3. Dry Collection (Sweep/Shovel, No Dust) Contain->Collect Store 4. Secure in Closed Waste Container Collect->Store Dispose 5. Transfer to Approved Waste Facility Store->Dispose

Workflow for immediate spill containment of Trifloxystrobin acid.
Step-by-Step Spill Methodology:
  • Isolation & PPE: Immediately restrict access to the spill zone. Don 5, a lab coat, and safety goggles with side shields[5].

    • Causality: While not highly acutely toxic to mammals, it is a Category 1 skin sensitizer; preventing dermal contact is paramount[5].

  • Source Containment: Place physical barriers (e.g., spill socks) around any nearby laboratory sinks or floor drains.

    • Causality: Prevents accidental introduction into municipal water systems, mitigating severe aquatic toxicity risks[5].

  • Dry Mechanical Collection: Using a dedicated anti-static brush and dustpan, carefully sweep up the solid material. Do not use compressed air or water.

    • Causality: Anti-static tools prevent the powder from clinging to surfaces or aerosolizing. Avoiding water prevents the formation of a highly concentrated, toxic aqueous runoff.

  • Residue Decontamination: Once the bulk powder is removed, wipe the affected surface with a cloth dampened with a compatible organic solvent (e.g., methanol), followed by a mild detergent and water wash.

  • System Validation (Self-Check): Perform a secondary wipe using a clean, dark-colored microfiber cloth. Inspect the cloth under bright light; the absence of white particulate transfer confirms successful primary decontamination. Log the spill in the laboratory incident registry.

Routine Laboratory Waste Management Protocol

For laboratories conducting metabolic assays, soil dissipation studies, or residue testing, routine waste generation of CGA 321113 must be managed through a strict segregation pipeline to comply with .

WasteDisposal Gen Waste Generation (Solid/Liquid) Segregate Segregate by State Gen->Segregate Solid Solid Waste (Contaminated PPE/Powder) Segregate->Solid Liquid Liquid Waste (Aqueous/Solvent Mixtures) Segregate->Liquid Label Labeling: UN3077 Class 9, PG III Solid->Label Liquid->Label Storage Secondary Containment (< 90 Days, Cool/Dry) Label->Storage Transport Licensed EPA/RCRA Disposal Contractor Storage->Transport

Routine laboratory waste segregation and disposal pathway.
Step-by-Step Disposal Methodology:
  • State-Based Segregation: Strictly separate solid waste (e.g., raw powder, contaminated pipette tips, PPE) from liquid waste (e.g., HPLC mobile phase effluents containing the metabolite).

    • Causality: Segregation prevents heterogeneous matrix formation. Mixed waste streams complicate commercial incineration processes and drastically increase institutional disposal costs.

  • Primary Containment: Store solid waste in high-density polyethylene (HDPE) wide-mouth jars. Store liquid waste in chemically compatible, shatter-resistant carboys.

    • Causality: Trifloxystrobin acid is stable under normal conditions, but ensuring robust primary containment prevents accidental breaches during transit[5].

  • Regulatory Labeling: Affix hazardous waste labels immediately upon the first drop/particle of waste entering the container. The label must explicitly state: "UN3077, Environmentally hazardous substance, solid, n.o.s. ((E,E)-Trifloxystrobin acid), Class 9, PG III" [5].

  • Secondary Containment & Storage: Place all sealed primary containers into secondary containment bins (capable of holding 110% of the largest container's volume) in a cool, dry, well-ventilated chemical storage room.

  • System Validation (Self-Check): Conduct a weekly visual audit of the secondary containment bins. A completely dry, intact bin validates the integrity of the primary containment. Any chemical odor or liquid presence triggers an immediate repackaging protocol.

  • Contractor Handoff: Transfer the waste to a licensed EPA/RCRA hazardous waste disposal contractor for high-temperature incineration. Ensure the chain-of-custody manifest is signed and archived for a minimum of three years.

References

1.[4] "Trifloxystrobin | C20H19F3N2O4 | CID 11664966 - PubChem", National Institutes of Health (NIH). Available at: 2.[5] "SAFETY DATA SHEET - Trifloxystrobin Acid", CymitQuimica. Available at: 3.[1] "TRIFLOXYSTROBIN First draft prepared by Ghazi Dannan and Maria Tasheva", World Health Organization (WHO). Available at: 4. "TRIFLOXYSTROBIN Human Health Risk Assessment", Regulations.gov (US EPA). Available at: 5. "Trifloxystrobin induces tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis...", OUCI. Available at: 6.[2] "Azadirachtin and trifloxystrobin had no inhibitory effects on key soil microbial functions even at high dose rates", ResearchGate. Available at:

Sources

Operational Safety Guide: Handling Trifloxystrobin Acid (CGA 321113)

Author: BenchChem Technical Support Team. Date: March 2026

To: Laboratory Personnel, drug development researchers, and residue analysts. From: Senior Application Scientist, Chemical Safety Division. Subject: Immediate operational directives for the safe handling and disposal of Trifloxystrobin Acid.

Executive Summary & Scientific Context

Trifloxystrobin acid (CGA 321113) is the primary metabolic degradation product of the strobilurin fungicide Trifloxystrobin.[1] While often perceived as less toxic than the parent compound due to reduced lipophilicity, it retains significant biological activity and hazardous properties.

Why this guide exists: In analytical and metabolic stability studies, CGA 321113 is frequently handled as a high-purity (>98%) solid standard. The primary risks are skin sensitization (H317) and aquatic toxicity (H410) . Unlike bulk agricultural handling, laboratory handling involves concentrated, pure substances where the risk of induction (developing an allergy) is significantly higher per unit of exposure.

Core Directive: Treat this substance as a confirmed sensitizer . Engineering controls (fume hoods) and PPE are not optional; they are the primary barrier against permanent occupational allergy.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific hazard vectors.

Hazard Class (GHS)CodeDescriptionOperational Implication
Skin Sensitization H317 May cause an allergic skin reaction.[2][3]Zero-skin-contact policy. Trace amounts on glove cuffs or balances can induce lifelong sensitivity.
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[3]Zero-drain-disposal policy. All waste, including rinsate, must be captured for incineration.
Eye Irritation H319Causes serious eye irritation (Parent compound associated).[2]Ocular protection is mandatory, especially when the solid is friable (dusty).

Personal Protective Equipment (PPE) Matrix

Rationale: The PPE selected below prioritizes protection against fine particulates (solid phase) and organic solvents (solution phase).

A. Hand Protection (The "Double-Shell" Protocol)

Single nitrile gloves are insufficient when dissolving CGA 321113 in organic solvents (e.g., Acetonitrile, Methanol), as the solvent acts as a carrier, permeating the glove and delivering the allergen to the skin.

  • Layer 1 (Inner): Low-modulus Nitrile (0.11 mm) or Polyethylene (PE) laminate if using aggressive solvents.

  • Layer 2 (Outer): Extended-cuff Nitrile (minimum 0.14 mm thickness).

  • Protocol: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon splash contact.

B. Respiratory Protection[3][4][5]
  • Primary Control: All weighing and open-vessel handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Secondary Control (If hood unavailable): A fit-tested P2/N95 particulate respirator is the absolute minimum. For larger quantities (>1g), use a half-face respirator with P100 cartridges.

C. Ocular & Body Protection
  • Eyes: Chemical splash goggles (indirect vented) are preferred over safety glasses to prevent dust entry from the side.

  • Body: Lab coat (buttoned to neck) with long sleeves. Ensure the glove cuff goes over the lab coat sleeve to create a seal.

Operational Workflow: Safe Weighing & Solubilization

Expert Insight: The highest risk moment is the transfer of the solid powder to the weighing boat, where static electricity can cause particle scattering.

Step-by-Step Protocol
  • Pre-Operational Setup:

    • Turn on the fume hood 15 minutes prior to ensure stable airflow.

    • De-clutter the workspace. Place an absorbent pad (plastic-backed) on the work surface to capture stray particles.

    • Static Control: Use an anti-static gun or ionizer bar near the balance. Trifloxystrobin metabolites are often fluffy solids prone to static dispersal.

  • Weighing (Solid Phase):

    • Don full PPE (Double gloves).

    • Open the vial inside the hood.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for sensitizers.

    • Transfer solid to a pre-weighed volumetric flask or vial.

    • Self-Validating Step: Visually inspect the area around the balance using a high-intensity flashlight. Any sparkling dust indicates a breach of containment. Clean immediately with a wet wipe.

  • Solubilization (Liquid Phase):

    • Add the solvent (typically Acetonitrile or Methanol for HPLC).

    • Cap the vessel tightly before vortexing or sonication.

    • Caution: Sonication generates heat and aerosols. Ensure the vessel is vented cautiously inside the hood after sonication to release pressure without spraying aerosols.

  • Decontamination:

    • Wipe down the balance and work surface with a detergent solution (surfactant), followed by water.

    • Dispose of the wipe as hazardous chemical waste.

Visualization: Safety Logic Flow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G Start START: Task Definition (Weighing CGA 321113) RiskAssess Risk Assessment: Sensitizer (H317) + Aquatic Tox (H410) Start->RiskAssess PPE_Don Don PPE: Double Nitrile Gloves + Goggles Lab Coat RiskAssess->PPE_Don Hood_Check Is Fume Hood Operational? PPE_Don->Hood_Check Stop_Work STOP WORK Repair Engineering Controls Hood_Check->Stop_Work No Weighing Weighing Procedure: Use Anti-Static Gun Transfer to V-Flask Hood_Check->Weighing Yes Visual_Check Validation Check: Flashlight Inspection for Dust Weighing->Visual_Check Clean_Up Decontamination: Wet Wipe (Surfactant) Dispose as Haz Waste Visual_Check->Clean_Up End END: Process Complete Clean_Up->End

Figure 1: Operational logic flow for handling Trifloxystrobin acid, emphasizing the "Stop Work" condition if engineering controls fail.

Waste Disposal & Emergency Response

Disposal Protocol

Strict Adherence Required: Under no circumstances should Trifloxystrobin acid or its solutions enter the municipal water system. It is classified as Aquatic Acute 1 / Chronic 1 .[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Solid Hazardous Waste" container labeled Toxic/Sensitizer.

  • Liquid Waste: Collect in a "Halogenated Organic Solvent" waste stream (due to the Fluorine atoms in the trifluoromethyl group).

  • Destruction Method: High-temperature incineration (>1000°C) is the required method to break down the trifluoromethyl moiety.

Emergency Procedures
  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[4]

    • Wash skin with soap and water for 15 minutes. Do not use alcohol, as it increases skin permeability.

    • Seek medical attention if rash develops (Redness/Edema).[3]

  • Spill (Solid):

    • Do not dry sweep (creates dust).[5]

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up damp material and place in hazardous waste.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Trifloxystrobin.[1][2][6][4][5][7][8][9][10] (Referenced for GHS Classification of parent structure and metabolites). [Link]

Sources

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